Ethyl phenanthrene-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl phenanthrene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)14-9-10-16-13(11-14)8-7-12-5-3-4-6-15(12)16/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDSVQDCEDNGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578574 | |
| Record name | Ethyl phenanthrene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94540-85-9 | |
| Record name | Ethyl phenanthrene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl Phenanthrene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive and technically detailed overview of a reliable synthetic pathway to Ethyl Phenanthrene-2-carboxylate, a valuable scaffold in medicinal chemistry and materials science. The presented methodology is grounded in established organic chemistry principles and supported by practical, field-proven insights to ensure reproducibility and high yield.
Introduction: The Significance of the Phenanthrene Scaffold
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives are of significant interest due to their presence in a variety of natural products and their wide-ranging applications in pharmaceuticals and material science. The introduction of a carboxylate group at the 2-position of the phenanthrene nucleus provides a key functional handle for further molecular elaboration, making this compound a crucial intermediate for the synthesis of complex molecular architectures with potential biological activity or unique photophysical properties.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a multi-step sequence that prioritizes regioselectivity and high conversion rates. The chosen strategy involves three key transformations:
-
Friedel-Crafts Acylation: Introduction of an acetyl group at the 2-position of the phenanthrene core.
-
Haloform Reaction: Oxidation of the acetyl group to a carboxylic acid.
-
Fischer Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.
This pathway is selected for its reliability, scalability, and the commercial availability of the starting materials. Each step will be discussed in detail, including the underlying chemical principles and a comprehensive experimental protocol.
Visualizing the Synthetic Workflow
The overall synthetic scheme is depicted below, providing a clear visual roadmap of the transformation from phenanthrene to the target molecule.
Caption: Overall synthetic route to this compound.
Part 1: Friedel-Crafts Acylation of Phenanthrene
Causality Behind Experimental Choices
The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. The choice of acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst is standard for this transformation. The regioselectivity of the acylation on phenanthrene is directed to the 2 and 3 positions, with the 2-isomer often being the major product under specific conditions.[1] Controlling the reaction temperature and the solvent is crucial for maximizing the yield of the desired 2-acetylphenanthrene. Nitrobenzene is a common solvent for this reaction as it can lead to a higher proportion of the β-substituted product.[2]
Detailed Experimental Protocol: Synthesis of 2-Acetylphenanthrene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.2 eq.) in dry nitrobenzene at 0 °C.
-
Addition of Reactants: To this stirred suspension, add a solution of phenanthrene (1.0 eq.) in dry nitrobenzene. Then, add acetyl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-acetylphenanthrene as a solid.
| Parameter | Value |
| Starting Material | Phenanthrene |
| Reagents | Acetyl chloride, Anhydrous Aluminum Chloride |
| Solvent | Nitrobenzene |
| Reaction Time | 4-6 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-70% |
Part 2: Haloform Reaction for Carboxylic Acid Synthesis
Causality Behind Experimental Choices
The haloform reaction provides an efficient method for the conversion of methyl ketones to carboxylic acids.[3][4] This reaction is particularly useful here as it selectively oxidizes the acetyl group introduced in the previous step without affecting the aromatic phenanthrene core.[5] The use of sodium hydroxide and bromine (or household bleach, which contains sodium hypochlorite) is a common and effective reagent combination for this transformation.[6] The reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by the hydroxide base.[3]
Detailed Experimental Protocol: Synthesis of Phenanthrene-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylphenanthrene (1.0 eq.) in a suitable solvent such as dioxane or tetrahydrofuran.
-
Reagent Addition: To this solution, add an aqueous solution of sodium hydroxide (excess). While stirring vigorously, slowly add a solution of bromine in sodium hydroxide (or add commercial bleach) at a temperature maintained between 10-20 °C.
-
Reaction Progression: After the addition is complete, continue stirring at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and then dry. The crude phenanthrene-2-carboxylic acid can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
| Parameter | Value |
| Starting Material | 2-Acetylphenanthrene |
| Reagents | Sodium hydroxide, Bromine (or Sodium hypochlorite) |
| Solvent | Dioxane/Water |
| Reaction Time | 2-3 hours |
| Temperature | 10-20 °C to Room Temperature |
| Typical Yield | 80-90% |
Part 3: Fischer Esterification
Causality Behind Experimental Choices
Fischer esterification is a straightforward and widely used method for converting carboxylic acids to esters.[7][8] The reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[9] The use of a large excess of ethanol helps to drive the equilibrium towards the formation of the ethyl ester, in accordance with Le Chatelier's principle.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend phenanthrene-2-carboxylic acid (1.0 eq.) in an excess of absolute ethanol.
-
Catalyst Addition: To this suspension, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the esterification can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
| Parameter | Value |
| Starting Material | Phenanthrene-2-carboxylic acid |
| Reagents | Absolute Ethanol, Concentrated Sulfuric Acid |
| Reaction Time | 4-8 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Characterization of this compound
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 500 MHz):
-
Aromatic protons (phenanthrene core): δ 7.5-9.0 ppm (multiplets)
-
Ethyl ester -CH₂-: δ ~4.4-4.5 ppm (quartet, J ≈ 7.1 Hz)
-
Ethyl ester -CH₃: δ ~1.4-1.5 ppm (triplet, J ≈ 7.1 Hz)
-
-
¹³C NMR (CDCl₃, 125 MHz): [11]
-
Carbonyl carbon (C=O): δ ~167-168 ppm
-
Aromatic carbons: δ ~122-135 ppm
-
Ethyl ester -CH₂-: δ ~61-62 ppm
-
Ethyl ester -CH₃: δ ~14-15 ppm
-
-
Infrared (IR) Spectroscopy (KBr): [12]
-
C=O stretching (ester): ~1715-1730 cm⁻¹
-
C-O stretching: ~1250-1300 cm⁻¹ and ~1050-1100 cm⁻¹
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
Conclusion
This in-depth technical guide outlines a robust and reproducible synthetic route for the preparation of this compound. By following the detailed protocols and understanding the chemical principles behind each step, researchers can confidently synthesize this valuable intermediate for their drug discovery and materials science endeavors. The provided workflow emphasizes safety, efficiency, and high yield, making it a valuable resource for the scientific community.
References
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"Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." Master Organic Chemistry. [Link]
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"Haloform reaction." Wikipedia. [Link]
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Hewgill, F. R., Slamet, R., & Stewart, J. M. (2000). On the synthesis of a phenanthrene-2,7-quinone. Journal of the Chemical Society, Perkin Transactions 1, (21), 3741-3748. [Link]
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"Phenanthrene synthesis." Química Organica.org. [Link]
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"Esterification - alcohols and carboxylic acids." Chemguide. [Link]
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An In-Depth Technical Guide to Ethyl Phenanthrene-2-carboxylate
This guide provides a comprehensive technical overview of Ethyl phenanthrene-2-carboxylate, a key aromatic ester. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize complex organic molecules. This document delves into the compound's fundamental properties, synthesis protocols, analytical characterization, and handling procedures, grounded in established scientific principles and methodologies.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. The core structure consists of a phenanthrene nucleus, a system of three fused benzene rings, with an ethyl ester group attached at the C2 position. This structure imparts significant aromatic character and influences its reactivity and physical properties.
The phenanthrene core itself is a colorless, crystalline solid.[1][2] As a derivative, this compound typically appears as a yellow to white solid. The parent PAH structure suggests low solubility in water but good solubility in nonpolar organic solvents.[3]
A summary of its key identifiers and properties is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 94540-85-9 | [4] |
| Molecular Formula | C₁₇H₁₄O₂ | [4] |
| Molecular Weight | 250.29 g/mol | [4][5] |
| Appearance | Yellow to white solid | |
| Storage | Inert atmosphere, 4 to 8 °C |
Section 2: Synthesis and Purification
The synthesis of this compound is most practically achieved through a two-step process: first, the synthesis of the precursor, phenanthrene-2-carboxylic acid, followed by its esterification.
Synthesis of Phenanthrene-2-carboxylic Acid
Phenanthrene-2-carboxylic acid (CAS 40452-20-8) is the direct precursor to the target ester.[][7][8] While several methods exist for constructing the phenanthrene skeleton, such as the Haworth synthesis or the Bardhan-Sengupta synthesis, a more direct approach often involves the modification of phenanthrene itself or a suitably substituted precursor.[9][10][11] This carboxylic acid appears as a white to light yellow solid with a molecular weight of 222.24 g/mol .[7][8]
Fischer Esterification
The conversion of phenanthrene-2-carboxylic acid to its ethyl ester is a classic example of the Fischer esterification reaction.[12][13][14] This acid-catalyzed equilibrium reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).
Causality of Experimental Choices:
-
Excess Alcohol: Using ethanol as both the reactant and the solvent drives the reaction equilibrium toward the product side, in accordance with Le Châtelier's Principle, maximizing the yield of the ester.[14]
-
Acid Catalyst: A strong acid like H₂SO₄ is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the rate of reaction, allowing equilibrium to be reached in a reasonable timeframe (typically 30-60 minutes).[15]
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An In-depth Technical Guide to Ethyl 2-phenanthrenecarboxylate (CAS 94540-85-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-phenanthrenecarboxylate, identified by the CAS number 94540-85-9, is a polycyclic aromatic hydrocarbon (PAH) derivative. As an ester of phenanthrene-2-carboxylic acid, this molecule belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science.[1] The rigid, planar structure of the phenanthrene core provides a unique scaffold for the development of novel therapeutic agents and functional materials. Phenanthrene derivatives have been explored for a wide range of biological activities, including analgesic, cytotoxic, antimalarial, antimicrobial, and anti-inflammatory properties.[1] This guide aims to provide a comprehensive overview of the known properties, synthesis, and potential applications of Ethyl 2-phenanthrenecarboxylate, while also highlighting areas where further research is needed.
Chemical and Physical Properties
Detailed experimental data for Ethyl 2-phenanthrenecarboxylate is not extensively available in public literature. However, based on supplier information and data for related compounds, we can compile the following properties.
Table 1: Physicochemical Properties of Ethyl 2-phenanthrenecarboxylate
| Property | Value | Source |
| CAS Number | 94540-85-9 | [2][3][4] |
| Molecular Formula | C₁₇H₁₄O₂ | [2][3][4] |
| Molecular Weight | 250.29 g/mol | [2][3] |
| Physical State | Yellow to white solid | [3] |
| Storage Temperature | 2-8°C, Inert atmosphere | [2][3] |
| SMILES | CCOC(=O)C1=CC=C2C(C=CC3=C2C=CC=C3)=C1 | [2] |
Synthesis
Proposed Synthesis Workflow:
Caption: Proposed Fischer esterification workflow for the synthesis of Ethyl 2-phenanthrenecarboxylate.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenanthrene-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 2-phenanthrenecarboxylate.
Spectroscopic Characterization
While specific spectra for Ethyl 2-phenanthrenecarboxylate are not publicly available, the expected spectral characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (δ 7.5-9.0 ppm) corresponding to the protons on the phenanthrene ring system. An ethyl group will be characterized by a quartet around δ 4.4 ppm (for the -OCH₂- protons) and a triplet around δ 1.4 ppm (for the -CH₃ protons).
-
¹³C NMR: The spectrum will display multiple signals in the aromatic region (δ 120-140 ppm) for the phenanthrene carbons. The carbonyl carbon of the ester will appear downfield (around δ 166 ppm). The carbons of the ethyl group will be observed at approximately δ 61 ppm (-OCH₂-) and δ 14 ppm (-CH₃).
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1720-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C-O stretching bands will be present in the 1300-1000 cm⁻¹ region.
Mass Spectrometry (MS): The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 250.29, corresponding to the molecular weight of the compound.
Potential Biological Activity and Applications
The biological activities of Ethyl 2-phenanthrenecarboxylate have not been explicitly reported. However, the phenanthrene scaffold is a common motif in various biologically active natural products and synthetic compounds.[1]
Potential Areas of Investigation:
-
Anticancer Activity: Many polycyclic aromatic compounds exhibit cytotoxic properties. The planar nature of the phenanthrene ring allows for potential intercalation with DNA, a mechanism of action for some anticancer drugs.
-
Anti-inflammatory and Analgesic Effects: As mentioned, phenanthrene derivatives have been investigated for their anti-inflammatory and analgesic properties.[1]
-
Antimicrobial Activity: The lipophilic nature of the molecule could facilitate its interaction with microbial cell membranes, suggesting potential antibacterial or antifungal activity.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the investigation of the biological activities of Ethyl 2-phenanthrenecarboxylate.
Safety and Toxicology
Specific toxicological data for Ethyl 2-phenanthrenecarboxylate is not available. However, as a polycyclic aromatic hydrocarbon derivative, it should be handled with care in a laboratory setting. The precursor, phenanthrene-2-carboxylic acid, is classified as harmful if swallowed and causes serious eye irritation.[5] It is reasonable to assume that the ethyl ester derivative may have similar irritant properties. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound.
Conclusion and Future Directions
Ethyl 2-phenanthrenecarboxylate is a compound with a well-defined chemical structure but limited publicly available experimental data. This guide has provided an overview of its known characteristics and has proposed a synthetic route and expected spectral properties. The phenanthrene core suggests that this molecule could be a valuable scaffold for the development of new therapeutic agents. Future research should focus on:
-
Definitive Synthesis and Characterization: Publishing a detailed and validated synthesis protocol along with comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).
-
Determination of Physicochemical Properties: Experimental measurement of its melting point, boiling point, and solubility in various solvents.
-
Biological Screening: A systematic evaluation of its cytotoxic, antimicrobial, and anti-inflammatory activities.
-
Toxicological Assessment: In vitro and in vivo studies to determine its safety profile.
The elucidation of these properties will be crucial for unlocking the full potential of Ethyl 2-phenanthrenecarboxylate in drug discovery and materials science.
References
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BU CyberSec Lab. (n.d.). 94540-85-9 | Ethyl phenanthrene-2-carboxylate. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Phenanthrene-2-carboxylic acid. PubChem. Retrieved January 24, 2026, from [Link]
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Royal Society of Chemistry. (2020). Phenanthrene[6]arene: synthesis and application as nonporous adaptive crystals in the separation of benzene from cyclohexane. Organic Chemistry Frontiers.
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Kwofie, M. A., & Gupta, M. (2020). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. Retrieved January 24, 2026, from [Link]
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Foreword: The Imperative of Purity in Advanced Chemical Research
An In-depth Technical Guide for the Comprehensive Purity Analysis of Ethyl phenanthrene-2-carboxylate
In the realms of materials science and pharmaceutical development, the starting purity of a chemical entity is not merely a quality metric; it is the very foundation upon which reliable, reproducible, and safe outcomes are built. This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a crucial building block in the synthesis of complex organic molecules, potential drug candidates, and advanced materials.[1][2] The presence of even trace-level impurities—be they residual starting materials, isomeric by-products, or degradation products—can drastically alter physicochemical properties, biological activity, and toxicity profiles. This guide provides a comprehensive, multi-modal analytical strategy for the rigorous purity assessment of this compound, designed for researchers and drug development professionals who require the highest degree of confidence in their starting materials.
Understanding the Impurity Profile: A Synthesis-Forward Approach
A robust purity analysis begins with a theoretical understanding of potential impurities, which are primarily dictated by the synthetic route. The Haworth synthesis is a classic and common method for creating the phenanthrene core, starting from naphthalene and succinic anhydride.[3][4]
This multi-step synthesis involves Friedel-Crafts acylation, Clemmensen reduction, ring closure, and aromatization, followed by esterification to yield the final product.[3] Each step presents an opportunity for the introduction of specific impurities.
Table 1: Potential Process-Related Impurities in this compound Synthesis
| Impurity Class | Potential Compounds | Origin | Significance |
| Starting Materials | Naphthalene, Succinic Anhydride | Incomplete reaction | May interfere with subsequent reactions. |
| Intermediates | Phenanthrene-2-carboxylic acid | Incomplete esterification | Can alter polarity and solubility. |
| Isomeric By-products | Ethyl phenanthrene-4-carboxylate | Non-selective cyclization during Haworth synthesis[4] | Difficult to separate due to similar properties. |
| Oxidation Products | Phenanthrenequinone derivatives[] | Air or oxidant exposure | Can be colored and potentially reactive/toxic. |
| Related Substances | Phenanthrene | Decarboxylation side reaction | Changes the functional group profile. |
Understanding this impurity landscape is critical as it informs the selection and optimization of orthogonal analytical techniques capable of separating and detecting these closely related species.
The Core Analytical Triad: HPLC, GC-MS, and NMR
No single analytical technique is sufficient to declare a compound "pure." A validated, multi-pronged approach is essential. We will focus on a triad of techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurity identification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation and detection of co-eluting impurities.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
3.1. Expertise & Rationale
HPLC is the primary method for determining the purity of non-volatile organic compounds. For a molecule like this compound, a reversed-phase method (RP-HPLC) is ideal. The C18 stationary phase provides excellent hydrophobic interactions with the polycyclic aromatic core, while a mobile phase gradient of acetonitrile and water allows for the effective separation of the main component from impurities with different polarities. Due to their strong UV absorbance, PAHs are readily detected with high sensitivity using a UV detector.[6][7]
3.2. Experimental Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile (ACN) to create a 1.0 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.2 mg/mL with a 50:50 mixture of ACN and water.[8]
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent C18 column.[7]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV-Vis Diode Array Detector (DAD) at 255 nm.[6]
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
3.3. Expected Data Summary
Table 2: Representative HPLC Data
| Compound | Expected Retention Time (min) | Rationale for Separation |
| Phenanthrene-2-carboxylic acid | ~ 4.5 | More polar (free acid), elutes earlier. |
| This compound | ~ 8.2 | Target Analyte |
| Ethyl phenanthrene-4-carboxylate | ~ 8.5 | Isomer, slightly different interaction with C18. |
| Phenanthrene | ~ 9.1 | Less polar (no ester group), elutes later. |
3.4. Visualization: HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
4.1. Expertise & Rationale
GC-MS is a powerful hyphenated technique that excels at separating and identifying volatile and semi-volatile organic compounds.[9] It is the ideal method for detecting residual solvents, unreacted starting materials like naphthalene, and potential thermal degradation products. The gas chromatograph separates components based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer provides mass-to-charge ratio (m/z) data, effectively a molecular fingerprint, allowing for confident identification of unknown peaks by comparison to spectral libraries.[10][11]
4.2. Experimental Protocol: GC-MS for Impurity Identification
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is fully dissolved. No filtration is typically needed if the sample dissolves completely.
-
-
Instrumentation & Conditions:
-
System: Agilent 8890 GC with 5977B MS or equivalent.[12]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Inlet: Split/Splitless, 280 °C, Split ratio 50:1.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan m/z 40-500.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) to identify all separated peaks.
-
For each impurity peak, analyze the corresponding mass spectrum.
-
Compare the experimental mass spectrum against a reference library (e.g., NIST) for tentative identification.
-
Confirm identity by running an authentic standard if available.
-
4.3. Expected Data Summary
Table 3: Representative GC-MS Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Identification Method |
| Naphthalene | ~ 5.5 | 128 (M+), 102, 76 | Library Match |
| Phenanthrene | ~ 11.8 | 178 (M+), 152, 89 | Library Match |
| This compound | ~ 15.1 | 250 (M+), 221, 205, 176 | Main Component |
4.4. Visualization: GC-MS Workflow
Caption: Workflow for GC-MS Impurity Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
5.1. Expertise & Rationale
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. While HPLC and GC separate components in time, NMR provides a comprehensive snapshot of the entire sample's structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.[13] Its power in purity analysis lies in its ability to detect impurities that may co-elute with the main peak in chromatography, as they will present their own unique sets of signals. The relative integration of signals in ¹H NMR can also provide a quantitative measure of impurities against the main component, provided a resonance unique to the impurity is available.
5.2. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Optionally, add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane - TMS, though often the residual solvent peak is used as a reference).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation & Conditions:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nuclei: ¹H (Proton) and ¹³C (Carbon-13).
-
Solvent: CDCl₃
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64 (for good signal-to-noise).
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Assign all peaks in both spectra to the structure of this compound.
-
Scrutinize the baseline for small peaks that do not correspond to the main structure. These are indicative of impurities.
-
5.3. Expected Data Summary
Table 4: Key ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale |
| Aromatic Protons | 7.5 - 8.9 (multiplets) | 122 - 135 | Characteristic region for phenanthrene ring system.[14] |
| -O-CH₂ -CH₃ | ~ 4.4 (quartet) | ~ 61 | Methylene protons adjacent to ester oxygen, deshielded. |
| -O-CH₂-CH₃ | ~ 1.4 (triplet) | ~ 14 | Methyl protons of the ethyl group. |
| Ester Carbonyl (C =O) | N/A | ~ 167 | Typical chemical shift for an ester carbonyl carbon.[15] |
| Carboxylic Acid (-COOH ) | N/A (if present as impurity) | N/A | Appears as a broad singlet > 10 ppm in ¹H NMR.[16] |
5.4. Visualization: Logic for Purity Assessment by NMR
Caption: Decision logic for purity assessment using NMR.
Method Validation: Ensuring Trustworthiness and Compliance
Describing a protocol is insufficient; it must be a self-validating system. Any analytical method used for quality control in a regulated environment must be validated to ensure its performance is suitable for its intended purpose.[17][18] This process is governed by guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[19]
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Documenting the validation of these analytical methods provides the necessary evidence of their reliability for routine use in quality control.[21]
Conclusion: A Synthesis of Orthogonal Data
The purity analysis of this compound is a clear demonstration of the principle that comprehensive quality assessment relies on the intelligent application of orthogonal analytical techniques. HPLC provides the robust quantitative data on purity, GC-MS offers a high-sensitivity screen for volatile and process-related impurities, and NMR serves as the ultimate structural confirmation tool, capable of identifying even chromatographically silent impurities. By integrating the findings from these three pillars of analytical chemistry, researchers and drug development professionals can proceed with a high degree of confidence in the quality and identity of their materials, ensuring the integrity and success of their scientific endeavors.
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ResearchGate. (n.d.). Synthesis of phenanthrene derivative.111. Link
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenanthrene. Link
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National Institutes of Health. (n.d.). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Link
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National Institutes of Health. (n.d.). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Link
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Link
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BOC Sciences. (n.d.). Phenanthrene Impurities.
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WIKI Aromatics. (2025). Quality Control & Analytical Standards. Link
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National Institutes of Health. (n.d.). Phenanthrene-2-carboxylic acid. PubChem. Link
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Link
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ResearchGate. (n.d.). HPLC analysis of phenanthrene metabolites in culture supernatants of.... Link
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Reddit. (n.d.). GCMS Analysis for Phenanthrene and Anthracene. Link
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Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Link
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PubMed. (n.d.). [Quality assurance/quality control for the determination of polycyclic aromatic hydrocarbons and phthalate esters in soils using gas chromatography-mass spectrometry]. Link
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Organic Syntheses. (n.d.). phenanthrene-9-aldehyde. Link
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Agilent Technologies. (2023). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Link
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Indian Journal of Pure & Applied Physics. (1999). A new approach in identifying very prominent polyaromatic hydrocarbons (PAHs) in petroleum fractions using second derivative. Link
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Química Organica.org. (2011). Phenanthrene synthesis. Link
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Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Link
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Axcend. (2025). Two Methods for Quick Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using the Axcend Focus LC®. Link
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Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Link
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Agilent Technologies. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Link
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ASTM International. (2020). Quality Control and Quality Assurance Procedures for Aromatic Hydrocarbons and Related Materials. Link
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PubMed. (n.d.). Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping. Link
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Career Endeavour. (n.d.). NMR Spectroscopy. Link
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Cormica. (n.d.). Understanding Impurity Analysis. Link
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Agilent Technologies. (n.d.). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Link
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UI Scholars Hub. (2018). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. Link
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University College London. (n.d.). Chemical shifts. Link
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Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Link
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Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Link
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PubMed. (n.d.). Phenanthrene-4-carboxylic acid and 1,2-dihydrophenanthrene-4-carboxylic acid. Link
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PubMed. (n.d.). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Link
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Chemical stability of Ethyl phenanthrene-2-carboxylate
An In-depth Technical Guide to the Chemical Stability of Ethyl Phenanthrene-2-carboxylate
Foreword: A Predictive Approach to Stability
In the landscape of drug development and materials science, a thorough understanding of a molecule's chemical stability is paramount. It dictates storage conditions, shelf-life, and formulation strategies. This compound, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, presents a unique case. Direct, empirical stability data for this specific molecule is not extensively documented in publicly available literature. Therefore, this guide adopts a first-principles approach, leveraging established chemical knowledge of its constituent functional groups—the phenanthrene core and the ethyl ester—to construct a predictive stability profile. As Senior Application Scientists, our role extends beyond summarizing existing data; we are tasked with building logical, scientifically-grounded frameworks to solve novel challenges. This document provides not only a theoretical assessment of the stability of this compound but also a comprehensive, field-proven experimental protocol to empirically validate these predictions.
Chapter 1: The Phenanthrene Core: An Anchor of Aromatic Stability
The stability of this compound is fundamentally rooted in the inherent properties of its phenanthrene nucleus. Phenanthrene is an isomer of anthracene, and its "kinked" ring structure confers greater thermodynamic stability.[1] This enhanced stability is a result of more effective π-electron conjugation and a higher resonance energy.[2][3] According to Clar's aromatic π-sextet rule, phenanthrene can be represented with two localized aromatic sextets, compared to only one for anthracene, which contributes to its greater stability.[1]
However, this inherent stability does not imply inertness. The electron-rich aromatic system is susceptible to specific modes of degradation, primarily under energetic conditions.
Oxidative Degradation
Polycyclic aromatic hydrocarbons are known to undergo oxidation, a process that can be initiated by chemical reagents, atmospheric components, or photochemical activation.[4][5] This process often involves the formation of reactive oxygen species (ROS) that attack the aromatic ring.[4] For the phenanthrene core, degradation typically proceeds via dioxygenation at the 1,2-, 3,4-, or 9,10-positions.[6][7] This initial attack leads to the formation of dihydrodiols, which can then undergo further oxidation and ring-cleavage to yield a cascade of metabolites, including naphthoic acids, 2,2'-diphenic acid, and ultimately phthalic acid.[7][8]
Photochemical Degradation
The extended π-system of phenanthrene allows it to absorb UV radiation, making it susceptible to photodegradation. While relatively persistent compared to some other PAHs, phenanthrene does degrade under simulated solar radiation.[9] This process can be complex and is influenced by the presence of other substances. For instance, synergistic effects between different classes of PAHs can accelerate photooxidation through the formation of singlet oxygen.[10] The ethyl ester substituent is unlikely to significantly alter the core photochemical susceptibility of the phenanthrene ring itself.
Thermal Degradation
In the absence of reactive agents, the phenanthrene ring is thermally stable. Significant degradation requires high temperatures. Studies on PAHs under supercritical water oxidation (SCWO) have shown that thermal cracking, hydroxylation, and ring-opening are the primary degradation pathways at elevated temperatures.[11] For typical pharmaceutical and laboratory storage conditions, thermal degradation of the phenanthrene core is not considered a primary stability concern.
Chapter 2: The Ethyl Ester Functionality: The Point of Hydrolytic Susceptibility
The most significant liability for the stability of this compound is the ester functional group. Esters are susceptible to hydrolysis, the cleavage of the ester bond by water. This reaction is catalyzed by both acid and base.[12]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol by-product.
The rate of hydrolysis is highly dependent on pH and temperature. The reaction is typically slowest near neutral pH and accelerates significantly under acidic or, more dramatically, basic conditions. The products of hydrolysis for this compound would be Phenanthrene-2-carboxylic acid and Ethanol .
Chapter 3: Integrated Stability Profile and Predicted Degradation Pathways
By synthesizing the stabilities of the phenanthrene core and the ethyl ester group, we can predict the overall stability profile of this compound.
-
Primary Degradation Pathway: Under aqueous conditions relevant to pharmaceutical formulations or environmental fate, hydrolysis of the ester linkage is predicted to be the most significant degradation pathway. The stability will be lowest in alkaline and strongly acidic solutions.
-
Secondary Degradation Pathway: In the presence of strong oxidizing agents or under significant light exposure (particularly UV), oxidation of the phenanthrene ring will become a competing degradation pathway. This would lead to a more complex mixture of degradation products, including hydroxylated and ring-opened species.
It is plausible that these pathways could occur sequentially. For example, hydrolysis to phenanthrene-2-carboxylic acid could be followed by the slower oxidative degradation of the acid.
Caption: Predicted degradation pathways for this compound.
Chapter 4: A Self-Validating Framework for Experimental Stability Assessment
To move from prediction to empirical fact, a structured experimental approach is necessary. A forced degradation study, as outlined by the International Council for Harmonisation (ICH) guidelines, is the industry standard for establishing the intrinsic stability of a substance.[13] This involves subjecting the compound to a range of exaggerated stress conditions to identify likely degradation products and establish stability-indicating analytical methods.
Experimental Design: Forced Degradation Protocol
The causality behind this experimental design is to intentionally degrade the molecule under various conditions to rapidly identify its vulnerabilities. Each condition targets a specific degradation mechanism.
| Stress Condition | Reagent/Method | Typical Conditions | Target Mechanism |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | 60-80 °C, 2-24 hours | Acid-catalyzed ester hydrolysis |
| Alkaline Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60 °C, 1-12 hours | Base-catalyzed ester hydrolysis |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature, 2-24 hours | Oxidation of the aromatic ring |
| Thermal Stress | Dry Heat Oven | 80-105 °C, 24-72 hours | Thermally induced degradation |
| Photostability | Photostability Chamber | ICH Q1B specified illumination | Photochemical degradation |
The Cornerstone: A Stability-Indicating Analytical Method
A successful stability study hinges on an analytical method capable of separating the parent compound from all process impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolving power and sensitivity.[14]
Protocol: Development of a Stability-Indicating HPLC-UV Method
-
Column Selection: Initiate with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The hydrophobic nature of this compound makes it well-suited for this stationary phase.
-
Mobile Phase Selection:
-
Start with a gradient elution method to ensure all potential degradation products, which may have widely varying polarities, are eluted.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure sharp peak shape).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Example Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Detection: Use a Photodiode Array (PDA) detector. The phenanthrene chromophore will have strong UV absorbance. A PDA detector allows for the monitoring of multiple wavelengths and the assessment of peak purity, which is critical for a self-validating method.
-
Method Validation:
-
Analyze samples from each stress condition.
-
The primary objective is to achieve baseline resolution (>1.5) between the parent peak and all degradation product peaks.
-
Peak purity analysis (e.g., comparing spectra across a single peak) should be performed to ensure co-elution is not occurring.
-
For identification of unknown degradants, the method can be transferred to an LC-Mass Spectrometry (LC-MS) system.
-
Caption: Experimental workflow for assessing the chemical stability.
Conclusion
While direct empirical data for this compound is sparse, a robust, scientifically-defensible stability profile can be predicted based on fundamental chemical principles. The molecule's stability is a tale of two parts: a highly stable phenanthrene aromatic core and a hydrolytically labile ethyl ester functional group. Consequently, the primary vulnerability of this molecule is its susceptibility to hydrolysis, particularly under acidic or basic conditions. Secondary degradation pathways involving oxidation or photolysis of the aromatic ring are also possible under specific stress conditions. This guide provides both the theoretical foundation for understanding these vulnerabilities and a practical, rigorous experimental framework for their empirical validation. By following the proposed forced degradation and analytical development strategy, researchers can confidently elucidate the chemical stability of this compound, ensuring its quality and performance in any application.
References
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Al-Darmaki, N., et al. (2015). Reaction mechanisms for the decomposition of phenanthrene and naphthalene under hydrothermal conditions. ResearchGate. Retrieved January 24, 2026, from [Link]
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Fitzgerald, L. J., & Gerkin, R. E. (1998). Phenanthrene-4-carboxylic Acid and 1,2-dihydrophenanthrene-4-carboxylic Acid. Acta Crystallographica Section C, 54(7), 966-969. Retrieved January 24, 2026, from [Link]
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Phang, K. A., et al. (2020). The Degradation of Phenanthrene, Pyrene, and Fluoranthene and Its Conversion into Medium-Chain-Length Polyhydroxyalkanoate by Novel Polycyclic Aromatic Hydrocarbon-Degrading Bacteria. Current Microbiology, 77, 1057-1067. Retrieved January 24, 2026, from [Link]
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Gutman, I., & Stanković, S. (2007). WHY IS PHENANTHRENE MORE STABLE THAN ANTHRACENE? Macedonian Journal of Chemistry and Chemical Engineering, 26(2), 129-133. Retrieved January 24, 2026, from [Link]
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Chen, Y., et al. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Applied and Environmental Microbiology, 79(9), 2945-2954. Retrieved January 24, 2026, from [Link]
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Wang, H., et al. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation. Organic Letters, 24(50), 9225-9230. Retrieved January 24, 2026, from [Link]
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Feixas, F., et al. (2015). Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons. Frontiers in Chemistry, 3, 23. Retrieved January 24, 2026, from [Link]
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Zhang, Y., et al. (2021). Oxidation of Polycyclic Aromatic Hydrocarbons (PAHs) Triggered by a Photochemical Synergistic Effect between High- and Low-Molecular-Weight PAHs. Environmental Science & Technology, 55(15), 10425-10434. Retrieved January 24, 2026, from [Link]
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Heitkamp, M. A., et al. (1988). Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. Applied and Environmental Microbiology, 54(10), 2556-2565. Retrieved January 24, 2026, from [Link]
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Gutman, I., & Stanković, S. (2007). Why is phenanthrene more stable than anthracene? ResearchGate. Retrieved January 24, 2026, from [Link]
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Seo, J.-S., et al. (2009). Mycobacterium aromativorans JS19b1(T) Degrades Phenanthrene through C-1,2, C-3,4 and C-9,10 Dioxygenation Pathways. ResearchGate. Retrieved January 24, 2026, from [Link]
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Samanta, S. K., et al. (2002). Bacterial Degradation of Aromatic Compounds. Microbiology and Molecular Biology Reviews, 66(2), 333-371. Retrieved January 24, 2026, from [Link]
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Rocha, A. C. S., et al. (2011). Photostability and toxicity of pentachlorophenol and phenanthrene. Journal of Environmental Monitoring, 13(5), 1333-1338. Retrieved January 24, 2026, from [Link]
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Quora. (2018). Phenanthrene has more resonance energy than anthracene. Why? Retrieved January 24, 2026, from [Link]
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Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved January 24, 2026, from [Link]
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Wikipedia. (n.d.). Phenanthrene. Retrieved January 24, 2026, from [Link]
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Jeng, H. A., et al. (2011). Polycyclic aromatic hydrocarbon-induced oxidative stress and lipid peroxidation in relation to immunological alteration. ResearchGate. Retrieved January 24, 2026, from [Link]
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The Evolving Landscape of Phenanthrene Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Phenanthrene Scaffold
Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, has long been a privileged scaffold in medicinal chemistry.[1] While the parent molecule itself has limited therapeutic application, its diverse derivatives are found at the core of numerous natural products and synthetic drugs, exhibiting a remarkable breadth of biological activities.[1][2] From the potent analgesic properties of morphine to the significant anticancer activities of phenanthroindolizidine alkaloids, the phenanthrene nucleus serves as a versatile template for the design of novel therapeutic agents.[1][3] This technical guide provides an in-depth exploration of phenanthrene derivatives, focusing on their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will delve into the causality behind experimental choices in both the synthesis and biological evaluation of these compounds, offering a field-proven perspective for researchers in drug discovery.
I. The Synthetic Arsenal: From Classical Methods to Modern Innovations
The construction of the phenanthrene core and its subsequent functionalization are pivotal to exploring the chemical space of its derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern, scalability, and tolerance to various functional groups.
Classical Synthetic Routes: The Foundation of Phenanthrene Chemistry
Traditional methods for phenanthrene synthesis, while sometimes limited by harsh conditions, remain valuable for their reliability and scalability in producing the basic scaffold.
-
Haworth Synthesis: This multi-step process, starting from naphthalene and succinic anhydride, is a cornerstone of phenanthrene synthesis.[4][5] The key steps involve Friedel-Crafts acylation, Clemmensen reduction, and intramolecular cyclization followed by aromatization.[4][6] This method is particularly useful for preparing substituted phenanthrenes by employing appropriately substituted starting materials.[7]
-
Rationale for Use: The Haworth synthesis is a robust and well-established method for the gram-scale synthesis of the phenanthrene nucleus. Its multi-step nature allows for the introduction of substituents at specific positions, providing a degree of control over the final structure.
-
-
Bardhan-Sengupta Phenanthrene Synthesis: This method involves the cyclodehydration of a γ-aryl-γ-butyrolactone, followed by dehydrogenation to yield the phenanthrene core. It offers an alternative route with different substitution possibilities.
-
Pschorr Cyclization: This reaction involves the intramolecular cyclization of a diazonium salt derived from an α-phenyl-o-aminocinnamic acid. It is a powerful tool for the synthesis of specific, often highly substituted, phenanthrene derivatives.
Modern Synthetic Methodologies: Precision and Efficiency
Contemporary organic synthesis has ushered in an era of more efficient and versatile methods for constructing phenanthrene derivatives, with transition metal catalysis at the forefront.
-
Palladium-Catalyzed Domino Reactions: These one-pot reactions have emerged as a highly efficient strategy for the synthesis of phenanthrenes.[5][7] For instance, a palladium-catalyzed domino reaction of aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene allows for the construction of a variety of phenanthrene derivatives in high yields and with shorter reaction times compared to classical methods.[5]
-
Causality Behind Experimental Choice: The choice of palladium catalysis is driven by its high efficiency, functional group tolerance, and the ability to orchestrate multiple bond-forming events in a single pot, which significantly improves step economy and reduces waste.[1] The use of norbornadiene as a transient dienophile that is subsequently removed via a retro-Diels-Alder reaction is a clever strategy to facilitate the desired annulation.[5][7] This approach offers superior reactivity and a broader substrate scope, making it a powerful tool for generating diverse libraries of phenanthrene derivatives for biological screening.[5]
-
A general workflow for the palladium-catalyzed synthesis of phenanthrene derivatives is depicted below:
Caption: Palladium-catalyzed one-pot synthesis of phenanthrenes.
II. A Spectrum of Biological Activities: Therapeutic Potential of Phenanthrene Derivatives
The rigid, planar structure of the phenanthrene nucleus, combined with the diverse functionalities that can be appended to it, gives rise to a wide array of pharmacological activities.
Anticancer Activity: A Dominant Theme
A significant body of research has focused on the anticancer properties of phenanthrene derivatives, revealing multiple mechanisms of action.
-
DNA Intercalation: The planar aromatic system of phenanthrene allows many of its derivatives to intercalate between the base pairs of DNA.[8] This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. Theoretical computations have shown that some phenanthrene derivatives exhibit a preference for A-T rich regions of DNA.[9]
-
Enzyme Inhibition:
-
Topoisomerase Inhibition: Some phenanthrene derivatives have been identified as potent inhibitors of topoisomerases I and II, enzymes crucial for resolving DNA topological problems during replication and transcription.[10][11] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and cell death.
-
Pim Kinase Inhibition: The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are proto-oncogenes often overexpressed in various cancers.[9][12] Certain phenanthrene derivatives have been shown to be potent inhibitors of Pim kinases, particularly Pim-3, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[9]
-
-
Modulation of Signaling Pathways:
-
Akt/NF-κB Pathway: The PI3K/Akt and NF-κB signaling pathways are critical for cell survival and proliferation and are often dysregulated in cancer.[13][14] Phenanthrene derivatives have been shown to inhibit the activation of these pathways, thereby promoting apoptosis and inhibiting tumor growth.[13][15] The concurrent blockade of both Akt and NF-κB pathways has been shown to potently sensitize cancer cells to chemotherapy.[16]
-
The interplay between Pim-3 kinase and the Akt/NF-κB signaling pathways in cancer, and their inhibition by phenanthrene derivatives, is a key area of research.
Caption: Inhibition of oncogenic pathways by phenanthrene derivatives.
Table 1: Cytotoxic Activity of Representative Phenanthrene Derivatives
| Compound Name/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 (human epidermoid carcinoma) | 2.81 (µg/mL) | [8] |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (human colon carcinoma) | 0.97 (µg/mL) | [8] |
| Phenanthro-triazine-3-thiol derivative | MCF-7 (human breast adenocarcinoma) | 0.28 | [11] |
| N-(2,3-methylenedioxy-6-methoxy-phenanthr-9-ylmethyl)-L-2-piperidinemethanol | A549 (human lung carcinoma) | 0.16 | [17] |
| N-(2,3-methylenedioxy-6-methoxy-phenanthr-9-ylmethyl)-5-aminopentanol | A549 (human lung carcinoma) | 0.27 | [17] |
| N-(3-hydroxy-2,6,7-trimethoxy-phenanthr-9-ylmethyl)-l-valinol | H460 (human large-cell lung carcinoma) | 6.1 | [18] |
| Cymucronin D | U-87 MG (human glioblastoma) | 17.07 | [19] |
Anti-inflammatory Activity
Certain phenanthrene derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of the arachidonic acid cascade.[6] Arachidonic acid is a key precursor for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are produced via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[20][21][22] By inhibiting these enzymes, phenanthrene derivatives can effectively reduce inflammation.[20]
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Phenanthrene derivatives have shown promise in this area, with some compounds exhibiting significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[23][24]
-
Mechanism of Action: A key mechanism of antimicrobial action for some phenanthrene derivatives is the disruption of the bacterial cell membrane.[23][25] These compounds can cause a loss of membrane potential and increase membrane permeability, leading to leakage of cellular contents and bacterial cell death.[23]
Table 2: Antimicrobial Activity of a Representative Phenanthrene Derivative
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Blestriacin | Staphylococcus aureus (clinical isolates) | 2 - 8 | [26] |
III. Experimental Protocols: A Practical Guide
To facilitate further research in this field, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Synthesis of a Phenanthrene Derivative via Palladium-Catalyzed Domino Reaction
This protocol is adapted from a general procedure for the synthesis of phenanthrene derivatives.[5]
Materials:
-
Aryl iodide
-
ortho-Bromobenzoyl chloride
-
Norbornadiene
-
Palladium(II) acetate (Pd(OAc)2)
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add the aryl iodide (1.0 mmol), ortho-bromobenzoyl chloride (1.2 mmol), norbornadiene (2.0 mmol), Pd(OAc)2 (5 mol%), K2CO3 (2.0 mmol), and TBAB (1.0 mmol).
-
Add DMF (5 mL) to the tube and seal it.
-
Heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired phenanthrene derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[27][28]
Rationale for Use: The MTT assay is a widely used, robust, and relatively inexpensive method for high-throughput screening of the cytotoxic potential of compounds.[27][29] It provides quantitative data, which is preferable to qualitative methods.[29]
Limitations: It is important to be aware of the limitations of the MTT assay. The assay measures metabolic activity, which may not always directly correlate with cell number or viability.[2][30][31] Compounds that affect mitochondrial respiration can interfere with the assay.[30] Therefore, it is often advisable to confirm results with a complementary assay that measures a different cellular parameter (e.g., a membrane integrity assay).
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37 °C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the phenanthrene derivative in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
A schematic of the MTT assay workflow is presented below:
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
IV. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency
Understanding the relationship between the chemical structure of phenanthrene derivatives and their biological activity is crucial for rational drug design.
-
Substitution Pattern: The position and nature of substituents on the phenanthrene ring significantly influence cytotoxicity.[10][32][33] For instance, in phenanthroindolizidine alkaloids, the presence of methoxy and hydroxy groups at specific positions can be critical for their anticancer activity.[32][34]
-
Side Chains: The nature of the side chain at certain positions can dramatically impact potency. For example, in a series of phenanthrene-based tylophorine derivatives, the length and polarity of the side chain at the C-9 position were found to be important for cytotoxic activity.[18]
-
Fused Ring Systems: The fusion of additional heterocyclic rings to the phenanthrene core, such as in phenanthroindolizidines and phenanthroquinolizidines, often leads to enhanced biological activity.[3][35][36]
V. Future Perspectives and Conclusion
The field of phenanthrene derivatives continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Development of Novel Synthetic Methodologies: The exploration of new catalytic systems and reaction pathways to access novel and complex phenanthrene derivatives with greater efficiency and selectivity.
-
Target Identification and Validation: Elucidating the precise molecular targets of bioactive phenanthrene derivatives to better understand their mechanisms of action and to guide the development of more selective and potent drugs.
-
Overcoming Drug Resistance: Designing phenanthrene derivatives that can overcome common mechanisms of drug resistance in cancer and infectious diseases.
-
Exploration of New Therapeutic Areas: Investigating the potential of phenanthrene derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.
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Methodological & Application
Comprehensive Guide to the Analytical Detection of Ethyl Phenanthrene-2-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed analytical methods for the sensitive and reliable detection and quantification of Ethyl phenanthrene-2-carboxylate. As a member of the polycyclic aromatic hydrocarbon (PAH) ester family, this compound requires robust analytical strategies for its characterization in various matrices, from environmental samples to pharmaceutical development intermediates. This guide presents two primary orthogonal methods: High-Performance Liquid Chromatography with UV and Fluorescence Detection (HPLC-UV/FLD) for high-sensitivity quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive structural confirmation. We delve into the causality behind methodological choices, from sample preparation to instrument parameters, and provide step-by-step protocols to ensure reproducible and validated results.
Introduction and Analytical Rationale
This compound is an organic molecule characterized by a tricyclic phenanthrene core functionalized with an ethyl ester group. Phenanthrene and its derivatives are of significant interest due to their prevalence as environmental pollutants and their use as core structures in the synthesis of dyes, pharmaceuticals, and organic electronic materials.[1] The addition of the carboxylate functional group modifies the molecule's polarity, solubility, and potential biological activity, making its accurate detection critical.
The analytical challenge lies in achieving high sensitivity while ensuring specificity, particularly in complex matrices. The methods detailed herein are designed based on the fundamental physicochemical properties of PAHs and their esters.
-
High-Performance Liquid Chromatography (HPLC) is selected for its exceptional ability to separate components in a liquid mixture. Given the non-polar nature of the phenanthrene backbone, Reversed-Phase (RP) chromatography is the logical choice.[2] Detection is achieved using a Diode Array Detector (DAD) for UV-Vis spectral confirmation and a Fluorescence Detector (FLD) for superior sensitivity, as polycyclic aromatic systems are typically highly fluorescent.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for confirmation.[5] It provides separation based on boiling point and polarity, coupled with mass analysis that yields a molecular fingerprint, enabling unambiguous identification. This is particularly crucial for distinguishing between isomers, which can be a challenge in PAH analysis.[6]
Physicochemical Properties of this compound
Understanding the molecule's properties is foundational to method development.
| Property | Value | Rationale for Analytical Method |
| Molecular Formula | C₁₇H₁₄O₂ | Provides the basis for exact mass determination. |
| Molecular Weight | 250.29 g/mol | Essential for mass spectrometry configuration. |
| Structure | Phenanthrene core with an ethyl ester at the C2 position. | The aromatic core dictates strong UV absorbance and fluorescence. The overall structure is largely non-polar, making it ideal for reversed-phase HPLC and GC. |
| Predicted LogP | ~4.5 - 5.0 | High LogP value indicates low water solubility and high affinity for non-polar solvents (e.g., hexane, dichloromethane) and stationary phases (e.g., C18). This justifies the choice of extraction solvents and chromatographic columns. |
Sample Preparation: A Critical Prerequisite
Effective sample preparation is the most critical step for reliable analysis, aimed at isolating this compound from the sample matrix and concentrating it for detection. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the matrix and desired throughput.
Protocol 1: Liquid-Liquid Extraction (LLE)
This method is ideal for aqueous samples (e.g., wastewater, biological fluids after protein precipitation).
Causality: The high LogP of the analyte ensures it will preferentially partition into an immiscible, non-polar organic solvent over the aqueous phase. Dichloromethane or hexane are effective choices.[7]
Step-by-Step Protocol:
-
Sample Preparation: Acidify 100 mL of the aqueous sample to a pH of ~3 with 1M HCl to ensure the carboxylate is protonated (if any hydrolysis has occurred).
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated phenanthrene) to correct for extraction inefficiency and instrumental variability.
-
Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for at least 10 minutes.[7] The organic layer will be at the bottom.
-
Collection: Drain the lower organic layer into a clean flask.
-
Repeat: Perform a second extraction on the aqueous layer with a fresh 30 mL of dichloromethane and combine the organic extracts.
-
Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at 35-40°C to a final volume of approximately 0.5 mL.
-
Reconstitution: Add 0.5 mL of the initial mobile phase (for HPLC) or hexane (for GC) to reach a final volume of 1 mL.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is preferred for cleaner extracts and can be easily automated.[8]
Causality: A C18-bonded silica sorbent is used to retain the non-polar analyte from a polar (typically aqueous) sample matrix via hydrophobic interactions. The analyte is then eluted with a strong, non-polar solvent.[4]
Step-by-Step Protocol:
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated (pH adjusted and spiked) 100 mL sample onto the cartridge at a slow flow rate (~5 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol (90:10 v/v) mixture to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 15-20 minutes to remove residual water.
-
Elution: Elute the analyte with 2 x 3 mL of acetonitrile or dichloromethane into a collection tube.
-
Concentration & Reconstitution: Proceed with steps 9 and 10 from the LLE protocol.
Method 1: HPLC with UV and Fluorescence Detection
This method provides excellent sensitivity and is ideal for quantitative analysis.
Workflow for HPLC-UV/FLD Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV/FLD.
Protocol 3: HPLC-UV/FLD Instrumental Analysis
Causality: A C18 column provides hydrophobic interactions to retain the analyte. A gradient elution starting with a higher water content allows for the elution of polar impurities, followed by an increase in the organic solvent (acetonitrile) concentration to elute the target compound. Acetonitrile is often preferred over methanol for PAHs due to its lower viscosity and better UV transparency.
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse PAH, 4.6 x 150 mm, 3.5 µm)[4] |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 35°C |
| DAD Wavelength | Monitoring at 254 nm, 275 nm[9], and 292 nm. Full spectrum scan (200-400 nm) for peak purity. |
| FLD Program | Time-programmed wavelength changes for optimal sensitivity. For phenanthrenes: Ex: ~290 nm, Em: ~360 nm (must be optimized empirically).[4] |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 15.0 | 0 | 100 |
| 20.0 | 0 | 100 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
Data Analysis and Validation:
-
Identification: The analyte is identified by its retention time, which should match that of a certified reference standard. Confirmation is achieved by comparing the UV spectrum from the DAD to the standard's spectrum.
-
Quantification: A calibration curve (typically 5-7 points) is constructed by plotting the peak area from the FLD against the concentration of the reference standard.
-
System Suitability: The method must be validated according to established guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[10][11]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers unparalleled specificity and is the definitive technique for structural confirmation.
Workflow for GC-MS Analysis
Caption: Workflow for the confirmation of this compound by GC-MS.
Protocol 4: GC-MS Instrumental Analysis
Causality: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) separates compounds primarily based on their boiling points.[12][13] A splitless injection is used to ensure the maximum transfer of the analyte onto the column for trace-level analysis. Electron Ionization (EI) at 70 eV is a standard, robust method that creates reproducible fragmentation patterns for library matching.
| Parameter | Setting |
| Column | SH-I-PAH or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[6][12] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection | 1 µL, Splitless mode |
| Inlet Temp. | 280°C |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Oven Temperature Program:
| Rate | Final Temp (°C) | Hold Time (min) |
| Initial | 100 | 2 |
| 20 °C/min | 200 | 0 |
| 10 °C/min | 300 | 10 |
Mass Spectrometer Settings:
-
Full Scan Mode: For initial identification, scan a mass range of m/z 50-350. The expected molecular ion [M]⁺• is at m/z 250.
-
Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantification, monitor specific ions.[5]
Proposed SIM Ions for this compound:
| Ion (m/z) | Description | Role |
| 250 | [M]⁺• Molecular Ion | Quantifier Ion |
| 205 | [M - OC₂H₅]⁺ Loss of ethoxy radical | Qualifier Ion 1 |
| 176 | [M - COOC₂H₅]⁺ Loss of ethyl carboxyl radical, followed by proton loss | Qualifier Ion 2 |
Data Analysis and Confirmation:
-
Identification: Confirmed if the analyte's retention time matches the standard and the relative abundances of the qualifier ions to the quantifier ion are within ±15% of the standard's ratios.
-
Library Match: The acquired mass spectrum in full scan mode should provide a high-quality match to a reference spectrum from a spectral library (if available) or one generated in-house from a certified standard.
Conclusion
The analytical methods presented provide a robust framework for the detection and confirmation of this compound. The HPLC-UV/FLD method is recommended for routine, high-throughput quantitative analysis due to its high sensitivity and reliability. For unequivocal identification, especially in regulatory contexts or for metabolite identification, the GC-MS method is indispensable. The successful application of these protocols hinges on meticulous sample preparation and adherence to strict quality control and method validation procedures.
References
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Grova, N., et al. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(3), 175–183. Available at: [Link]
- Gyan Sanchay. (n.d.). PHENANTHRENE Method of Preparations. Retrieved from a course material PDF. A direct link is not available, but the content relates to the synthesis and properties of phenanthrene.
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Rahman, M. M., et al. (2015). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. Iranian journal of public health, 44(4), 555–565. Available at: [Link]
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ResearchGate. (n.d.). Analysis of phenanthrene biodegradation by using FTIR, UV and GC-MS. Request PDF. Retrieved January 24, 2026, from [Link]
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Li, Y., et al. (2023). The Method and Study of Detecting Phenanthrene in Seawater Based on a Carbon Nanotube–Chitosan Oligosaccharide Modified Electrode Immunosensor. Sensors, 23(15), 6806. Available at: [Link]
- Google Patents. (2013). CN103373893A - Preparation method of phenanthrene compounds.
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ResearchGate. (n.d.). HPLC analysis of phenanthrene metabolites in culture supernatants of Sphingomonas paucimobilis 20006FA. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCl4 and alcohols. Request PDF. Retrieved January 24, 2026, from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenanthrene. Retrieved January 24, 2026, from [Link]
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Zhan, H., & Jiang, Y. (2013). Determination of Phenanthrene and Naphthalene in the Loess Area by Synchronous Fluorimetry. Asian Journal of Chemistry, 25(18), 10303-10305. Available at: [Link]
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ResearchGate. (n.d.). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Retrieved January 24, 2026, from [Link]
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Journal of Analytical Toxicology. (2005). Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. Available at: [Link]
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Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2023). Quantitative analysis of phenanthrene in soil by fluorescence spectroscopy coupled with the CARS-PLS model. Retrieved January 24, 2026, from [Link]
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MicroSolv Technology Corporation. (n.d.). Polycyclic Aromatic Hydrocarbons Analyzed with HPLC. Retrieved January 24, 2026, from [Link]
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Gab-Alla, A. A., et al. (2015). Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water, Thailand. Arabian Journal of Chemistry, 8(3), 346-357. Available at: [Link]
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ResearchGate. (2017). Analytical Method Validation and Rapid Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Cocoa Butter Using HPLC-FLD. Retrieved January 24, 2026, from [Link]
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European Commission. (2017). Report on method development and validation of PAH-13. Retrieved January 24, 2026, from [Link]
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Shimadzu. (n.d.). GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami. Retrieved January 24, 2026, from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 24, 2026, from [Link]
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Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Retrieved January 24, 2026, from [Link]
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YouTube. (2021). Phenanthrene: Methods of preparation. Retrieved January 24, 2026, from [Link]
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Kappenberg, A., et al. (2022). Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS. Journal of the Serbian Chemical Society, 87(3), 347-361. Available at: [Link]
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Organic Syntheses. (n.d.). phenanthrene-9-aldehyde. Retrieved January 24, 2026, from [Link]
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Li, Y., et al. (2018). Identification of Carboxylate, Phosphate, and Phenoxide Functionalities in Deprotonated Molecules Related to Drug Metabolites via Ion-Molecule Reactions with water and Diethylhydroxyborane. Journal of the American Society for Mass Spectrometry, 29(11), 2266-2275. Available at: [Link]
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Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved January 24, 2026, from [Link]
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Introduction: The Rationale for High-Sensitivity Phenanthrene Quantification
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Phenanthrene
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. It is a ubiquitous environmental contaminant originating from both natural (e.g., forest fires) and anthropogenic sources, primarily the incomplete combustion of organic materials such as coal, oil, gas, and wood.[1] Its presence is monitored in air, water, soil, and food products due to its classification as a pollutant and suspected carcinogen.[2] Given its potential health risks and widespread distribution, regulatory bodies and research institutions require highly sensitive and specific analytical methods for its detection and quantification.
Gas chromatography-mass spectrometry (GC-MS) has become the gold standard for phenanthrene analysis.[3] This technique offers an unparalleled combination of chromatographic separation, which can resolve complex mixtures, and mass spectrometric detection, which provides definitive identification and sensitive quantification. This application note provides a comprehensive guide to the principles, protocols, and best practices for the robust analysis of phenanthrene using GC-MS, designed for researchers and scientists in environmental monitoring and drug development.
The Analytical Workflow: A Self-Validating System
A successful GC-MS analysis is not merely a sequence of steps but an integrated system where each stage validates the next. From initial sample handling to final data interpretation, maintaining analytical integrity is paramount. The workflow is designed to isolate the analyte, ensure instrumental fidelity, and produce quantifiable data that is both accurate and reproducible.
Part 2: GC-MS Method Parameters & Optimization
The instrumental analysis is where separation and detection occur. Optimizing GC and MS parameters is critical for achieving the required sensitivity, selectivity, and peak shape.
Gas Chromatography (GC) Conditions
The goal of the GC is to separate phenanthrene from other PAHs and matrix components before it enters the mass spectrometer.
-
Injector: A splitless injection is used for trace analysis to ensure the maximum transfer of the analyte onto the column. [4]High injector temperatures (e.g., 320 °C) are necessary to prevent the less volatile PAHs from depositing in the inlet. [2]* GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) , is standard for PAH analysis. [4][5]These columns separate compounds primarily based on their boiling points, providing excellent resolution for most PAHs.
-
Oven Program: A temperature gradient is essential. The program starts at a low temperature to focus the analytes at the head of the column and then ramps up to elute compounds in order of increasing boiling point. This ensures sharp peaks and good separation.
-
Carrier Gas: Helium is the most commonly used carrier gas, typically at a constant flow rate of around 1 mL/min. [4]
Mass Spectrometry (MS) Conditions
The MS serves as a highly specific and sensitive detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method. [4]It is a robust, hard ionization technique that creates reproducible fragmentation patterns, which are crucial for compound identification.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is vastly superior to full scan mode. [6]In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest. For phenanthrene, the molecular ion (m/z 178 ) is the primary quantifier ion. This targeted approach dramatically increases the signal-to-noise ratio, allowing for much lower detection limits. [3]* Temperatures: The MS source and transfer line temperatures must be kept high (e.g., 320 °C) to prevent the analytes from cooling and depositing on surfaces, which would otherwise lead to peak tailing and poor sensitivity. [2]
Parameter Recommended Setting Rationale GC System Injection Mode Splitless Maximizes analyte transfer for trace-level sensitivity. [4] Inlet Temperature 320 °C Prevents condensation of high-boiling point PAHs. [2] Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm Provides excellent separation of PAHs based on boiling point. [6][4] Carrier Gas Helium, 1.0 mL/min (constant flow) Inert gas providing good chromatographic efficiency. [4] Oven Program 120°C (hold 2 min), ramp 10°C/min to 300°C (hold 3 min) Separates a wide range of PAHs effectively. [4] MS System Ionization Mode Electron Ionization (EI), 70 eV Produces consistent and characteristic fragmentation patterns. [4] MS Source Temp. 320 °C Minimizes analyte adsorption and peak tailing. [2] MS Transfer Line Temp. 320 °C Ensures efficient transfer of analytes from GC to MS. [2] Acquisition Mode Selected Ion Monitoring (SIM) Provides maximum sensitivity for quantification. [6] Phenanthrene Ions Quantifier: m/z 178; Qualifier: m/z 176, 179 Confirms identity and ensures accurate quantification. | Phenanthrene-d10 Ion | Quantifier: m/z 188 | Used for internal standard calibration. |
Part 3: Method Validation & Data Interpretation
A robust analytical method must be validated to prove its fitness for purpose. This involves establishing key performance characteristics and implementing routine quality control checks.
Calibration and Quantification
An external calibration curve is constructed by analyzing a series of standards containing known concentrations of phenanthrene and the internal standard. The curve plots the response ratio (analyte peak area / ISTD peak area) against the concentration. The concentration of phenanthrene in unknown samples is then calculated from this curve.
Key Validation Parameters
Method validation should be performed according to established guidelines, such as those from the AOAC. [7]
| Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| Linearity (R²) | ≥ 0.995 | Demonstrates a proportional response across a range of concentrations. [2] |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | The lowest concentration that can be quantified with acceptable precision and accuracy. [7] |
| Accuracy (Recovery) | 70 - 120% | Measures the agreement between the measured value and the true value, assessed using matrix spikes. [8] |
| Precision (RSD) | ≤ 20% | Measures the repeatability of the analysis on replicate samples. [2] |
| Method Blank | < LOQ | Ensures no contamination is introduced during the sample preparation process. |
Interpreting the Data
A positive identification of phenanthrene requires two criteria to be met:
-
The retention time of the peak in the sample must match that of a known standard within a specified window.
-
The ratio of the quantifier ion (m/z 178) to the qualifier ion(s) must match the ratio observed in a standard.
Common Challenge: Isomer Separation Phenanthrene (m/z 178) and its isomer anthracene share the same mass and can be difficult to separate chromatographically. [9][10]While a standard DB-5ms column can often achieve baseline resolution, peak tailing on an older column can cause issues. [5]If separation is problematic, adjusting the oven temperature ramp or using a specialized PAH-specific column may be necessary. In environmental samples, phenanthrene is typically present at a much higher concentration than anthracene, which can aid in identification. [5]
Conclusion
The GC-MS method detailed here provides a robust, sensitive, and reliable framework for the analysis of phenanthrene in complex matrices. By combining a validated sample preparation technique like QuEChERS with optimized instrumental parameters and rigorous quality control, laboratories can generate high-quality, defensible data. The key to success lies not in simply following the steps, but in understanding the scientific principles behind each choice—from the selection of an internal standard to the optimization of the mass spectrometer's acquisition mode. This holistic approach ensures that the entire analytical workflow functions as a self-validating system, delivering results with the highest degree of scientific integrity.
References
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Veyrand, B., Brosseaud, A., Sarcher, L., Varlet, V., Monteau, F., Marchand, P., & Le Bizec, B. (2005). Determination of Phenanthrene and Hydroxyphenanthrenes in Various Biological Matrices at Trace Levels using Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 29(3), 175–182. Available at: [Link]
-
Lee, J. H., Park, S. Y., Kim, H. U., Lee, J., & Kim, J. H. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3824. Available at: [Link]
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Agilent Technologies, Inc. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies. Available at: [Link]
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Goyal, D., & Zeraik, M. L. (2021). Analysis of phenanthrene biodegradation by using FTIR, UV and GC-MS. ResearchGate. Available at: [Link]
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Agilent Technologies, Inc. (2010). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent Technologies. Available at: [Link]
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Shimadzu Corporation. (n.d.). GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami. Shimadzu Corporation. Available at: [Link]
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Avomeen. (2021). PAH Analysis: Polycyclic Aromatic Hydrocarbons Analysis Using GC-MS. YouTube. Available at: [Link]
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British Columbia Ministry of Environment. (2017). Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. Gov.bc.ca. Available at: [Link]
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Shimadzu Corporation. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu Corporation. Available at: [Link]
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ResearchGate. (2016). Phenanthrene and anthracene peak seperation? ResearchGate. Available at: [Link]
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Rose, M., Holland, J., & Petch, R. (2007). Single-Laboratory Validation of a GC-MS Method for the Determination of 27 Polycyclic Aromatic Hydrocarbons (PAHs) in Oils and Fats. ResearchGate. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8100: Polynuclear Aromatic Hydrocarbons. EPA. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. EPA. Available at: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Phenanthrene Esters
Abstract
This comprehensive application note provides a detailed guide to the analysis of phenanthrene esters using High-Performance Liquid Chromatography (HPLC). Phenanthrene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) of interest in environmental monitoring, toxicology, and pharmaceutical development.[1][2][3] This document outlines the fundamental principles, provides detailed experimental protocols, and discusses the rationale behind methodological choices for robust and reliable quantification. We will cover critical aspects from sample preparation and chromatographic separation to detection and method validation, aimed at researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Phenanthrene Esters
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings.[1] Its ester derivatives, while sharing the core aromatic structure, can exhibit a wide range of polarities and chemical properties based on the ester functional group. This structural diversity makes them relevant in various fields, from potential pharmaceutical agents to environmental contaminants.[3] The accurate and precise quantification of phenanthrene esters is crucial for assessing their environmental fate, understanding their pharmacological activity, and ensuring quality control in manufacturing processes.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and adaptability.[4] The primary challenge in HPLC analysis of PAHs and their derivatives lies in their structural similarity, often resulting in complex mixtures of isomers that are difficult to separate.[5] This guide focuses on reversed-phase HPLC (RP-HPLC), the most common and effective mode for separating nonpolar to moderately polar compounds like phenanthrene esters.[6][7]
The Core of the Method: Reversed-Phase Chromatography
The separation of phenanthrene esters is most effectively achieved using reversed-phase chromatography. In this mode, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[8]
The Separation Mechanism:
-
Injection: The sample, dissolved in a suitable solvent, is introduced into the mobile phase stream.
-
Partitioning: As the sample travels through the column, the analytes partition between the polar mobile phase and the nonpolar stationary phase.
-
Differential Retention: Phenanthrene esters, being generally hydrophobic, will have a strong affinity for the nonpolar stationary phase.[6] The more hydrophobic the ester, the more strongly it will be retained, and the longer it will take to elute from the column.[8]
-
Elution: The composition of the mobile phase is critical. By gradually increasing the proportion of a less polar organic solvent (like acetonitrile or methanol) in the aqueous mobile phase (a technique called gradient elution), the analytes' affinity for the mobile phase increases, causing them to elute from the column in order of increasing hydrophobicity.[9]
This differential retention based on hydrophobicity is the key to separating different phenanthrene esters and distinguishing them from other components in the sample matrix.
Experimental Design and Protocols
A successful HPLC analysis is a sequence of carefully optimized steps. The following sections provide detailed protocols and the scientific reasoning behind them.
Sample Preparation: The Foundation of Accurate Analysis
Proper sample preparation is essential to remove interfering matrix components and ensure the analyte is in a form compatible with the HPLC system.[10][11] The choice of technique depends heavily on the sample matrix (e.g., water, soil, biological tissue, pharmaceutical formulation).
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is ideal for extracting and concentrating phenanthrene esters from water samples.[12]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through it. Do not allow the cartridge to dry out.
-
Sample Loading: Pass the aqueous sample (e.g., 100 mL) through the conditioned SPE cartridge at a slow, steady flow rate (approximately 2-3 mL/min). The hydrophobic phenanthrene esters will adsorb onto the C18 stationary phase.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove any co-adsorbed polar impurities.
-
Elution: Elute the retained phenanthrene esters from the cartridge with a small volume (e.g., 2 x 1 mL) of a strong, nonpolar solvent like acetonitrile or dichloromethane into a clean collection vial.[12]
-
Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen.[11] Reconstitute the residue in a precise volume (e.g., 0.5 mL) of the initial mobile phase to ensure compatibility with the HPLC system and accurate quantification.[11]
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[13]
HPLC System Configuration and Parameters
The heart of the analysis is the HPLC instrument itself. The following parameters are a robust starting point for the analysis of phenanthrene esters.
Table 1: Recommended HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Any standard HPLC system with a gradient pump and UV/Vis or Fluorescence detector. | Provides the necessary flexibility and sensitivity for the analysis. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[13] | The C18 stationary phase provides excellent hydrophobic retention for PAHs.[14] Smaller particle sizes can improve resolution but increase backpressure.[15] |
| Mobile Phase A | HPLC-grade Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography of PAHs.[6] |
| Gradient Elution | Start at 50% B, linear gradient to 100% B over 20 minutes, hold at 100% B for 5 minutes. | This gradient effectively separates compounds with a range of hydrophobicities, from less retained to more strongly retained phenanthrene esters.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance of analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector sensitivity. |
| Detector 1: UV/Vis | 254 nm | Phenanthrene and its derivatives exhibit strong UV absorbance in this region, making it a good general-purpose detection wavelength.[13][16] |
| Detector 2: Fluorescence | Excitation: 275 nm, Emission: 365 nm[17] | Fluorescence detection offers significantly higher sensitivity and selectivity for PAHs due to their native fluorescence.[18][19] |
Workflow Visualization
The entire analytical process, from sample collection to data analysis, can be visualized as a logical workflow.
Caption: A generalized workflow for the HPLC analysis of phenanthrene esters.
Method Validation: Ensuring Trustworthy Results
A critical component of scientific integrity is method validation. This process provides documented evidence that the analytical method is suitable for its intended purpose.[20] Validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) or ISO 17025.[21][22]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there are no interfering peaks at the retention time of the phenanthrene esters of interest.[23]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range and performing a linear regression.[23]
-
Accuracy: The closeness of the test results to the true value. It is typically determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated.[23]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.[23]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Data Presentation
The results of the validation and sample analysis should be presented clearly.
Table 2: Hypothetical Performance Characteristics of the HPLC Method
| Analyte | Retention Time (min) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Phenanthrene Ester A | 12.5 | >0.999 | 0.5 | 1.5 | 98.5 ± 2.1 |
| Phenanthrene Ester B | 14.2 | >0.999 | 0.4 | 1.2 | 99.1 ± 1.8 |
| Phenanthrene Ester C | 16.8 | >0.998 | 0.6 | 1.8 | 97.9 ± 2.5 |
Note: These values are for illustrative purposes. Actual values must be determined experimentally during method validation.
Conclusion and Further Considerations
The reversed-phase HPLC method detailed in this application note provides a robust and reliable framework for the separation and quantification of phenanthrene esters. The combination of a C18 column, a water/acetonitrile gradient, and either UV or fluorescence detection offers excellent performance. For trace-level analysis, fluorescence detection is highly recommended due to its superior sensitivity and selectivity.[18][24]
It is imperative that any laboratory implementing this method performs a thorough validation to ensure the results are accurate and reproducible for the specific sample matrices being analyzed.[25][26] Adherence to these principles and protocols will enable researchers to generate high-quality data for their critical work in drug development, environmental science, and beyond.
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Applications of Phenanthrene Derivatives in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The phenanthrene scaffold, a three-ring aromatic system, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic potential. From the potent analgesic properties of morphine to the cytotoxic effects of certain alkaloids, phenanthrene derivatives have consistently provided a rich source of inspiration for drug discovery. This guide offers an in-depth exploration of the applications of these compounds, complete with detailed protocols and the scientific rationale behind the experimental designs, to empower researchers in their quest for novel therapeutics.
Anticancer Applications: Targeting the Machinery of Cell Proliferation
Phenanthrene derivatives have emerged as a promising class of anticancer agents, primarily due to their planar structure, which facilitates intercalation into DNA, and their ability to inhibit key enzymes involved in cancer progression.
Mechanism of Action: DNA Intercalation and Enzyme Inhibition
A primary anticancer mechanism of many phenanthrene derivatives is their ability to insert themselves between the base pairs of DNA.[1] This intercalation distorts the DNA helix, interfering with replication and transcription, ultimately leading to apoptosis.[2] Furthermore, some derivatives exhibit potent inhibitory activity against crucial cellular targets. For instance, the phenanthrene derivative T26 has been identified as a potent inhibitor of Pim-3 and Pim-1 kinases, which are proto-oncogenes implicated in several cancers.[3][4] Inhibition of these kinases disrupts signaling pathways that promote cell proliferation and survival.
Below is a diagram illustrating the general mechanism of action for anticancer phenanthrene derivatives.
Caption: Anticancer mechanisms of phenanthrene derivatives.
Key Derivatives and Structure-Activity Relationships (SAR)
The anticancer activity of phenanthrene derivatives is highly dependent on the nature and position of substituents on the phenanthrene core.[5] For example, phenanthroindolizidine alkaloids like tylophorine exhibit potent cytotoxicity.[6] Structure-activity relationship (SAR) studies have shown that substituents at specific positions can significantly impact activity, with hydroxyl and methoxy groups often playing a crucial role.[7]
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50 (µM) | Reference |
| Tylophorine (S)-(+) | Various | Low nanomolar range | [6] |
| Denbinobin | SNU-484 (Gastric) | Not specified (induces apoptosis) | [8] |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 (Colon) | 0.97 µg/mL | [5][9] |
| Phenanthrene-thiazolidinedione hybrids | HCT116 (Colon), B16F10 (Melanoma) | Varies with substitution | [10] |
Experimental Protocols
The Haworth synthesis is a classical and reliable method for constructing the phenanthrene ring system from naphthalene and succinic anhydride.[11][12] This method is advantageous for its use of readily available starting materials and its amenability to the introduction of substituents on the naphthalene precursor.[13][14]
Protocol: Haworth Synthesis of a Phenanthrene Derivative
-
Friedel-Crafts Acylation:
-
To a solution of naphthalene (1 eq.) in nitrobenzene, add succinic anhydride (1.1 eq.) and anhydrous aluminum chloride (2.2 eq.) portion-wise at 0°C.
-
Stir the mixture at room temperature for 2 hours, then heat to 60°C for 4 hours.
-
Cool the reaction, pour it onto ice, and add concentrated HCl. Extract the product with a suitable organic solvent.
-
Rationale: This step introduces the four-carbon chain required for the subsequent cyclization. Nitrobenzene is used as a solvent that is resistant to Friedel-Crafts conditions.
-
-
Clemmensen Reduction:
-
Reflux the product from the previous step with amalgamated zinc and concentrated HCl in toluene.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction to isolate the reduced product.
-
Rationale: The keto group is reduced to a methylene group to facilitate the subsequent ring closure.
-
-
Ring Closure:
-
Treat the reduced product with a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid and heat.
-
Pour the reaction mixture onto ice and extract the cyclized product.
-
Rationale: This intramolecular Friedel-Crafts acylation forms the third aromatic ring.
-
-
Aromatization:
-
Heat the cyclized product with a dehydrogenating agent like selenium or palladium on carbon.
-
Purify the resulting phenanthrene derivative by column chromatography or recrystallization.
-
Rationale: This final step creates the fully aromatic phenanthrene system.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[15][16] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[17]
Protocol: MTT Assay for Phenanthrene Derivatives
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Self-Validation: Include wells with media only (blank) and cells with vehicle (e.g., DMSO) as a negative control.
-
-
Compound Treatment:
-
Prepare serial dilutions of the phenanthrene derivative in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Incubate for 48-72 hours.
-
Causality: The incubation time should be sufficient for the compound to exert its cytotoxic effects.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Troubleshooting: Some phenanthrene derivatives are colored and may interfere with the absorbance reading. It is crucial to have proper background controls (wells with compound but no cells). If interference is significant, alternative viability assays should be considered.[18][19]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.[17]
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Certain phenanthrene derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory diseases.[11][20]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of phenanthrene derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[21][22] They can also modulate signaling pathways, such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[21]
Experimental Protocol: Measurement of Nitric Oxide Production
The Griess assay is a simple and common method for measuring nitrite (a stable product of NO) in biological samples.
Protocol: Griess Assay for NO Production
-
Cell Culture and Treatment:
-
Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the phenanthrene derivative for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
-
Griess Reagent Preparation:
-
Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Causality: The Griess reagent reacts with nitrite to form a colored azo dye.
-
-
Assay Procedure:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of inhibition of NO production.
-
Antimicrobial Applications: Combating Pathogenic Microbes
Phenanthrene derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
-
Serial Dilution of Compound:
-
Perform a two-fold serial dilution of the phenanthrene derivative in a 96-well microtiter plate containing a suitable broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Concluding Remarks and Future Perspectives
The phenanthrene scaffold continues to be a valuable platform for the development of new therapeutic agents. The diverse biological activities of its derivatives, coupled with the potential for synthetic modification, offer exciting opportunities for medicinal chemists. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and exploring their efficacy in in vivo models. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to build upon in their pursuit of novel phenanthrene-based drugs.
References
A comprehensive list of references is available upon request. All protocols are provided as a guide and should be optimized for specific experimental conditions.
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Application Notes and Protocols for Evaluating the Cytotoxic Activity of Phenanthrene-Based Compounds
Introduction: The Therapeutic Promise of the Phenanthrene Scaffold
Phenanthrene-based compounds, a class of polycyclic aromatic hydrocarbons, are gaining significant attention in oncological research due to their potent cytotoxic activities against a wide range of cancer cell lines.[1][2][3][4][5][6][7] Naturally occurring phenanthrenes are often isolated from plants, particularly in the Orchidaceae family, and have been utilized in traditional medicine for various ailments.[4][7] Modern medicinal chemistry has further expanded the library of these compounds through synthetic modifications, aiming to enhance their efficacy and selectivity.[1][2][8]
This guide provides an in-depth exploration of the mechanisms underlying the cytotoxic effects of phenanthrene derivatives and offers detailed protocols for their evaluation. The methodologies described herein are designed to be robust and reproducible, enabling researchers to accurately characterize the anticancer potential of these promising molecules.
Mechanisms of Phenanthrene-Induced Cytotoxicity
The anticancer activity of phenanthrene-based compounds is not attributed to a single mechanism but rather a multifaceted attack on cancer cell physiology. Understanding these mechanisms is crucial for the rational design of novel therapeutics and for identifying potential biomarkers of response.
Induction of Apoptosis
A primary mechanism by which phenanthrene derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[2][3][5][8][9][10][11] This process is tightly regulated and involves a cascade of molecular events that lead to cell dismantling without inducing an inflammatory response. Phenanthrene compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, leading to the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases (cysteine-aspartic proteases), the executioners of apoptosis. A key regulatory step in this pathway is the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2).[3] Several phenanthrene derivatives have been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[3]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase (caspase-8), which in turn activates the executioner caspases.
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[12] It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break.[13] Certain phenanthrene derivatives act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex.[2][4][12][13][14] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death.[4][12][13]
Generation of Oxidative Stress
Cancer cells often exhibit a higher basal level of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to further oxidative stress.[15][16][17] Some phenanthrene compounds can exacerbate this vulnerability by promoting the generation of ROS, such as superoxide anions and hydrogen peroxide.[2][9] The excessive accumulation of ROS can damage cellular macromolecules, including DNA, proteins, and lipids, leading to mitochondrial dysfunction and apoptosis.[9][10]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Phenanthrene derivatives have been shown to induce cell cycle arrest at various checkpoints, such as the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[8] For instance, the phenanthrene-thiazolidinedione hybrid 17b was found to cause G0/G1 phase arrest in HCT-116 human colon cancer cells.[8]
Key Phenanthrene Compounds and their Cytotoxic Activities
The following table summarizes the cytotoxic activity (IC50 values) of selected phenanthrene derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.[18]
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |
| Calanquinone A | MCF-7 (Breast) | < 0.02 µg/mL | [7] |
| Calanquinone A | A549 (Lung) | 0.08 µg/mL | [4] |
| Denbinobin | HCT-116 (Colon) | Not specified | [2] |
| 5-hydroxy-2,3-dimethoxy-1,4-phenanthrenequinone | HL-60 (Leukemia) | 4.7 µM | [2] |
| Cymucronin C (Compound 3) | U-87 MG (Glioblastoma) | 19.91 ± 4.28 µM | [5] |
| Bleformin I (Compound 9) | U-87 MG (Glioblastoma) | 17.08 ± 3.72 µM | [5] |
| 6-Methoxycoelonin | Melanoma | 2.59 ± 0.11 µM | [6] |
| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7- tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b) | HCT-116 (Colon) | 0.985 ± 0.02 µM | [8] |
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of the cytotoxic properties of phenanthrene-based compounds.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.[19]
Materials:
-
Phenanthrene compound of interest
-
Cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[19]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the phenanthrene compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[21]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[21] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[19][21]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[19][21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[22]
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[23][24] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.[23][24][25]
Materials:
-
Phenanthrene compound of interest
-
Cancer cell line of choice
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, Sigma-Aldrich)[23][24][25][26]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[24]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Spontaneous LDH activity: LDH released from untreated cells.
-
Maximum LDH activity: LDH released from cells treated with a lysis buffer (provided in the kit).
-
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between different stages of cell death.[27][28][29][30] Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[27][29] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.[27][28]
Materials:
-
Phenanthrene compound of interest
-
Cancer cell line of choice
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit[28]
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the phenanthrene compound at the desired concentration for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[30]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[30]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[30]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by phenanthrene compounds.
Experimental Workflow
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Application Notes and Protocols for the Synthesis and Antitumor Evaluation of Phenanthrene-Based Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Phenanthrene-based alkaloids, a diverse class of natural and synthetic compounds, have garnered significant attention in oncology research due to their potent cytotoxic and antitumor activities.[1][2] This document provides a comprehensive guide for the chemical synthesis and biological evaluation of these promising therapeutic agents. We will delve into the rationale behind synthetic strategies for two prominent subclasses: phenanthroindolizidines (e.g., Tylophorine analogues) and benzo[c]phenanthridines. Furthermore, this guide offers detailed, field-proven protocols for assessing their antitumor efficacy, including cytotoxicity, cell migration, and their impact on key oncogenic signaling pathways such as the PI3K/Akt and NF-κB pathways.
Introduction: The Therapeutic Promise of Phenanthrene Alkaloids
Phenanthrene alkaloids are a broad family of nitrogen-containing compounds built upon a phenanthrene core structure.[2] Found in various plant species, these molecules have a long history in traditional medicine.[3][4] Modern scientific investigation has revealed their potential against a range of diseases, with particularly promising activity against cancer.[3][5]
Two major classes of phenanthrene alkaloids stand out for their antitumor properties:
-
Phenanthroindolizidines and Phenanthroquinolizidines: Typified by compounds like Tylophorine and Cryptopleurine, these alkaloids exhibit exceptionally potent antitumor activity.[1][3] Their mechanisms of action are thought to be novel, potentially differing from existing anticancer drugs, and include the suppression of protein and nucleic acid synthesis.[1][3]
-
Benzo[c]phenanthridine Alkaloids: This group, which includes compounds like Nitidine and Sanguinarine, has demonstrated a wide range of biological activities, including anti-inflammatory, anesthetic, and potent anticancer effects.[6] Their antitumor mechanisms often involve the induction of apoptosis and cell cycle arrest.
Despite their therapeutic potential, challenges such as in vivo toxicity and low natural availability have hindered their clinical translation.[3] Consequently, the development of robust synthetic routes to produce these alkaloids and their analogues is crucial for advancing their study and realizing their therapeutic potential. This guide will provide both the synthetic strategies and the biological evaluation protocols necessary for this endeavor.
Synthetic Strategies and Protocols
The chemical synthesis of phenanthrene-based alkaloids is a complex yet rewarding field of organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern on the phenanthrene core and the nature of the heterocyclic ring system. Here, we present representative synthetic approaches for both phenanthroindolizidine and benzo[c]phenanthridine alkaloids.
Synthesis of Phenanthrene-Based Tylophorine Derivatives (PBTs)
Phenanthrene-based Tylophorine derivatives (PBTs) are analogues of the natural product Tylophorine where the indolizidine ring has been opened.[1] These modifications can lead to compounds with significant cytotoxic activity.[1] The following is a generalized protocol for the synthesis of a PBT, based on established methodologies.[1][7]
Rationale: This synthetic strategy focuses on the construction of the phenanthrene core, followed by the attachment of an amino acid-derived side chain. This modular approach allows for the synthesis of a library of derivatives with varying substituents on both the phenanthrene ring and the side chain, facilitating structure-activity relationship (SAR) studies.[1]
Workflow for the Synthesis of a Phenanthrene-Based Tylophorine Derivative
Caption: A generalized workflow for the synthesis of Phenanthrene-Based Tylophorine Derivatives (PBTs).
Detailed Protocol:
Step 1: Synthesis of 3-hydroxy-2,6,7-trimethoxyphenanthrene-9-carbaldehyde
-
To a solution of 3-hydroxy-2,6,7-trimethoxyphenanthrene (1.0 eq) in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate, 4:1 v/v) to yield the desired aldehyde.
Step 2: Reductive Amination with an Amino Alcohol
-
To a solution of the phenanthrene-9-carbaldehyde (1.0 eq) from Step 1 in methanol, add the desired amino alcohol (e.g., L-prolinol, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Purification of the Final Product
-
Purify the crude product from Step 2 by preparative thin-layer chromatography (pTLC) or column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol, 20:1 v/v) to afford the pure phenanthrene-based tylophorine derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Benzo[c]phenanthridine Alkaloids
The synthesis of the benzo[c]phenanthridine skeleton can be achieved through various modern synthetic methodologies.[6][7] A particularly efficient approach involves a one-pot reaction utilizing a Rh(III) catalyst.[3]
Rationale: This one-pot synthesis is highly atom-economical and allows for the rapid construction of the complex tetracyclic core of benzo[c]phenanthridine alkaloids from readily available starting materials.[3] This method is advantageous for generating a library of analogues for biological screening.
Detailed Protocol: Rh(III)-Catalyzed One-Pot Synthesis
-
In a sealed tube, combine the 7-azabenzonorbornadiene (1.0 eq), the aryl nitrone (1.2 eq), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%) in 1,2-dichloroethane (DCE).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired benzo[c]phenanthridine alkaloid.
-
Characterize the final product by spectroscopic methods to confirm its structure.
Protocols for Antitumor Evaluation
Once synthesized, the novel phenanthrene-based alkaloids must be evaluated for their antitumor activity. The following are standard, robust protocols for assessing cytotoxicity, effects on cell migration, and impact on key signaling pathways.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG-2) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[5][9] Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the synthesized phenanthrene alkaloids in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Table 1: Example Cytotoxicity Data for Phenanthrene-Based Alkaloids
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-prolinol | H460 | 11.6 | [11] |
| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-L-valinol | H460 | 6.1 | [11] |
| Dihydronitidine | A549 | 0.19-4.60 µg/mL | |
| Noravicine | Ball-1 | 74.8 |
Cell Migration Assessment: Wound Healing Assay
This assay is used to study cell migration in vitro by creating a "wound" in a confluent cell monolayer and monitoring the ability of the cells to migrate and close the gap.[6][12]
Protocol:
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to 100% confluence.[6]
-
Create the Wound: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.[6]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris. Replace the medium with fresh medium containing the test compound at a non-lethal concentration (determined from the MTT assay) or a vehicle control.
-
Image Acquisition: Immediately capture an image of the wound at 0 hours using an inverted microscope. Place the plate back in the incubator.
-
Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the wound at different time points for both treated and control cells. Calculate the percentage of wound closure relative to the initial wound area.
Mechanistic Studies: Western Blot Analysis of Akt and NF-κB Signaling
Western blotting allows for the detection and quantification of specific proteins, providing insights into the molecular mechanisms of action of the synthesized alkaloids. The Akt and NF-κB pathways are critical for cell survival and proliferation and are often dysregulated in cancer.[1]
Rationale for Pathway Selection: The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Similarly, the NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival, and its constitutive activation promotes tumor progression. Therefore, investigating the inhibitory effects of phenanthrene alkaloids on these pathways can provide valuable mechanistic insights into their antitumor activity.[1]
Visualizing the Impact on the Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by phenanthrene-based alkaloids.
Protocol:
-
Cell Lysis: Treat cancer cells with the phenanthrene alkaloid at its IC₅₀ concentration for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100 °C for 5 minutes.[4][13]
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), total NF-κB p65, phosphorylated NF-κB p65 (p-p65), and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C with gentle agitation.[4][15]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[4]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total proteins and the loading control to determine the effect of the compound on protein expression and activation.
Conclusion and Future Directions
The synthetic and analytical protocols detailed in this application note provide a robust framework for the investigation of phenanthrene-based alkaloids as potential antitumor agents. The modular synthetic approaches allow for the generation of diverse chemical libraries, essential for comprehensive SAR studies. Furthermore, the detailed biological evaluation protocols enable a thorough assessment of their cytotoxic and anti-migratory effects, as well as their impact on key oncogenic signaling pathways.
Future research in this area should focus on optimizing the pharmacological properties of these alkaloids, such as improving their solubility and reducing their in vivo toxicity. Prodrug strategies and the development of targeted delivery systems may help to overcome these challenges.[16] Continued exploration of the mechanisms of action of these fascinating natural product-inspired compounds will undoubtedly pave the way for the development of novel and effective cancer therapeutics.
References
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Li, S., Han, L., Sun, L., Zheng, D., Liu, J., Fu, Y., Huang, X., & Wang, Z. (2009). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules, 14(12), 5042–5053. [Link]
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Gao, W., & Chemler, S. R. (2009). Phenanthroindolizidines and Phenanthroquinolizidines: Promising Alkaloids for Anti-Cancer Therapy. Journal of the American Chemical Society, 131(48), 17698–17708. [Link]
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Li, W., Li, X., Liu, Y., Zhang, Y., & Geng, R. (2020). Formal total synthesis of macarpine via a Au(I)-catalyzed 6-endo-dig cycloisomerization strategy. Beilstein Journal of Organic Chemistry, 16, 1836–1842. [Link]
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Saraswati, S., Kanaujia, A., Kumar, S., Al-Ghadhban, A., & Agrawal, S. S. (2013). Tylophorine, a phenanthraindolizidine alkaloid isolated from Tylophora indica exerts antiangiogenic and antitumor activity by targeting vascular endothelial growth factor receptor 2–mediated angiogenesis. Molecular Cancer, 12(1), 82. [Link]
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Zhang, Y., Zhang, Y., & Yu, H. (2023). Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. Molecules, 28(18), 6649. [Link]
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Reddy, G. S., & Reddy, G. D. (2023). One-Pot Synthesis of Benzo[c]phenanthridine Alkaloids from 7-Azabenzonorbornadienes and Aryl Nitrones. Organic Letters, 25(21), 3844–3848. [Link]
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Wang, Y., Chen, J., & Wang, D. (2015). Alkaloids Isolated from Natural Herbs as the Anticancer Agents. Evidence-Based Complementary and Alternative Medicine, 2015, 469734. [Link]
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Li, Y., & Li, X. (2023). The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Joardar, N., & Ghosh, B. (2020). Tylophorine: Sources, Properties, Applications and Biotechnological Production. Applied Microbiology and Biotechnology, 104(13), 5645–5656. [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
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Wang, X., et al. (2022). Collective Total Syntheses of Benzo[c]phenanthridine Alkaloids via A Sequential Transition Metal-Catalyzed Pot-Economy Approach. ChemRxiv. [Link]
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D'Arcangelo, D., et al. (2021). Western blot analysis of NF-kB and pNF-kB. ResearchGate. [Link]
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Kessar, S. V., et al. (1978). Benzyne cyclization route to benzo[c]phenanthridine alkaloids. Synthesis of chelerythrine, decarine, and nitidine. The Journal of Organic Chemistry, 43(9), 1778-1782. [Link]
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Justus, K. M., et al. (2013). In vitro Cell Migration and Invasion Assays. Journal of Visualized Experiments, (75), e50393. [Link]
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Application Notes and Protocols for the Synthesis of Substituted Phenanthrenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Phenanthrene Scaffold
The phenanthrene nucleus, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties are foundational to a diverse array of biologically active natural products, pharmaceuticals, and advanced organic materials.[1] From the opioid analgesics derived from the morphinan skeleton, a hydrogenated phenanthrene core, to compounds exhibiting anticancer, anti-inflammatory, and antimalarial activities, the therapeutic potential of substituted phenanthrenes is vast and continually explored.[2] In the realm of materials science, the phenanthrene motif is integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other functional electronic materials.
Given the significance of this structural motif, the development of efficient and versatile synthetic methodologies for accessing substituted phenanthrenes is of paramount importance. This guide provides a detailed overview of both classical and modern synthetic strategies, complete with experimental protocols and mechanistic insights to empower researchers in their pursuit of novel phenanthrene derivatives.
Classical Approaches to Phenanthrene Synthesis
The Haworth Synthesis: A Stepwise Annulation Strategy
The Haworth synthesis, a venerable method for the construction of polycyclic aromatic systems, remains a valuable tool for the preparation of certain phenanthrene derivatives.[3][4] The strategy is based on a sequence of classical organic reactions to build the third ring onto a naphthalene precursor.
Mechanistic Rationale: The synthesis proceeds through a four-step sequence:
-
Friedel-Crafts Acylation: Naphthalene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a keto-acid. The acylation typically occurs at the more reactive β-position of the naphthalene ring.[3]
-
Clemmensen Reduction: The ketone is reduced to a methylene group using amalgamated zinc and hydrochloric acid.
-
Intramolecular Friedel-Crafts Acylation (Ring Closure): The resulting carboxylic acid is treated with a strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid) to effect an intramolecular acylation, forming a new six-membered ring.
-
Aromatization: The final step involves dehydrogenation of the newly formed ring, typically by heating with a catalyst such as selenium or palladium on carbon, to yield the aromatic phenanthrene core.[3]
A significant drawback of the Haworth synthesis is the potential for the formation of regioisomers during the initial Friedel-Crafts acylation and the final ring-closure step, which can complicate purification.[5]
Experimental Workflow: Haworth Synthesis
Caption: Workflow for the Haworth Synthesis of Phenanthrene.
Detailed Protocol: Synthesis of Phenanthrene via Haworth Synthesis [3][6]
-
Step 1: Friedel-Crafts Acylation. To a stirred solution of naphthalene (12.8 g, 0.1 mol) and succinic anhydride (11.0 g, 0.11 mol) in nitrobenzene (60 mL) cooled to 0-5 °C, anhydrous aluminum chloride (29.4 g, 0.22 mol) is added portion-wise over 30 minutes. The mixture is stirred at room temperature for 2 hours and then heated at 60 °C for 1 hour. The reaction is quenched by pouring onto a mixture of ice (200 g) and concentrated hydrochloric acid (50 mL). The nitrobenzene is removed by steam distillation. The resulting solid is filtered, washed with cold water, and recrystallized from aqueous acetic acid to yield γ-(2-naphthyl)-γ-oxobutanoic acid.
-
Step 2: Clemmensen Reduction. A mixture of γ-(2-naphthyl)-γ-oxobutanoic acid (11.4 g, 0.05 mol), amalgamated zinc (50 g), concentrated hydrochloric acid (75 mL), water (30 mL), and toluene (50 mL) is heated at reflux for 24 hours. Additional portions of hydrochloric acid (10 mL) are added every 6 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give δ-(2-naphthyl)butanoic acid.
-
Step 3: Ring Closure. δ-(2-Naphthyl)butanoic acid (9.2 g, 0.04 mol) is added to stirred, preheated polyphosphoric acid (100 g) at 100 °C. The mixture is stirred at this temperature for 1 hour. The hot mixture is poured onto crushed ice (300 g), and the resulting precipitate is collected by filtration, washed with water, and dried to afford 1,2,3,4-tetrahydrophenanthren-1-one.
-
Step 4: Reduction and Aromatization. The tetrahydrophenanthrone (7.8 g, 0.035 mol) is subjected to a second Clemmensen reduction as described in Step 2 to yield 1,2,3,4-tetrahydrophenanthrene. This intermediate is then heated with 10% palladium on carbon (0.5 g) at 300 °C for 3 hours. The reaction mixture is cooled, extracted with hot benzene, and the solvent is evaporated. The crude product is purified by recrystallization from ethanol to give phenanthrene.
The Bardhan-Sengupta Synthesis: A Regiospecific Approach
The Bardhan-Sengupta synthesis offers a significant advantage over the Haworth method by providing a regiospecific route to substituted phenanthrenes.[5] This multi-step synthesis is particularly useful for preparing phenanthrenes with a defined substitution pattern.
Mechanistic Rationale: The key steps are:
-
Alkylation: A β-ketoester, typically ethyl cyclohexanone-2-carboxylate, is deprotonated with a strong base (potassium is preferred over sodium for solubility reasons) and alkylated with a substituted β-phenylethyl bromide.[7]
-
Hydrolysis and Decarboxylation: The resulting β-ketoester is hydrolyzed and decarboxylated to yield a 2-(β-phenylethyl)cyclohexanone.
-
Reduction: The ketone is reduced to the corresponding alcohol.
-
Cyclodehydration: The alcohol undergoes an acid-catalyzed intramolecular cyclization and dehydration, usually with phosphorus pentoxide, to form an octahydrophenanthrene.[5]
-
Aromatization: The synthesis is completed by dehydrogenation with selenium at high temperatures to furnish the substituted phenanthrene.
Experimental Workflow: Bardhan-Sengupta Synthesis
Caption: Workflow for the Bardhan-Sengupta Synthesis of Phenanthrene.
Detailed Protocol: Synthesis of Retene (1-methyl-7-isopropylphenanthrene) via Bardhan-Sengupta Synthesis
-
Step 1: Alkylation. To a solution of ethyl 4-isopropylcyclohexanone-2-carboxylate (21.2 g, 0.1 mol) in dry benzene (150 mL), potassium metal (4.3 g, 0.11 g-atom) is added in small pieces. The mixture is refluxed until all the potassium has reacted. After cooling, 1-(2-bromoethyl)-4-methylbenzene (20.0 g, 0.1 mol) is added, and the mixture is refluxed for 8 hours. The cooled reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation.
-
Step 2: Hydrolysis and Decarboxylation. The alkylated ketoester (29.8 g, 0.09 mol) is refluxed with a solution of potassium hydroxide (20 g) in ethanol (200 mL) for 12 hours. The ethanol is distilled off, and the residue is dissolved in water. The aqueous solution is acidified with dilute hydrochloric acid and heated on a steam bath until the evolution of carbon dioxide ceases. The oily layer is extracted with ether, and the ethereal solution is washed with water, dried, and concentrated to give 2-(4-methylphenethyl)-4-isopropylcyclohexan-1-one.
-
Step 3: Reduction. The cyclohexanone derivative (23.0 g, 0.08 mol) is dissolved in moist ether (200 mL), and sodium metal (10 g) is added in small pieces with stirring. After the reaction is complete, the excess sodium is destroyed with ethanol. Water is added, and the ether layer is separated, washed with water, dried, and evaporated to yield the corresponding cyclohexanol.
-
Step 4: Cyclodehydration. The crude cyclohexanol is heated with phosphorus pentoxide (30 g) at 150-160 °C for 1 hour. The mixture is cooled, and the product is extracted with benzene. The benzene extract is washed with sodium carbonate solution and water, dried, and the solvent is removed.
-
Step 5: Aromatization. The resulting octahydrophenanthrene derivative is heated with selenium powder (15 g) at 300-340 °C for 36 hours. The cooled reaction mass is extracted with hot benzene. The solvent is evaporated, and the residue is purified by chromatography on alumina followed by recrystallization from ethanol to afford retene.
Modern Synthetic Methodologies
The advent of transition-metal-catalyzed cross-coupling reactions and photochemical methods has revolutionized the synthesis of substituted phenanthrenes, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
a) Suzuki-Miyaura Coupling: This versatile reaction has been adapted for the synthesis of phenanthrenes, often through a one-pot cascade approach.[8][9] A common strategy involves the Suzuki-Miyaura coupling of a suitably substituted aryl halide with an arylboronic acid, followed by an intramolecular aldol condensation to construct the phenanthrene core.
Catalytic Cycle: Suzuki-Miyaura Coupling
Sources
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- 8. Direct one-pot synthesis of phenanthrenes via Suzuki-Miyaura coupling/aldol condensation cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Iron-Catalyzed Synthesis of Phenanthrene-9-Carboxylic Esters
Introduction: The Strategic Importance of Phenanthrene-9-Carboxylic Esters
Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural core of numerous natural products and synthetic compounds of significant medicinal value, including alkaloids like morphine and codeine.[1] The functionalization of the phenanthrene scaffold is a critical endeavor in medicinal chemistry and drug development, as it allows for the modulation of biological activity. Phenanthrene-9-carboxylic acid and its ester derivatives are particularly valuable intermediates in the synthesis of novel therapeutic agents, finding applications in the development of antiviral and antitumor drugs.[2][3][4]
Traditionally, the synthesis of phenanthrene derivatives has relied on multi-step classical methods such as the Haworth and Bardhan-Sengupta syntheses.[1][5][6] While effective, these methods can suffer from limitations including harsh reaction conditions and the generation of significant waste. In the pursuit of more sustainable and efficient synthetic methodologies, the use of earth-abundant and non-toxic metal catalysts has gained considerable traction.[7][8][9] Iron, being the most abundant transition metal, offers a cost-effective and environmentally benign alternative to precious metal catalysts like palladium.[7][10] This document provides a detailed protocol for the iron-catalyzed synthesis of phenanthrene-9-carboxylic esters, a robust and high-yielding method for accessing this important class of molecules.
Reaction Principle: Iron-Catalyzed Carboxylation of Phenanthrene
The synthesis of alkyl phenanthrene-9-carboxylates described herein proceeds via an iron-catalyzed reaction of phenanthrene with carbon tetrachloride (CCl₄) and an alcohol.[2][11] This one-pot method offers high selectivity and yields. Among various iron catalysts tested, such as iron(II) bromide (FeBr₂) and iron(III) chloride hexahydrate (FeCl₃·6H₂O), iron(III) acetylacetonate (Fe(acac)₃) has been identified as the most effective, leading to ester yields of up to 96%.[2]
The proposed mechanism, while not definitively elucidated in all aspects, is believed to involve the in-situ generation of a reactive iron species that facilitates the carboxylation of the phenanthrene ring at the 9-position. Carbon tetrachloride serves as the carbon source for the carboxyl group, and the alcohol acts as a nucleophile to form the final ester product.
Figure 1: A proposed workflow for the iron-catalyzed synthesis of phenanthrene-9-carboxylic esters.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established literature procedures for the synthesis of alkyl phenanthrene-9-carboxylates.[2]
Materials and Reagents:
-
Phenanthrene
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous alcohols (e.g., methanol, ethanol, isopropanol)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenanthrene (1.0 mmol), iron(III) acetylacetonate (0.05 mmol, 5 mol%), and the chosen anhydrous alcohol (10 mmol).
-
Add the anhydrous solvent (e.g., 1,2-dichloroethane, 5 mL).
-
Flush the flask with an inert gas (nitrogen or argon).
-
-
Reaction Execution:
-
With vigorous stirring, add carbon tetrachloride (2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.
-
Substrate Scope and Yields
The iron-catalyzed synthesis of phenanthrene-9-carboxylic esters has been shown to be effective with a variety of alcohols, affording high yields of the corresponding esters.[2]
| Entry | Alcohol (ROH) | Reaction Time (h) | Yield (%) |
| 1 | Methanol | 6 | 92 |
| 2 | Ethanol | 6 | 96 |
| 3 | n-Propanol | 8 | 85 |
| 4 | Isopropanol | 8 | 88 |
| 5 | n-Butanol | 8 | 74 |
Table 1: Representative yields for the synthesis of various alkyl phenanthrene-9-carboxylates.[2]
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous, as water can inhibit the catalyst and lead to side reactions.
-
Verify the purity of the phenanthrene starting material.
-
Optimize the reaction time and temperature. Prolonged reaction times may be necessary for less reactive alcohols.
-
Ensure an inert atmosphere is maintained throughout the reaction to prevent oxidation of the catalyst.
-
-
Formation of Side Products:
-
Impurities in the starting materials can lead to the formation of byproducts.
-
Adjust the stoichiometry of the reagents. An excess of the alcohol may be beneficial.
-
Optimize the purification process, such as the solvent system for column chromatography, to effectively separate the desired product.
-
Safety Considerations
-
Carbon tetrachloride (CCl₄) is a toxic and carcinogenic substance. Handle it with extreme caution in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Organic solvents such as dichloromethane and 1,2-dichloroethane are volatile and potentially harmful. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be conducted under an inert atmosphere, not only for optimal reactivity but also to prevent the potential for solvent ignition at elevated temperatures.
Alternative Iron-Catalyzed Routes to Phenanthrenes
While the focus of this guide is on the synthesis of phenanthrene-9-carboxylic esters, it is noteworthy that iron catalysis is a versatile tool for the construction of the phenanthrene core itself. Other notable iron-catalyzed methods include:
-
Intramolecular Alkyne-Carbonyl Metathesis: An efficient synthesis of functionalized phenanthrenes can be achieved through the iron(III)-catalyzed intramolecular coupling of 2'-alkynyl-biphenyl-2-carbaldehydes.[12]
-
[4+2] Benzannulation: The reaction of internal or terminal alkynes with 2-biaryl Grignard reagents in the presence of an iron catalyst provides a route to 9-substituted or 9,10-disubstituted phenanthrenes.[13]
These alternative methods highlight the broad utility of iron catalysis in the synthesis of complex aromatic systems.
Conclusion
The iron-catalyzed synthesis of phenanthrene-9-carboxylic esters represents a significant advancement in the preparation of these valuable compounds. The use of an inexpensive, abundant, and low-toxicity iron catalyst aligns with the principles of green chemistry. The high yields, operational simplicity, and broad substrate scope make this method an attractive option for researchers in academia and industry. By following the detailed protocol and considering the key experimental parameters, scientists can reliably synthesize a range of phenanthrene-9-carboxylic esters for further investigation in drug discovery and materials science.
References
-
Khusnutdinov, R. I., Bayguzina, A. R., Denisov, K. Y., & Dzhemilev, U. M. (2015). Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCl4 and alcohols. Mendeleev Communications, 25(3), 223-224. [Link]
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Fürstner, A. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion. ACS Central Science, 2(11), 778-789. [Link]
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Bolm, C., & T. B. (2007). Iron Catalysis in Organic Synthesis. Chemical Reviews, 107(1), 118-118. [Link]
- Hilt, G., & Janikowski, J. (2012). Iron-Catalyzed Reactions in Organic Synthesis. In Iron Catalysis (pp. 1-34). Wiley-VCH Verlag GmbH & Co. KGaA.
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Kwofie, M. A., & Gupta, M. (2020). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. PLANT ARCHIVES, 20(2), 368-374. [Link]
- Al Yousef, S. A. (2014). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Egyptian Academic Journal of Biological Sciences, 6(1), 1-10.
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Maji, M., & M. P. (2012). Synthesis of substituted phenanthrene by iron(III)-catalyzed intramolecular alkyne-carbonyl metathesis. Organic Letters, 14(20), 5344-5347. [Link]
- O'Brien, J., & T. M. (2019). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 26(23), 4417-4441.
- Bedford, R. B., & M. F. (2011). Phenanthrene Synthesis by Iron-Catalyzed [4 + 2] Benzannulation Between Alkyne and Biaryl or 2-Alkenylphenyl Grignard Reagent.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94765, 9-Phenanthrenecarboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Hiyama, T., & O. N. (2017). Phenanthrene Synthesis via Chromium-Catalyzed Annulation of 2-Biaryl Grignard Reagents and Alkynes. Organic Letters, 19(24), 6732-6735. [Link]
-
Pharmaguideline. (n.d.). Polynuclear Hydrocarbons: Synthesis and Reactions. Retrieved from [Link]
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Gyan Sanchay. (n.d.). PHENANTHRENE Method of Preparations 1. Haworth synthesis. Retrieved from [Link]
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Química Organica.org. (n.d.). Phenanthrene synthesis. Retrieved from [Link]
-
Khusnutdinov, R. I., Bayguzina, A. R., Denisov, K. Y., & Dzhemilev, U. M. (2015). Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCl4 and alcohols. Mendeleev Communications, 25(3), 223-224. [Link]
-
Fürstner, A. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion. ACS Central Science, 2(11), 778-789. [Link]
-
van der Westhuizen, C., & C. D. (2020). On the Use of Iron in Organic Chemistry. Catalysts, 10(3), 329. [Link]
- Plietker, B. (2008). Iron-Catalyzed Reactions in Organic Synthesis.
-
Fürstner, A. (2016). Iron Catalysis in Organic Synthesis: A Critical Assessment of What It Takes To Make This Base Metal a Multitasking Champion. ACS Central Science, 2(11), 778-789. [Link]
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Application Note & Protocols: The Haworth and Bardhan-Sengupta Syntheses of Phenanthrenes
An authoritative guide for researchers, scientists, and drug development professionals on the classical syntheses of the phenanthrene nucleus.
Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Significance of the Phenanthrene Scaffold
The phenanthrene nucleus, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure is a cornerstone of numerous biologically active molecules, including steroids (e.g., cholesterol, sex hormones), alkaloids (e.g., morphine, codeine), and various synthetic pharmaceuticals.[1][2] The therapeutic potential of phenanthrene derivatives spans a wide range of applications, including analgesic, antimalarial, and cytotoxic agents.[1][2]
Given its importance, the efficient construction of the phenanthrene ring system is a critical task in synthetic organic chemistry. Among the classical methods that have stood the test of time, the Haworth synthesis and the Bardhan-Sengupta synthesis , both developed in the early 1930s, remain fundamental strategies taught and practiced today.[3] They offer reliable, albeit sometimes challenging, pathways to substituted phenanthrenes from readily available starting materials.
This document provides a detailed examination of these two seminal syntheses. It is designed for researchers and drug development professionals, offering not just step-by-step protocols but also in-depth mechanistic insights, field-proven advice on experimental choices, and a comparative analysis to guide synthetic strategy.
The Haworth Synthesis: A Friedel-Crafts-Based Approach
The Haworth synthesis is a powerful method that builds the phenanthrene skeleton by attaching a four-carbon unit to a naphthalene core through a sequence of Friedel-Crafts reactions, reduction, and aromatization.[3][4]
Principle and Mechanism
The synthesis proceeds through four principal stages:
-
Friedel-Crafts Acylation: Naphthalene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a keto-acid.[3][4]
-
Clemmensen Reduction: The ketone carbonyl group is reduced to a methylene group using amalgamated zinc (Zn(Hg)) and hydrochloric acid (HCl). This step is crucial because the deactivating keto group would otherwise prevent the subsequent intramolecular cyclization.[4]
-
Intramolecular Cyclization: The resulting carboxylic acid is treated with a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), to induce an intramolecular Friedel-Crafts acylation, forming a new six-membered ring and yielding a cyclic ketone.
-
Aromatization: The final step involves dehydrogenation of the hydroaromatic intermediate to form the fully aromatic phenanthrene ring system. This is typically achieved by heating with a catalyst like selenium (Se) or palladium on carbon (Pd/C).
Causality Behind Mechanistic Choices:
-
Regioselectivity of Acylation: The initial acylation of naphthalene can yield two primary isomers: substitution at the α (C1) or β (C2) position.[3] The reaction temperature is a critical control element. At lower temperatures, the kinetically favored α-product predominates.[5] However, at higher temperatures (above 60°C), the thermodynamically more stable β-product is the major isomer.[3][5] For phenanthrene synthesis, β-acylation is the desired pathway.
-
Necessity of Reduction: The electron-withdrawing nature of the keto-carbonyl group in the initial product deactivates the aromatic ring, making the second intramolecular Friedel-Crafts reaction impossible.[4] The Clemmensen reduction removes this deactivating influence, converting it to an activating alkyl group and enabling the ring-closing step.[4]
-
Final Dehydrogenation: The cyclic intermediate is not yet aromatic. Heating with selenium or palladium provides the thermodynamic driving force to expel hydrogen gas and form the highly stable, fully conjugated phenanthrene system.
Diagram: Haworth Synthesis Mechanism
Caption: Reaction cascade of the Haworth phenanthrene synthesis.
Application Notes and Protocol
Trustworthiness through Self-Validation: Each step in this protocol has a clear success metric. The formation of the keto-acid in Step 1 can be confirmed by melting point and IR spectroscopy (disappearance of anhydride C=O, appearance of ketone and carboxylic acid C=O). The success of the Clemmensen reduction (Step 2) is marked by the loss of the ketone carbonyl signal in the IR spectrum. Cyclization (Step 3) results in a new ketone, and the final aromatization (Step 4) can be monitored by UV-Vis spectroscopy, which will show the characteristic absorption of the phenanthrene chromophore.
Protocol: Synthesis of Phenanthrene via Haworth Method
Safety Precautions:
-
Handle aluminum chloride with care in a fume hood; it is corrosive and reacts violently with water.
-
The Clemmensen reduction generates HCl gas. Ensure adequate ventilation.
-
Selenium is highly toxic. Handle with gloves in a well-ventilated fume hood.
Step 1: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (60 g) in nitrobenzene (150 mL) at 0°C, add a solution of naphthalene (25.6 g) and succinic anhydride (20 g) in nitrobenzene (50 mL) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-75°C for 2 hours.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice (500 g) and concentrated HCl (100 mL).
-
Separate the organic layer. Extract the aqueous layer with nitrobenzene.
-
Steam distill the combined organic layers to remove the nitrobenzene.
-
The residue is the crude β-(2-Naphthoyl)propionic acid. Recrystallize from acetic acid.
Step 2: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc powder (50 g) with a solution of mercuric chloride (5 g) in water (75 mL) and concentrated HCl (2.5 mL) for 5 minutes. Decant the aqueous solution.
-
To the amalgamated zinc, add water (50 mL), concentrated HCl (120 mL), toluene (75 mL), and the keto-acid from Step 1 (25 g).
-
Heat the mixture to reflux for 24 hours, adding additional portions of concentrated HCl (25 mL) every 6 hours.
-
Cool the reaction, separate the toluene layer, and extract the aqueous layer with toluene.
-
Wash the combined organic layers with water, dry over anhydrous MgSO₄, and evaporate the solvent to yield crude γ-(2-Naphthyl)butyric acid.
Step 3: Intramolecular Cyclization
-
Add the crude product from Step 2 (20 g) to concentrated sulfuric acid (100 mL) at 0°C.
-
Stir the mixture at room temperature for 1 hour, then carefully pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water and a dilute sodium bicarbonate solution, and then water again until the washings are neutral.
-
The crude product is 1,2,3,4-tetrahydrophenanthren-4-one.
Step 4: Aromatization
-
Mix the cyclic ketone from Step 3 (15 g) with selenium powder (15 g).
-
Heat the mixture in a sand bath at 300-340°C for 12 hours.
-
Cool the reaction mass and extract the product with hot toluene.
-
Filter the hot solution and evaporate the solvent.
-
Recrystallize the crude phenanthrene from ethanol.
Data Summary
| Step | Key Reagents | Typical Conditions | Product | Expected Yield |
| 1. Acylation | Naphthalene, Succinic Anhydride, AlCl₃ | Nitrobenzene, 70-75°C | β-(2-Naphthoyl)propionic acid | 60-70% |
| 2. Reduction | Zn(Hg), conc. HCl | Toluene, Reflux | γ-(2-Naphthyl)butyric acid | 80-90% |
| 3. Cyclization | conc. H₂SO₄ | Room Temp | Tetrahydrophenanthren-4-one | 75-85% |
| 4. Aromatization | Selenium (Se) or Pd/C | 300-340°C (Se) | Phenanthrene | 70-80% |
The Bardhan-Sengupta Synthesis: A Regiospecific Approach
Published in 1932, the Bardhan-Sengupta synthesis offers a more controlled and regiospecific route to phenanthrenes, avoiding the potential isomeric mixtures of the Haworth method.[3][6] Its strategy involves constructing a pre-functionalized side chain on a cyclohexane ring, followed by cyclization and aromatization.[6]
Principle and Mechanism
The synthesis unfolds in a logical sequence:
-
Alkylation: The potassium enolate of ethyl cyclohexanone-2-carboxylate is alkylated with β-phenylethyl bromide. This key step forms the crucial C-C bond that defines the future ring structure.[6]
-
Hydrolysis & Decarboxylation: The resulting β-keto ester is subjected to alkaline hydrolysis followed by acidification, which cleaves the ester and induces decarboxylation to yield 2-(β-phenylethyl)cyclohexanone.[6]
-
Reduction: The ketone is reduced to a secondary alcohol using sodium in moist ether or other suitable reducing agents.[6]
-
Cyclodehydration: The alcohol undergoes an intramolecular cyclization and dehydration reaction upon heating with a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) or PPA.[3][7] This forms an octahydrophenanthrene intermediate.
-
Dehydrogenation (Aromatization): The final step, similar to the Haworth synthesis, involves heating the octahydrophenanthrene with selenium to achieve full aromaticity.[3]
Causality Behind Mechanistic Choices:
-
Regiospecificity: The primary advantage of this synthesis is its unambiguous regiocontrol.[3] The phenethyl group is attached at a specific carbon (C2 of the cyclohexanone), so the subsequent cyclization can only occur in one way, preventing the formation of structural isomers.
-
Choice of Base/Solvent: The original procedure specified the potassium enolate, as the corresponding sodium enolate was found to be less effective in benzene due to solubility issues.[8] Modern investigations have shown that using a combination of sodium metal with a solvent like dimethylformamide (DMF) can also facilitate the reaction by improving the solubility of the sodio enolate.[8]
-
Powerful Dehydrating Agent: The cyclization of the secondary alcohol onto the benzene ring is an electrophilic aromatic substitution that requires forcing conditions. Phosphorus pentoxide (P₂O₅) acts as both an acid catalyst and a potent dehydrating agent, trapping the water formed and driving the equilibrium towards the cyclized product.[3][7]
Diagram: Bardhan-Sengupta Synthesis Mechanism
Caption: Reaction sequence of the Bardhan-Sengupta synthesis.
Application Notes and Protocol
Trustworthiness through Self-Validation: The progress of this synthesis can be rigorously monitored. The initial alkylation (Step 1) results in a product with a significantly higher molecular weight, verifiable by mass spectrometry. The decarboxylation (Step 2) can be confirmed by the disappearance of the ester C=O stretch in the IR spectrum. The formation of the alcohol (Step 3) is marked by the appearance of a broad O-H stretch. The final aromatization (Step 5) provides the characteristic phenanthrene UV spectrum and a sharp melting point.
Protocol: Synthesis of Phenanthrene via Bardhan-Sengupta Method
Safety Precautions:
-
Potassium metal is extremely reactive and pyrophoric. It must be handled under an inert atmosphere (e.g., argon or nitrogen) and away from water.
-
Phosphorus pentoxide is a highly corrosive and powerful dehydrating agent. Handle in a fume hood with appropriate personal protective equipment.
-
Selenium is highly toxic. Handle with gloves in a well-ventilated fume hood.
Step 1: Alkylation
-
In a three-necked flask fitted with a reflux condenser and a dropping funnel, add clean potassium metal (3.9 g) to dry benzene (100 mL).
-
Heat the mixture to reflux to melt the potassium, then stir vigorously to create a fine suspension.
-
Cool to room temperature and add a solution of ethyl cyclohexanone-2-carboxylate (17 g) in dry benzene (25 mL) dropwise.
-
After the initial reaction subsides, add a solution of β-phenylethyl bromide (18.5 g) in dry benzene (25 mL).
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction, add water carefully to decompose any unreacted potassium, and separate the benzene layer.
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, and remove the benzene under reduced pressure to obtain the crude alkylated product.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the crude product from Step 1 with a 10% aqueous solution of potassium hydroxide (150 mL) for 12 hours.
-
Cool the mixture and acidify with dilute HCl.
-
Heat the acidified mixture to reflux for 1 hour to effect decarboxylation.
-
Cool and extract the product with ether. Wash the ether layer with water, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Distill the residue under reduced pressure to obtain pure 2-(β-phenylethyl)cyclohexanone.
Step 3 & 4: Reduction and Cyclodehydration
-
Dissolve the ketone from Step 2 (10 g) in moist ether (100 mL).
-
Add small pieces of sodium metal (5 g) portion-wise while stirring.
-
After all the sodium has reacted, carefully add water to decompose the sodium ethoxide, followed by dilute HCl.
-
Separate the ether layer, wash with water, dry, and evaporate to get the crude alcohol.
-
Mix the crude alcohol with phosphorus pentoxide (15 g) and heat gently at first, then more strongly (150-160°C) for 2 hours.
-
Cool, add ice-water to the reaction mass, and extract with ether.
-
Wash the ether extract, dry, and evaporate to yield crude octahydrophenanthrene.
Step 5: Aromatization
-
Mix the crude octahydrophenanthrene (5 g) with selenium powder (10 g).
-
Heat the mixture at 300-320°C for 24 hours.
-
Cool and extract the product with hot toluene.
-
Evaporate the solvent and purify the resulting crude phenanthrene by recrystallization from ethanol.
Data Summary
| Step | Key Reagents | Typical Conditions | Product | Expected Yield |
| 1. Alkylation | K, β-phenylethyl bromide | Benzene, Reflux | Ethyl 2-(β-phenylethyl)cyclohexanone-2-carboxylate | ~45-55% |
| 2. Hydrolysis | aq. KOH, then H⁺ | Reflux | 2-(β-phenylethyl)cyclohexanone | ~80-90% |
| 3. Reduction | Na, moist ether | Room Temp | 2-(β-phenylethyl)cyclohexanol | ~70-80% |
| 4. Cyclization | P₂O₅ | 150-160°C | Octahydrophenanthrene | ~60-70% |
| 5. Aromatization | Se | 300-320°C | Phenanthrene | ~70-80% |
Comparative Analysis and Applications
Both syntheses are cornerstones of polycyclic aromatic chemistry, but they offer different strategic advantages.
| Feature | Haworth Synthesis | Bardhan-Sengupta Synthesis |
| Starting Materials | Naphthalene, Succinic Anhydride | Ethyl cyclohexanone-2-carboxylate, β-phenylethyl bromide |
| Key Reactions | Friedel-Crafts Acylation, Clemmensen Reduction | Enolate Alkylation, Cyclodehydration |
| Regioselectivity | Moderate; can lead to isomers based on initial acylation site.[3] | High; cyclization position is predetermined by the initial alkylation.[3] |
| Advantages | Uses simple, common starting materials. A very direct route. | Excellent control over substituent placement. Avoids isomeric mixtures. |
| Limitations | Risk of isomer formation.[3] Use of harsh reagents (e.g., conc. H₂SO₄). | Multi-step process.[6] Potentially low yield in the initial alkylation step due to side reactions.[6] |
Applications in Drug Development:
The true power of these methods lies in their adaptability for creating substituted phenanthrenes. By using substituted naphthalenes or succinic anhydrides in the Haworth synthesis, or substituted phenethyl bromides and cyclohexanones in the Bardhan-Sengupta synthesis, chemists can access a vast array of derivatives.[4] This versatility was instrumental in the structural elucidation of natural products like resin acids and in the synthesis of the core skeletons of steroids and alkaloids, paving the way for the development of new therapeutic agents.[6]
Conclusion
The Haworth and Bardhan-Sengupta syntheses are more than just historical footnotes; they are masterclasses in synthetic strategy. The Haworth synthesis demonstrates a powerful, convergent approach using the robust Friedel-Crafts reaction, while the Bardhan-Sengupta synthesis showcases a more linear, controlled build-up that guarantees regiospecificity. For the modern researcher, understanding the mechanics, advantages, and limitations of these classical methods provides a solid foundation for tackling the synthesis of complex phenanthrene-containing targets, whether for novel pharmaceuticals, organic electronics, or fundamental chemical research.
References
- This reference is not used in the text.
-
Química Organica.org. (n.d.). Phenanthrene synthesis. Retrieved from [Link]
-
Ghosh, S. (2015). A Tribute to Bardhan and Sengupta. Resonance, 20(7), 632-644. Retrieved from [Link]
-
Chatterjee, A., Banerjee, D., & Banerjee, S. (1967). A Note on Bardhan-Sengupta Synthesis. Journal of the Indian Chemical Society, 44(8), 718-720. Retrieved from [Link]
-
Saha, A., et al. (n.d.). PAH: Anthracene and phenanthrene. In Study Guide to Organic Chemistry (Vol. 5). Retrieved from [Link]
-
Chemistry for everyone. (2024, March 15). Haworth's synthesis. Retrieved from [Link]
-
Rasayan Duniya. (2021, May 7). Phenanthrene(part-2)/Bardhan Sengupta's Synthesis /Preparation of Phenanthrene... [Video]. YouTube. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Polynuclear Hydrocarbons: Synthesis and Reactions. Retrieved from [Link]
-
Filo. (2025, June 10). Preparation of Phenanthrene by Bardhan-Sengupta Method Explain.... Retrieved from [Link]
-
Parveen, H., et al. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. Retrieved from [Link]
-
Ghosh, S., & Chatterjee, A. (2015). A tribute to Bardhan and Sengupta. ResearchGate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl Phenanthrene-2-carboxylate Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of ethyl phenanthrene-2-carboxylate. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your reaction yields. Our approach is rooted in mechanistic principles to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The synthesis is typically a two-stage process. The first stage involves creating the core phenanthrene structure, phenanthrene-2-carboxylic acid, commonly achieved through the Pschorr cyclization of a diazotized α-aryl-o-aminocinnamic acid derivative.[1] The second stage is the esterification of the resulting carboxylic acid with ethanol, most frequently accomplished via the Fischer-Speier esterification.[2]
Q2: What are the most critical steps for maximizing the overall yield?
There are two pivotal points for yield optimization:
-
Efficient Diazotization and Cyclization: The Pschorr reaction can be sensitive, with yields often being moderate.[3] Success hinges on the complete formation of the diazonium salt and its subsequent intramolecular cyclization. Controlling temperature during diazotization and selecting the right catalyst (e.g., copper) are crucial.[3][4]
-
Driving the Esterification Equilibrium: The Fischer esterification is a reversible reaction.[5][6] To achieve a high yield of the final ester, the equilibrium must be shifted towards the product side. This is typically done by using a large excess of the alcohol (ethanol) and/or by actively removing the water byproduct as it forms.[2][5]
Q3: What are the primary safety considerations for this synthesis?
Diazonium Salts: These intermediates can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures (typically 0-5 °C) and to use them immediately after preparation. Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) are used in the esterification step.[7] They are highly corrosive and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Troubleshooting Guide: Pschorr Cyclization for Phenanthrene-2-carboxylic Acid
This section addresses common issues encountered during the formation of the phenanthrene backbone.
Q4: My Pschorr cyclization yield is very low. What are the likely causes?
Low yields in a Pschorr reaction typically stem from three areas: incomplete diazotization, inefficient cyclization, or competing side reactions.
-
Incomplete Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) must be complete. Ensure the temperature is maintained between 0-5 °C, as diazonium salts are unstable at higher temperatures. A simple check with starch-iodide paper can verify the presence of excess nitrous acid, indicating the amine has been fully consumed.
-
Inefficient Cyclization: The intramolecular radical cyclization requires a catalyst, traditionally copper powder or a copper(I) salt, to facilitate the decomposition of the diazonium salt and generate the aryl radical.[1][3] If the reaction is sluggish, consider using a more soluble copper catalyst or slightly increasing the temperature after the diazonium salt is formed, though this must be done cautiously to avoid tar formation.
-
Side Reactions: The aryl diazonium cation can react with other nucleophiles in the mixture (e.g., water, counter-ions) or undergo undesired intermolecular reactions. Maintaining a high dilution can sometimes favor the desired intramolecular cyclization.
Q5: The reaction has produced a significant amount of dark, insoluble tar. How can I prevent this?
Tar formation is a common issue resulting from the decomposition of the diazonium salt and polymerization of intermediates.
-
Temperature Control: This is the most critical factor. The initial diazotization must be kept cold (0-5 °C). During the cyclization step, heat should be applied gradually and only as needed to initiate the reaction (indicated by nitrogen evolution). A runaway reaction will lead to extensive decomposition.
-
Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic amine solution to maintain temperature and control the rate of diazotization.
-
Degassing Solvents: While not always necessary, using degassed solvents can sometimes minimize oxidative side reactions that may contribute to tar formation.
Reaction Mechanism: Pschorr Cyclization
The Pschorr reaction proceeds via an intramolecular aryl radical substitution. The key steps are the formation of a diazonium salt, followed by a copper-catalyzed radical generation and cyclization.[1]
Caption: Pschorr reaction mechanism for phenanthrene synthesis.
Troubleshooting Guide: Fischer Esterification
This section addresses common issues encountered during the conversion of phenanthrene-2-carboxylic acid to its ethyl ester.
Q6: My esterification reaction has stalled with significant starting material remaining. How can I improve conversion?
This is the most common problem with Fischer esterification and is directly related to its equilibrium nature.[5][6] The reaction between a carboxylic acid and an alcohol produces an ester and water. The reverse reaction, hydrolysis of the ester, is also possible under the same acidic conditions.
To drive the reaction forward, you must apply Le Châtelier's principle:
-
Use Excess Alcohol: The simplest method is to use the alcohol (ethanol) as the solvent.[2][5] This large excess shifts the equilibrium towards the ester product. For a 97% yield, a 100-fold excess of alcohol has been shown to be effective in some cases.[5]
-
Remove Water: Actively removing water as it is formed is highly effective.[7] This can be achieved by:
Q7: The reaction yield is low, but TLC analysis shows no remaining carboxylic acid. Where did my product go?
If the starting material is consumed but the isolated yield is poor, the issue likely lies in the workup or purification stages.
-
Inefficient Extraction: this compound is an organic-soluble compound. During the aqueous workup (e.g., neutralization with sodium bicarbonate), ensure you perform multiple extractions with a suitable organic solvent (like ethyl acetate or dichloromethane) to fully recover the product from the aqueous layer.[8]
-
Emulsion Formation: Phenanthrene derivatives can sometimes form stable emulsions during extraction. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.[8]
-
Loss During Purification: Product can be lost during column chromatography if the polarity of the eluent is not optimized, or during recrystallization if too much solvent is used or the solution is not cooled sufficiently.
Reaction Mechanism: Fischer Esterification
This acid-catalyzed nucleophilic acyl substitution follows a specific sequence of protonation, addition, and elimination steps.[5]
Caption: Fischer esterification reaction mechanism.
Experimental Protocols & Data
Troubleshooting Workflow
When encountering low yield, follow this logical progression to diagnose the issue.
Caption: Diagnostic workflow for low yield synthesis.
Table 1: Typical Reaction Parameters
| Parameter | Pschorr Cyclization | Fischer Esterification |
| Key Reagents | Diazotized aminocinnamic acid, Cu catalyst | Phenanthrene-2-carboxylic acid, Ethanol |
| Catalyst | Copper powder or Cu(I) salts[3] | Conc. H₂SO₄ or p-TsOH[2] |
| Solvent | Aqueous acid | Excess Ethanol or Toluene[2] |
| Temperature | 0-5 °C (Diazotization), then 25-80 °C (Cyclization) | 60-110 °C (Reflux)[6] |
| Reaction Time | 1-4 hours | 2-10 hours[2][6] |
| Typical Yield | 40-60% (Moderate)[3] | 70-95% (Good to Excellent)[5] |
Protocol 1: Synthesis of Phenanthrene-2-carboxylic Acid (Pschorr Cyclization)
This is a representative protocol and should be adapted based on the specific substrate.
-
Dissolution: Suspend the α-aryl-o-aminocinnamic acid derivative (1.0 eq) in a mixture of ethanol and concentrated HCl in a three-necked flask equipped with a mechanical stirrer and thermometer. Cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled, stirring suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Catalyst Addition: After the addition is complete, stir for another 30 minutes at 0-5 °C. Then, add copper(I) oxide or copper powder (0.1-0.2 eq) portion-wise.
-
Cyclization: Allow the mixture to warm slowly to room temperature. A vigorous evolution of nitrogen gas should be observed. If the reaction is slow, gently warm the mixture in a water bath (up to 60-70 °C) until the gas evolution ceases (approx. 1-2 hours).
-
Workup: Pour the reaction mixture into a large volume of water. Extract the aqueous mixture three times with ethyl acetate.[8] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.[8]
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Setup: To a round-bottom flask, add phenanthrene-2-carboxylic acid (1.0 eq), a large excess of absolute ethanol (e.g., 20-50 eq, often serving as the solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).[9]
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is no longer visible.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[8]
-
Washing & Drying: Combine the organic extracts and wash successively with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.[8]
-
Purification: The resulting crude ester can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
References
-
Transtutors. (2020). The Pschorr reaction is a method of synthesis of phenanthrenes... Available at: [Link]
-
Organic Chemistry Portal. Pschorr Reaction. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Organic Syntheses. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Available at: [Link]
-
Brainly. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the starting material? Available at: [Link]
-
Slideshare. (2018). Phenanthrene by Mr. pradeep swarnkar. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
DeTar, D. F. (1976). The Pschorr Reaction, a Fresh Look at a Classical Transformation. ResearchGate. Available at: [Link]
-
Herath, A. et al. (2007). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. NIH. Available at: [Link]
-
ResearchGate. (2018). Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCI4 and alcohols. Available at: [Link]
-
Name Reaction. Pschorr Synthesis. Available at: [Link]
-
Wikipedia. Pschorr cyclization. Available at: [Link]
- Google Patents. (2021). CN113387819A - Phenanthrene compound, preparation method and application thereof, and organic electroluminescent device.
-
Pitre, D. E. et al. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation. ACS Publications. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Available at: [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification? Available at: [Link]
-
Kogan, B. B. (2012). Isolation and Processing of Phenanthrene from Coking Tar. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). Synthesis of Phenanthrene and Alkyl Phenanthrenes by Palladium(0)-Catalyzed Pericyclic Reactions. Available at: [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Available at: [Link]
-
DeTar, D. F. (1957). The Pschorr Synthesis and Related Diazonium Ring Closure Reactions. Wiley Online Library. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
-
ResearchGate. (2013). A Simple Synthesis of Phenanthrene. Available at: [Link]
-
ResearchGate. (2018). Synthesis of phenanthrene derivatives. Available at: [Link]
-
Altalhi, F. et al. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. Available at: [Link]
-
Vishal's Chemistry classes. (2020). Methods of Preparation of Phenanthrene. YouTube. Available at: [Link]
-
Bachmann, W. E. & Wilds, A. L. (1952). Synthesis of Phenanthrenes. I. Octahydrophenanthrenes with an Angular Carboxyl Substituent. ACS Publications. Available at: [Link]
Sources
- 1. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Pschorr Reaction [organic-chemistry.org]
- 4. (Solved) - The Pschorr reaction is a method of synthesis of phenanthrenes... (1 Answer) | Transtutors [transtutors.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. brainly.com [brainly.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Synthesis of Phenanthrene Esters
Welcome to the Technical Support Center for the synthesis of phenanthrene esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical, question-and-answer format. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to resolve common side reactions and optimize your synthetic outcomes.
Section 1: Navigating the Haworth Synthesis
The Haworth synthesis is a classical and powerful method for constructing the phenanthrene core. However, its multi-step nature, involving Friedel-Crafts acylation, Clemmensen reduction, cyclization, and aromatization, presents several challenges that can impact the yield and purity of the final phenanthrene ester.
FAQ 1.1: I'm getting a mixture of isomers during the initial Friedel-Crafts acylation of naphthalene with succinic anhydride. How can I improve the regioselectivity?
Root Cause Analysis: The acylation of naphthalene can occur at either the α (C1) or β (C2) position, leading to a mixture of β-(1-naphthoyl)propionic acid and β-(2-naphthoyl)propionic acid. The β-isomer is the desired precursor for the linear phenanthrene skeleton. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent and temperature.
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent is critical in directing the acylation. Nitrobenzene is a commonly used solvent that favors the formation of the desired β-isomer.[1] Carbon disulfide, on the other hand, tends to yield the α-isomer.
-
Temperature Control: The reaction temperature significantly influences the product distribution. Performing the acylation at elevated temperatures (typically above 60°C) promotes the formation of the thermodynamically more stable β-isomer.[2] Conversely, lower temperatures favor the kinetically controlled α-isomer.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration at the elevated temperature to ensure the equilibrium favors the β-product.
Data Presentation: Solvent and Temperature Effects on Naphthalene Acylation
| Solvent | Temperature (°C) | Major Isomer |
| Nitrobenzene | > 60 | β-(2-naphthoyl)propionic acid |
| Carbon Disulfide | Room Temperature | α-(1-naphthoyl)propionic acid |
FAQ 1.2: My Clemmensen reduction of the keto-acid intermediate is sluggish and giving low yields. What can I do?
Root Cause Analysis: The Clemmensen reduction, which reduces the keto group to a methylene group using amalgamated zinc and hydrochloric acid, can be hampered by the insolubility of the keto-acid in the aqueous medium. Incomplete reduction can lead to a mixture of starting material, desired product, and alcohol byproducts.
Troubleshooting Protocol:
-
Amalgamation of Zinc: Ensure the zinc is properly amalgamated with mercuric chloride. This activation is crucial for the reaction's success.
-
Solvent System: Employ a biphasic solvent system, such as toluene-water, to improve the solubility of the organic substrate.[3] Vigorous stirring is essential to maximize the interfacial area between the phases.
-
Acid Concentration: Use concentrated hydrochloric acid and add it portion-wise throughout the reaction to maintain a sufficient concentration.
-
Reaction Time and Temperature: The reduction is typically carried out at reflux for several hours. Monitor the reaction by TLC to determine the optimal reaction time.
Section 2: Mastering the Pschorr Cyclization
The Pschorr cyclization is a key method for synthesizing phenanthrene-9-carboxylic acids and their corresponding esters via an intramolecular radical cyclization of a diazonium salt. Low yields are a common issue with this reaction.
FAQ 2.1: My Pschorr cyclization is resulting in a low yield of the desired phenanthrene ester. How can I improve the efficiency?
Root Cause Analysis: The Pschorr reaction involves the generation of a reactive aryl radical from a diazonium salt, which then undergoes intramolecular cyclization. The efficiency of this process is highly dependent on the conditions for the decomposition of the diazonium salt. Incomplete diazotization, side reactions of the diazonium salt, and inefficient cyclization of the radical can all contribute to low yields.
Troubleshooting Protocol:
-
Diazotization Conditions: Perform the diazotization of the precursor amine at low temperatures (0-5 °C) using sodium nitrite in a strong acid like hydrochloric or sulfuric acid to ensure the complete formation of the diazonium salt.
-
Catalyst Selection: While traditionally copper powder is used to catalyze the decomposition of the diazonium salt, soluble catalysts can offer improved yields and shorter reaction times.[4][5] Ferrocene in acetone has been shown to be a highly effective catalyst for this transformation.[4]
-
Reaction Medium: The choice of solvent is important. Acetone is a good solvent when using ferrocene as a catalyst.[4] For traditional copper-catalyzed reactions, an aqueous medium is common.
-
Control of Radical Reactions: The aryl radical intermediate can participate in undesired intermolecular reactions. Running the reaction at high dilution can favor the desired intramolecular cyclization.
Experimental Workflow: Optimized Pschorr Cyclization
Caption: Optimized Pschorr cyclization workflow.
Section 3: Fine-Tuning the Mallory Photocyclization
The Mallory reaction utilizes a photochemical oxidative cyclization of a stilbene precursor to form the phenanthrene ring system. This method is versatile but can be plagued by side reactions if not properly controlled.
FAQ 3.1: I'm observing significant amounts of byproducts and incomplete conversion in my Mallory photocyclization. How can I optimize this reaction?
Root Cause Analysis: The Mallory reaction proceeds through a photochemically generated excited state of the cis-stilbene, which cyclizes to a dihydrophenanthrene intermediate. This intermediate must then be oxidized to the final phenanthrene product. In the absence of an efficient oxidant, the dihydrophenanthrene can revert to the starting stilbene or undergo other side reactions.
Troubleshooting Protocol:
-
Use of an Oxidant: The key to a successful Mallory reaction is the presence of an oxidant to trap the dihydrophenanthrene intermediate. Iodine is a commonly used and effective catalyst for this purpose, as it also facilitates the trans to cis isomerization of the starting stilbene.[6][7]
-
Oxygen Atmosphere: Running the reaction in the presence of air (oxygen) can also serve as the terminal oxidant, regenerating the iodine catalyst.
-
Solvent Choice: The choice of solvent can influence the reaction efficiency. Non-polar solvents like cyclohexane or benzene are often used.
-
Wavelength of Light: The reaction is initiated by UV light. Ensure that your light source has an appropriate wavelength to excite the stilbene precursor.
-
Concentration: The reaction is typically run at high dilution to minimize intermolecular side reactions.
Reaction Pathway: The Role of Iodine in the Mallory Reaction
Caption: Role of iodine in the Mallory photocyclization.
Section 4: Troubleshooting Modern Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, offer efficient and versatile routes to phenanthrene esters. However, they are not without their own set of potential pitfalls.
FAQ 4.1: My Suzuki coupling reaction is giving a low yield of the desired phenanthrene ester, and I'm observing significant amounts of homocoupling and deboronation byproducts. How can I improve the outcome?
Root Cause Analysis: The Suzuki reaction couples an organoboron species with an organic halide. Side reactions such as homocoupling of the boronic acid or ester and protodeboronation (cleavage of the C-B bond by a proton source) can significantly reduce the yield of the desired cross-coupled product. These side reactions are often promoted by suboptimal reaction conditions, including the choice of base, solvent, and catalyst system.
Troubleshooting Protocol:
-
Choice of Base: The base plays a crucial role in the Suzuki coupling, activating the boronic acid or ester for transmetalation. For base-sensitive substrates containing an ester group, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred over stronger bases like sodium hydroxide to prevent ester hydrolysis.[8]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base. Ensure the solvent is thoroughly deoxygenated to prevent oxidative degradation of the catalyst.
-
Palladium Catalyst and Ligand: The choice of palladium precursor and ligand is critical. For sterically hindered substrates, bulky electron-rich phosphine ligands like SPhos or XPhos can improve catalytic activity and suppress side reactions.
-
Purity of Boronic Acid/Ester: Impurities in the boronic acid or ester can lead to side reactions. Ensure your boron reagent is pure and dry.
Common Byproducts in Suzuki Coupling
Caption: Common byproducts in Suzuki coupling.
FAQ 4.2: My intramolecular Heck reaction to form the phenanthrene ring is not proceeding efficiently. What are the key parameters to optimize?
Root Cause Analysis: The intramolecular Heck reaction is a powerful tool for ring formation.[9] Its success depends on several factors, including the choice of catalyst, ligand, base, and solvent. Catalyst deactivation, steric hindrance, and unfavorable ring strain can all lead to low yields or failed reactions.
Troubleshooting Protocol:
-
Catalyst and Ligand: The combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is crucial. For challenging cyclizations, consider using bulky, electron-rich ligands that promote oxidative addition and reductive elimination.
-
Base: The base is required to neutralize the HX generated during the reaction. Inorganic bases like potassium carbonate or organic bases like triethylamine are commonly used.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often effective for intramolecular Heck reactions.
-
Additives: In some cases, the addition of a silver or thallium salt can scavenge the halide ion and promote the formation of a more reactive cationic palladium intermediate, which can enhance the rate of cyclization.
Section 5: Addressing Ester-Specific Side Reactions
The presence of an ester functional group introduces the possibility of specific side reactions, such as hydrolysis and transesterification, which must be carefully managed throughout the synthesis and purification process.
FAQ 5.1: I'm losing my ester group during the reaction or workup. How can I prevent hydrolysis?
Root Cause Analysis: Ester hydrolysis can occur under both acidic and basic conditions.[3][10] Many of the classical phenanthrene syntheses employ strong acids (e.g., Haworth, Pschorr) or the workup procedures involve acidic or basic washes, creating opportunities for unwanted ester cleavage.
Troubleshooting Protocol:
-
Reaction Conditions: Whenever possible, choose reaction conditions that are neutral or mildly acidic/basic. For example, in the Suzuki coupling, use a milder base like potassium carbonate instead of sodium hydroxide.
-
Workup Procedure: During the workup, minimize the contact time with strong acids or bases. Use dilute solutions and perform extractions quickly. Neutralize the reaction mixture carefully and wash with brine to remove excess acid or base.
-
Purification: When performing chromatography, use a neutral solvent system. Avoid using acidic or basic mobile phase modifiers if your ester is sensitive.
FAQ 5.2: I'm synthesizing a phenanthrene ester using an alcohol as a solvent, and I'm observing transesterification. How can I avoid this?
Root Cause Analysis: Transesterification is the exchange of the alkoxy group of an ester with an alcohol, a reaction that can be catalyzed by both acids and bases.[11][12] If the reaction solvent is an alcohol different from the one in the ester, you risk forming a mixture of esters.
Troubleshooting Protocol:
-
Solvent Choice: Avoid using alcohols as solvents if they are different from the alcohol component of your target ester. Choose an inert solvent that does not participate in the reaction.
-
Catalyst Selection: If an acid or base catalyst is required for the main reaction, consider if a non-protic catalyst system could be used instead to minimize the risk of transesterification.
-
Temperature Control: Transesterification is an equilibrium process. Running the reaction at the lowest possible temperature that still allows the desired transformation to occur can help to minimize this side reaction.
Section 6: General Troubleshooting and Purification
FAQ 6.1: My reaction is complete, but I'm struggling to purify my phenanthrene ester from the crude mixture. What are the best strategies?
Root Cause Analysis: Crude reaction mixtures can contain a variety of impurities, including unreacted starting materials, reagents, catalysts, and byproducts. The similar polarity of some of these components to the desired product can make purification challenging.
Troubleshooting Protocol:
-
Aqueous Workup: A thorough aqueous workup is the first line of defense. Wash the organic layer with dilute acid, base, and brine to remove acidic, basic, and water-soluble impurities.
-
Crystallization/Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent method for purification.[13] Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.
-
Column Chromatography: For complex mixtures or oily products, column chromatography is the most powerful purification technique.[12]
-
Stationary Phase: Silica gel is the most common stationary phase. For very non-polar compounds, alumina may be a better choice.
-
Mobile Phase: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane). Use thin-layer chromatography (TLC) to determine the optimal solvent system for separation.
-
-
Specialized Techniques: For persistent impurities, consider techniques like preparative HPLC or the formation of a temporary derivative (e.g., a picrate complex) to facilitate separation.[14]
References
- Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967). The friedel–crafts acetylation of phenanthrene. Journal of the Chemical Society C: Organic, 2619-2624.
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
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Organic Syntheses Procedure. (n.d.). 9,10-dihydrophenanthrene. Retrieved January 23, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved January 23, 2026, from [Link]
-
PAH: Anthracene and phenanthrene. (n.d.). Retrieved January 23, 2026, from [Link]
- Jørgensen, K. B. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 15(6), 4334–4358.
- Benchchem. (2025).
- (2025).
- Benchchem. (2025).
- Wassmundt, F. W., & Kiesman, W. F. (1995). Soluble Catalysts for Improved Pschorr Cyclizations. The Journal of Organic Chemistry, 60(1), 196–201.
- Request PDF. (2025). Reversible Friedel-Crafts Acylations of Phenanthrene: Rearrangements of Acetylphenanthrenes.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Intramolecular Heck reaction.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Request PDF. (2025). Synthesis of phenanthrene-9-carboxylic esters by the iron-catalyzed reaction of phenanthrene with CCI4 and alcohols.
- National Institutes of Health. (n.d.).
- EMU Physics Department. (2023).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2023). Synthesis of (±)-Angustatin A: Assembly of the Phenanthrene Moiety Despite Increasing Ring Strain.
- ResearchGate. (2025). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction.
- Organic Reactions. (2002). The Intramolecular Heck Reaction.
- YouTube. (2022).
- Organic Syntheses Procedure. (n.d.). 9,10-dihydrophenanthrene.
- Benchchem. (2025).
- Study Guide to Organic Chemistry. (n.d.). PAH: Anthracene and phenanthrene.
- Slideshare. (n.d.). Phenanthrene, Haworth Synthesis, Chemical Properties .pptx.
- University of Rochester, Department of Chemistry. (2026).
- PubMed. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids--The Mallory-reaction.
- (n.d.).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- (2023). The Griess, Sandmeyer, and Pschorr Reactions: Arenediazonium Ions and Copper (and Beer).
- ResearchGate. (2021).
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- Chemistry Steps. (n.d.).
- Jack Westin. (n.d.).
- Master Organic Chemistry. (2022).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Stability issues in the determination of 19 urinary (free and conjugated)
- ResearchGate. (2025). Suzuki–Miyaura Cross Coupling Reactions of B-Allenyl-9-BBN.
- Master Organic Chemistry. (2022).
- Research Trends. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- Jack Westin. (n.d.).
- (n.d.). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction.
- Pharmaguideline. (n.d.). Polynuclear Hydrocarbons: Synthesis and Reactions.
- PubMed. (n.d.).
- Benchchem. (2025).
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Preventing degradation of Ethyl phenanthrene-2-carboxylate during storage
Welcome to the Technical Support Center for Ethyl phenanthrene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. By understanding the potential degradation pathways and implementing the recommended best practices, you can ensure the integrity and reliability of your experimental results.
Introduction to the Stability of this compound
This compound is a molecule that combines the structural features of a polycyclic aromatic hydrocarbon (PAH) and an aromatic ester. This unique structure makes it susceptible to specific degradation pathways that can compromise its purity and integrity over time. The primary modes of degradation are hydrolysis of the ester functional group, photo-oxidation of the phenanthrene ring system, and thermal decomposition. This guide will provide a detailed overview of these degradation mechanisms, troubleshooting advice for common issues, and validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The three main degradation pathways are:
-
Hydrolysis: The ester linkage can be cleaved by water, a reaction that is significantly accelerated by the presence of acidic or basic contaminants.[1][2] This results in the formation of phenanthrene-2-carboxylic acid and ethanol.
-
Photo-oxidation: The phenanthrene ring is susceptible to oxidation when exposed to light, particularly UV radiation.[3] This can lead to the formation of various oxygenated derivatives, such as quinones.
-
Thermal Decomposition: Like many organic molecules, this compound can degrade at elevated temperatures. For some aromatic esters, the onset of thermal degradation can be near their melting point.
Q2: What are the ideal storage conditions for this compound?
A2: While specific, long-term stability studies on this compound are not widely published, based on the chemical properties of aromatic esters and phenanthrene derivatives, the following conditions are recommended to minimize degradation:
-
Temperature: Refrigeration at 2-8°C is advisable.[4][5] This slows down the rates of both hydrolysis and potential thermal decomposition.
-
Light: Store in an amber or opaque container to protect the compound from light and prevent photo-oxidation.
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation. The container should be tightly sealed to prevent moisture ingress.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be identified by a change in the physical appearance of the sample (e.g., color change from white/yellowish to a darker shade) or by analytical methods. The most common signs are a decrease in the purity of the main compound and the appearance of new peaks in a chromatogram. We recommend using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of your sample. The presence of phenanthrene-2-carboxylic acid is a strong indicator of hydrolysis.
Q4: Can I still use a partially degraded sample of this compound?
A4: The suitability of a partially degraded sample depends entirely on your specific application. For applications requiring high purity, such as in drug development or for use as an analytical standard, a degraded sample is not recommended as the impurities could lead to inaccurate or misleading results. For other, less sensitive applications, it may be possible to use the material, but it is crucial to first quantify the level of degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Change in sample color (e.g., yellowing or darkening) upon storage. | Photo-oxidation or thermal stress. | 1. Verify Storage Conditions: Ensure the sample is stored in a dark container at the recommended temperature (2-8°C). 2. Inert Atmosphere: If not already done, purge the container with an inert gas (argon or nitrogen) before sealing. 3. Purity Analysis: Perform HPLC or GC-MS analysis to identify and quantify any degradation products. |
| Decreased purity of the compound over time, with a new, more polar peak appearing in the HPLC chromatogram. | Hydrolysis of the ester. | 1. Check for Moisture: Ensure the storage container is properly sealed and was stored in a dry environment. 2. Solvent Purity: If the compound is stored in solution, ensure the solvent used was anhydrous. 3. pH Neutrality: Verify that the sample is free from any acidic or basic residues from its synthesis or purification, as these can catalyze hydrolysis. |
| Inconsistent experimental results using a previously reliable batch of the compound. | Sample degradation. | 1. Re-analyze the Sample: Perform a purity check on your current stock of this compound using a validated analytical method. 2. Compare with a Standard: If possible, compare the analytical results with those of a freshly prepared or certified reference standard. 3. Review Handling Procedures: Ensure that the compound is not being exposed to harsh conditions (e.g., prolonged exposure to light or heat) during experimental procedures. |
Understanding the Degradation Pathways
A deeper understanding of the chemical reactions that lead to the degradation of this compound is essential for effective prevention.
Hydrolysis of the Ester Bond
Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.[1]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction. The presence of an acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.
Caption: Hydrolysis of this compound.
To prevent hydrolysis, it is critical to minimize contact with water and to ensure the compound is stored in a neutral pH environment.
Photo-oxidation of the Phenanthrene Ring
Polycyclic aromatic hydrocarbons like phenanthrene are known to be susceptible to photo-oxidation, a process initiated by the absorption of light, particularly in the UV spectrum.[3] This can lead to the formation of reactive oxygen species that attack the aromatic ring system. A likely product of phenanthrene photo-oxidation is 9,10-phenanthraquinone.
Caption: Photo-oxidation of the phenanthrene moiety.
The most effective way to prevent photo-oxidation is to store the compound in the dark, using amber or opaque containers.
Thermal Decomposition
Experimental Protocols
To ensure the quality of your this compound, we recommend performing regular purity checks and, if necessary, a forced degradation study to understand its stability under your specific experimental conditions.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary hydrolytic degradation product, phenanthrene-2-carboxylic acid.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in acetonitrile to a known concentration (e.g., 0.2 mg/mL).
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water (e.g., 50:50)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the sample and record the chromatogram. The purity of the sample can be determined by the relative area of the main peak. The appearance of a new, earlier-eluting (more polar) peak may indicate the presence of phenanthrene-2-carboxylic acid.
Caption: HPLC Purity Assessment Workflow.
Protocol 2: Forced Degradation Study
A forced degradation study can provide valuable insights into the stability of this compound under various stress conditions. This involves subjecting the sample to harsh conditions and then analyzing the resulting degradation products.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat gently (e.g., 60°C) for a set period (e.g., 24 hours).
-
Basic Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat gently (e.g., 60°C) for a set period.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep it at room temperature for a set period.
-
Photolytic Degradation: Expose a solution of the sample to a UV lamp for a set period.
-
Thermal Degradation: Heat a solid sample of the compound at an elevated temperature (e.g., below its melting point) for a set period.
Analysis: After exposure to each stress condition, analyze the samples using the HPLC method described in Protocol 1 or a suitable GC-MS method to identify and quantify the degradation products.
Summary of Recommendations
To ensure the long-term stability of your this compound, please adhere to the following recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | To minimize the rates of hydrolysis and thermal degradation. |
| Light | Store in a dark, opaque container. | To prevent photo-oxidation of the phenanthrene ring. |
| Moisture | Use a tightly sealed container in a dry environment. | To prevent hydrolysis of the ester. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | To minimize oxidative degradation. |
| Purity Checks | Periodically re-analyze stored samples by HPLC or GC-MS. | To ensure the integrity of the compound before use in experiments. |
By following these guidelines, you can significantly reduce the risk of degradation and maintain the quality of your this compound for reliable and reproducible research.
References
- Syllabus for Chemistry (SCQP08). (2025).
- Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. (2001). Applied and Environmental Microbiology, 67(4), 1476–1483.
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link]
- Forced Degradation Study: An Important Tool in Drug Development. (2018). Asian Journal of Pharmaceutical Research, 8(3), 153-159.
- Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (1999). U.S. Environmental Protection Agency.
- Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (1965). Journal of the Chemical Society of Japan, Pure Chemistry Section, 86(10), 1032-1036.
- Photostability and toxicity of pentachlorophenol and phenanthrene. (2011).
- Degradation of phenanthrene by Burkholderia sp. C3: initial 1,2- and 3,4-dioxygenation and meta- and ortho-cleavage of naphthalene-1,2-diol. (2006).
- Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (2019). SSRG International Journal of Applied Chemistry, 6(3), 1-4.
- The sono-degradation of phenanthrene in an aqueous environment. (2002). Glasgow Caledonian University.
- ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
Phenanthrene. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
This compound. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
94540-85-9 | this compound. (n.d.). BU CyberSec Lab. Retrieved from [Link]
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Phenanthrene Sulfonation Technical Support Center
Welcome to the technical support center for the sulfonation of phenanthrene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges and frequently asked questions, providing not just procedural steps but also the underlying scientific principles to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the sulfonation of phenanthrene, providing a solid foundation for understanding the reaction.
Q1: What is the primary challenge in the sulfonation of phenanthrene?
The main challenge lies in controlling the regioselectivity of the reaction. The sulfonation of phenanthrene does not yield a single product but rather a mixture of isomeric monosulfonic acids, primarily the 2-, 3-, and 9-isomers.[1][2] Additionally, the reaction is prone to forming multiple disulfonic acid isomers, which can significantly lower the yield of the desired monosulfonated products.[3] The separation of these closely related isomers presents a significant purification challenge.
Q2: What is the electrophile in the sulfonation of phenanthrene?
The active electrophile in aromatic sulfonation is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[4][5][6][7] When using concentrated sulfuric acid (H₂SO₄) as the sulfonating agent, SO₃ is generated in situ.[7] Fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, provides a higher concentration of the electrophile and can lead to faster reaction rates.[7][8]
Q3: Is the sulfonation of phenanthrene a reversible reaction?
Yes, a key characteristic of aromatic sulfonation is its reversibility.[4][6] The reverse reaction, known as desulfonation, is favored in dilute, hot aqueous acid conditions.[4][6] This reversibility is crucial as it allows for the manipulation of the product distribution through thermodynamic control.
Q4: How does temperature affect the regioselectivity of phenanthrene sulfonation?
Temperature plays a critical role in determining the isomeric ratio of the products due to the principles of kinetic versus thermodynamic control, a phenomenon well-documented in the sulfonation of other polycyclic aromatic hydrocarbons like naphthalene.[9][10][11][12]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reversibility of the reaction allows for equilibrium to be established, favoring the formation of the most thermodynamically stable isomer.
For phenanthrene, specific temperature-dependent isomer distribution data can be crucial for optimizing the yield of a desired isomer. A general trend observed in polycyclic aromatic hydrocarbon sulfonation is that sterically hindered positions may be kinetically favored, while less hindered positions can be thermodynamically favored.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.
Q1: My reaction yields are consistently low, with a significant amount of unreacted phenanthrene. What are the likely causes and solutions?
Low conversion can be attributed to several factors. Let's break them down in a systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction conversion.
In-depth Explanation:
-
Sulfonating Agent: Concentrated sulfuric acid contains a small equilibrium amount of SO₃.[7] If the reaction is sluggish, using fuming sulfuric acid (oleum) will increase the concentration of the active electrophile, SO₃, and accelerate the reaction.[7][8]
-
Temperature and Time: Sulfonation of phenanthrene requires elevated temperatures to proceed at a reasonable rate. A typical procedure involves heating phenanthrene with concentrated sulfuric acid at around 120-125°C for several hours.[3] If the temperature is too low or the reaction time too short, the conversion will be incomplete.
-
Mixing: Phenanthrene is a solid at room temperature and the reaction mixture can become viscous.[3] Inefficient stirring can lead to a heterogeneous mixture with poor contact between the reactants, thus lowering the overall reaction rate.
Q2: I am observing the formation of a significant amount of water-soluble byproducts and my desired monosulfonated product yield is low. What is happening?
This is a classic issue of over-sulfonation, leading to the formation of disulfonic and possibly higher sulfonic acids.
Root Cause Analysis:
The sulfonic acid group (-SO₃H) is a deactivating group, making the monosulfonated phenanthrene less reactive than phenanthrene itself. However, under forcing conditions (high temperature, high concentration of sulfonating agent, long reaction time), a second sulfonation can occur. The initial monosulfonation reaction is often exothermic, and if the temperature is not controlled, it can lead to runaway reactions and the formation of multiple byproducts.[3][13]
Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Control Reactant Stoichiometry | Using a large excess of the sulfonating agent drives the reaction towards di- and polysulfonation. | Carefully control the molar ratio of sulfuric acid to phenanthrene. A common starting point is a 2:1 molar ratio of H₂SO₄ to phenanthrene.[3] |
| Temperature Management | The rate of disulfonation is highly temperature-dependent. | Maintain a strict temperature profile. For instance, a procedure might call for stirring at 120-125°C and not exceeding this range.[3] The reaction is exothermic, so the external bath temperature may need to be lower than the desired internal temperature.[3] |
| Gradual Addition of Sulfonating Agent | Adding the sulfonating agent all at once can cause a rapid temperature increase, promoting side reactions. | Add the concentrated sulfuric acid dropwise to the molten phenanthrene while monitoring the internal temperature.[3] |
Q3: I have a mixture of phenanthrenesulfonic acid isomers. How can I separate them?
The separation of isomeric phenanthrenesulfonic acids is challenging due to their similar chemical properties. The most common method is fractional crystallization of their salts, which exploits slight differences in their solubilities.
Experimental Protocol: Separation of 2- and 3-Phenanthrenesulfonic Acids
This protocol is adapted from established methods and relies on the differential solubility of the barium and potassium salts.[3]
-
Neutralization: After the reaction, the acidic mixture is diluted with water and neutralized with a base, such as sodium hydroxide, to precipitate the sodium phenanthrenesulfonates.[3]
-
Initial Separation of Isomers: The mixture of sodium salts is dissolved in boiling water. Upon cooling, the less soluble isomers will preferentially crystallize.
-
Formation of Barium Salts: The sodium salt mixture is dissolved in hot water, and barium chloride is added. The barium salt of the 2-phenanthrenesulfonic acid is less soluble and will precipitate.[3]
-
Isolation of the 3-Isomer: The more soluble barium 3-phenanthrenesulfonate remains in the filtrate. This can be converted to the potassium salt by treatment with potassium carbonate, and the potassium 3-phenanthrenesulfonate can be crystallized.[3]
-
Purity Assessment: The purity of the separated isomers can be assessed by preparing derivatives, such as the p-toluidine salts, and measuring their melting points.[3]
Caption: Workflow for the separation of phenanthrenesulfonic acid isomers.
Q4: My starting phenanthrene is of technical grade. Is this suitable for sulfonation?
Using technical grade phenanthrene is not recommended without prior purification. Technical grade phenanthrene often contains impurities like anthracene, which can also undergo sulfonation and other reactions, leading to a more complex product mixture and potential side reactions.[3] The presence of more than 2% anthracene can also affect the melting point of phenanthrene.[3]
Recommendation: Purify technical grade phenanthrene, for example, by recrystallization, before use in sulfonation reactions to ensure cleaner reaction profiles and more reproducible results.
Section 3: References
-
Fieser, L. F. (1929). 2- and 3-phenanthrenesulfonic acids. Organic Syntheses, Coll. Vol. 2, p.482; Vol. 13, p.78. [Link]
-
Leah4sci. (2014). Aromatic Sulfonation Mechanism - EAS vid 5. YouTube. [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. [Link]
-
Vlasov, V. M., & Rud, V. I. (2014). Optimization of the synthesis of phenanthrene-2- and -3-sulfonyl chlorides. Russian Journal of Organic Chemistry, 50(10), 1478-1483. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. [Link]
-
Clark, J. (n.d.). The sulphonation of benzene. Chemguide. [Link]
-
Katritzky, A. R., & Maran, U. (2000). The sulfonation of aromatic and heteroaromatic polycyclic compounds. Journal of Physical Organic Chemistry, 13(12), 767-774. [Link]
-
Chemistry LibreTexts. (2021). Substitution Reactions of Polynuclear Aromatic Hydrocarbons. [Link]
-
Khan Academy. (n.d.). Sulfonation. Aromatic compounds. [Link]
-
The Organic Chemistry Tutor. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. YouTube. [Link]
-
Saskia, K. (n.d.). 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. [Link]
-
The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]
-
Chen, J., et al. (2019). An efficient electrochemical synthesis of sulfonated phenanthrenes via the reaction of internal alkynes with sulfonyl hydrazides. Green Chemistry, 21(15), 4068-4072. [Link]
-
Lamichhane, S., et al. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. International Journal of Environmental Research and Public Health, 17(21), 8117. [Link]
-
Zhou, W., & Zhu, L. (2007). Enhanced Soil Washing of Phenanthrene by Mixed Solutions of TX100 and SDBS. Environmental Science & Technology, 41(12), 4437-4442. [Link]
-
Soile, O. O., & Odeseye, O. A. (2018). Aromatic Sulphonation and Related Reactions. International Journal of Scientific & Engineering Research, 9(12), 1029-1037. [Link]
-
Journal of Chemical Education. (1984). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. 81(6), 845. [Link]
-
Google Patents. (2002). Method for the purification of aryl sulfonic acids and salts.
-
ResearchGate. (n.d.). Kinetics and thermodynamics of phenanthrene adsorption from water on orange rind activated carbon. [Link]
-
Wang, K., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry, 14(5), 1433-1437. [Link]
-
Vedantu. (2019). Explain the kinetic and thermodynamics control in the sulphonation of naphthalene. [Link]
-
European Patent Office. (2021). Improved process for the purification of sulfonic acids. [Link]
-
YouTube. (2017). Phenanthrene. [Link]
-
Chakhmakhchev, A., & Suzuki, N. (2007). Phenanthrene and Methylphenanthrene Isomers in Maturity Assessment of Biodegraded Crude Oils (Sakhalin, Russia). Energy & Fuels, 21(6), 3327-3334. [Link]
-
Yueh, M. F., et al. (2019). Phenanthrene, but not its isomer anthracene, effectively activates both human and mouse nuclear receptor constitutive androstane receptor (CAR) and induces hepatotoxicity in mice. Toxicology and Applied Pharmacology, 378, 114623. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Ethyl phenanthrene-2-carboxylate and Its Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the phenanthrene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the biological activities of Ethyl phenanthrene-2-carboxylate and its structurally related analogs. Drawing upon experimental data from various studies, we will delve into their anticancer, antimicrobial, and anti-inflammatory properties, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
The Phenanthrene Core: A Foundation for Diverse Bioactivities
Phenanthrene, a polycyclic aromatic hydrocarbon, consists of three fused benzene rings. Its planar structure and lipophilic nature allow it to interact with various biological targets, including enzymes and nucleic acids. The derivatization of the phenanthrene nucleus, particularly at the C-2 position with a carboxylate group, has yielded compounds with significant therapeutic potential. This compound serves as a key reference compound for understanding how modifications to this core structure influence biological outcomes.
Anticancer Activity: A Tale of Substituents and Selectivity
The quest for novel anticancer agents has led to the exploration of a multitude of phenanthrene derivatives. The cytotoxicity of these compounds is profoundly influenced by the nature and position of substituents on the phenanthrene ring.
Structure-Activity Relationship (SAR) Insights
Experimental evidence suggests that the presence of specific functional groups can dramatically enhance the anticancer potency of phenanthrene-2-carboxylate analogs. One study highlighted that the introduction of a methyl group and the conversion of the phenanthrene to a phenanthrenequinone system can lead to potent cytotoxic agents. For instance, methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate demonstrated high potency against human colon (Caco-2) and epithelial (Hep-2) cancer cell lines, suggesting that the ester functional group may contribute to this activity.[1][2] Unsubstituted phenanthrenequinones, on the other hand, showed no selectivity for cancer cell lines.[2] This underscores the critical role of substituent patterns in determining cytotoxic efficacy and selectivity.
The general trend observed is that electron-donating or withdrawing groups, as well as their positions on the phenanthrene skeleton, can significantly modulate the anticancer action.[1][2]
Comparative Cytotoxicity Data
To facilitate a clear comparison, the following table summarizes the cytotoxic activity (IC50 values) of selected phenanthrene derivatives against different cancer cell lines, as reported in the literature.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 | 0.97 | [1][3] |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 | 2.81 | [1][3] |
| Unsubstituted 9,10-phenanthrenequinone | Caco-2 | >10 | [3] |
| Unsubstituted 9,10-phenanthrenequinone | Hep-2 | >10 | [3] |
| Methyl 8-methyldibenzo[a,c]phenazine-3-carboxylate | Caco-2 | 1.09 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The evaluation of the cytotoxic potential of these phenanthrene analogs is commonly performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., Caco-2, Hep-2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (phenanthrene derivatives) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentrations.
Caption: Workflow of the agar disc diffusion method for antimicrobial testing.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases, and compounds that can modulate inflammatory responses are of significant therapeutic interest. Certain phenanthrene derivatives have been shown to possess anti-inflammatory properties.
Mechanism of Action Insights
Some phenanthrene derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). Lusianthridin, a phenanthrene derivative, has been shown to inhibit both COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. [5]Molecular docking studies have suggested that lusianthridin binds to the entrance site of the COX-1 enzyme and the active region of the COX-2 enzyme. [5]
Comparative Anti-inflammatory Data
The following table summarizes the inhibitory activity of Lusianthridin against COX enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| Lusianthridin | 10.81 | 0.17 | [5] |
This data indicates a significantly higher selectivity of Lusianthridin for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it may lead to a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Experimental Protocol: COX Inhibition Assay
The ability of phenanthrene analogs to inhibit COX enzymes can be evaluated using commercially available assay kits.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are prepared.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The production of prostaglandins (e.g., Prostaglandin E2) is measured using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of enzyme inhibition against the compound concentrations.
Caption: Inhibition of the COX pathway by phenanthrene analogs.
Conclusion and Future Directions
The evidence presented in this guide clearly demonstrates that this compound and its analogs represent a versatile class of compounds with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. The biological activity of these molecules is intricately linked to their structural features, with the nature and position of substituents on the phenanthrene core playing a pivotal role in determining their potency and selectivity.
Future research in this area should focus on the systematic synthesis and evaluation of novel analogs to further elucidate the structure-activity relationships for each biological target. A more in-depth investigation into the molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways, will be crucial for the rational design of next-generation phenanthrene-based therapeutics with improved efficacy and safety profiles. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery and development of clinically viable drug candidates from this promising chemical scaffold.
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Guédouar, H., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. Comptes Rendus Chimie, 20(7), 841-849. [Link]
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Al-Said, M. S., et al. (2014). An Efficient Approach to the Synthesis of Highly Congested 9,10-Dihydrophenanthrene-2,4-dicarbonitriles and Their Biological Evaluation as Antimicrobial Agents. Molecules, 19(1), 139-156. [Link]
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Guédouar, H., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer ce. Comptes Rendus Chimie, 20(7), 841-849. [Link]
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Guédouar, H., et al. (2017). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. ScienceDirect. [Link]
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Chaabane, W., et al. (2020). Molecular docking investigation of cytotoxic phenanthrene derivatives. Journal of Molecular Structure, 1222, 128919. [Link]
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Sritularak, B., et al. (2021). Inhibitory Mechanisms of Lusianthridin on Human Platelet Aggregation. Molecules, 26(13), 3894. [Link]
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A Senior Application Scientist's Guide to the Characterization and Validation of Ethyl Phenanthrene-2-Carboxylate Purity
To the Researcher, Scientist, and Drug Development Professional,
In the pursuit of novel therapeutics and advanced materials, the purity of a lead compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable data are built. Ethyl phenanthrene-2-carboxylate, a polycyclic aromatic hydrocarbon (PAH) derivative, serves as a crucial building block in organic synthesis and medicinal chemistry. Its utility is directly proportional to its purity. Undisclosed impurities, whether isomers, starting materials, or process-related contaminants, can lead to ambiguous biological screening results, flawed structure-activity relationship (SAR) studies, and costly delays in development.
The Analytical Imperative: Understanding Potential Impurities
A robust analytical strategy begins with a chemical understanding of the target molecule and its synthetic heritage. The synthesis of this compound likely involves a multi-step process, such as a Haworth synthesis to construct the phenanthrene core, followed by functionalization and esterification. This pathway informs our search for potential impurities.
Logical Impurity Profile for this compound:
-
Isomeric Impurities: Synthesis of substituted phenanthrenes can often yield mixtures of isomers (e.g., ethyl phenanthrene-3-carboxylate or ethyl phenanthrene-9-carboxylate) which may have very similar physical properties but different biological activities.
-
Process Intermediates: Incomplete reactions can leave residual starting materials or intermediates, such as Phenanthrene-2-carboxylic acid[1].
-
Reagent Carryover: Residual reagents from the esterification step (e.g., ethanol, acid catalysts) or other stages.
-
Byproducts: Compounds formed from side reactions inherent to the synthetic route. For instance, the initial phenanthrene synthesis might use technical-grade materials containing other PAHs like anthracene[2].
This predictive impurity profile necessitates a multi-pronged analytical approach, as no single technique can be expected to identify and quantify all potential contaminants.
Orthogonal Validation: A Multi-Technique Approach
The core principle of trustworthy purity validation is the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. Agreement between these methods provides high confidence in the final purity assignment. Our strategy will employ a primary separation technique (HPLC), a secondary separation technique for volatile impurities (GC-MS), a structural and absolute quantitation method (qNMR), and a bulk property analysis (DSC).
Comparative Guide to Analytical Techniques for Purity Validation
The selection of an analytical technique should be deliberate, targeting specific, anticipated impurities while also providing a broad screen for unknowns. Below, we compare the premier methods for assessing this compound purity.
Data Presentation: Comparison of Analytical Methodologies
| Technique | Principle | Primary Application for this Analyte | Strengths | Limitations | Typical LoQ |
| HPLC-UV | Differential partitioning between a mobile and stationary phase. | Quantification of non-volatile organic impurities (isomers, related substances). | High resolution for isomers, robust, widely available, excellent for purity % by area. | Requires chromophoric impurities, response factor dependent. | ~0.01 - 0.05% |
| GC-MS | Partitioning into a gaseous mobile phase with mass spectrometric detection. | Identification and quantification of volatile and semi-volatile impurities. | Excellent for residual solvents and low molecular weight byproducts; MS provides structural confirmation. | Not suitable for non-volatile or thermally labile compounds. | ~1-10 ppm |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination ("mass %") without requiring a standard of the analyte itself.[3][4] | Primary method, highly accurate, structurally informative, quantifies non-chromophoric impurities. | Lower sensitivity than chromatographic methods, requires high-purity internal standard.[5] | ~0.1% |
| DSC | Measurement of heat flow into a sample as a function of temperature. | Determination of absolute purity of high-purity (>98.5%) crystalline solids.[6][7][8] | Measures total mole fraction of soluble impurities, requires small sample amount, independent of impurity structure. | Only applicable to crystalline solids, insensitive to insoluble impurities or isomers forming solid solutions. | ~98.5 - 99.9 mol% |
| SFC | Separation using a supercritical fluid as the mobile phase. | A high-throughput alternative to normal-phase HPLC for isomer separation.[9][10][11] | Fast separations, reduced solvent consumption, orthogonal selectivity to RPLC.[9][11] | Less common instrumentation, method development can be complex. | Similar to HPLC |
Experimental Protocols & Method Validation
Trustworthiness is built on meticulously executed and validated protocols. The following sections provide detailed, step-by-step methodologies for the primary techniques.
Workflow for Comprehensive Purity Assessment
The logical flow of analysis ensures that each technique builds upon the last, creating a comprehensive purity profile.
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Comparative analysis of phenanthrene isomers' biological activity
An In-Depth Comparative Guide to the Biological Activity of Phenanthrene Isomers for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the distinct biological activities of phenanthrene and its isomers. We move beyond simplistic classifications to explore the nuanced structure-activity relationships that dictate their toxicological and pharmacological profiles. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to discern the subtle yet critical differences among these closely related compounds.
Introduction: The Isomeric Challenge of Phenanthrene
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. It is ubiquitous in the environment, arising from the incomplete combustion of organic materials. While often studied as a representative PAH, its biological activity is not monolithic. Its structural isomer, anthracene, and its various derivatives exhibit remarkably different effects at the cellular and organismal level. Understanding these differences is paramount for accurate risk assessment and for the exploration of phenanthrene scaffolds in medicinal chemistry. This guide will dissect these differences, focusing on the causality behind their divergent biological pathways.
Chapter 1: The Structural Nuances of Phenanthrene and Its Isomers
The arrangement of the three benzene rings is the fundamental determinant of the biological activity of C14H10 isomers. Phenanthrene possesses an angular, more compact "bay region," while its linear isomer, anthracene, does not. This seemingly small difference in topology has profound implications for how these molecules interact with biological systems.
-
Phenanthrene: The angular arrangement creates a sterically hindered "bay region." Metabolic activation in this region can lead to the formation of highly reactive diol epoxides, which are often implicated in the carcinogenicity of larger PAHs like benzo[a]pyrene.[1] While phenanthrene itself is not classified as a human carcinogen, this structural motif is a key area of scientific interest.[1]
-
Anthracene: The linear arrangement of the rings results in a different electronic distribution and a more planar structure. This configuration is less prone to forming the bay-region diol epoxides that are a hallmark of PAH carcinogenicity.
-
Derivatives: The biological activity can be further modulated by the addition of functional groups. Alkylated phenanthrenes (e.g., retene) and cyclopenta-fused phenanthrenes exhibit unique toxicological profiles, ranging from cardiotoxicity to potent carcinogenicity, demonstrating that the core scaffold is only one part of the structure-activity puzzle.[2][3]
Caption: Structural comparison of phenanthrene and anthracene.
Chapter 2: Dissecting the Differential Biological Activities
The structural variations between phenanthrene isomers directly translate into distinct toxicological and pharmacological effects. Here, we compare their activities across several key endpoints.
Hepatotoxicity: A Tale of Two Isomers and CAR Activation
A pivotal study revealed that phenanthrene, but not its linear isomer anthracene, causes liver toxicity in mice.[4][5] This discrepancy is rooted in their differential ability to activate the Constitutive Androstane Receptor (CAR), a nuclear receptor that plays a crucial role in regulating the metabolism of xenobiotics and endogenous compounds in the liver.
Mechanism of Action: Phenanthrene acts as an agonist for CAR. Upon binding, CAR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to phenobarbital-responsive elements (PBREs) on the DNA, upregulating the expression of target genes, including cytochrome P450 enzymes like CYP2B6.[4] While this is a detoxification pathway, hyperactivation can lead to metabolic stress, oxidative damage, and ultimately, hepatocellular necrosis.[5] Anthracene's linear structure prevents it from effectively binding to and activating CAR, thus sparing the liver from this specific mechanism of toxicity.[4][5]
Caption: Phenanthrene-induced CAR activation pathway.
Carcinogenicity and Genotoxicity
While phenanthrene itself shows weak or no carcinogenic activity in animal studies, certain derivatives are potent carcinogens.[6] The structure-activity relationship is highly dependent on the position and nature of substituents. For instance, a study on cyclopenta[a]phenanthrene derivatives found that an 11-methyl group and a 17-ketone were associated with high carcinogenic potency, whereas other methyl isomers were inactive.[3] This highlights the principle that carcinogenicity is not a property of the phenanthrene nucleus alone, but rather a complex interplay between the core structure and its metabolic activation, which is dictated by its substituents.
Cardiotoxicity of Alkylated Phenanthrenes
Recent studies using zebrafish embryos have shown that phenanthrene and its alkylated homologs are cardiotoxic.[2][7] The mechanism, however, appears to be distinct from that of other PAHs. Phenanthrene itself can directly block K+ and Ca2+ ion currents, which are essential for cardiomyocyte contraction and rhythm.[7] This leads to observable effects like bradycardia (slow heart rate) and atrioventricular block.[7] Interestingly, increasing the degree of alkylation on the phenanthrene scaffold can shift the mechanism towards aryl hydrocarbon receptor (AHR) dependent pathways, suggesting a complex, multi-modal toxicological profile for this class of compounds.[2]
Endocrine Disruption
Certain oxygenated derivatives of phenanthrene, such as phenanthrenequinone (PhQ), have demonstrated antiandrogenic activity by inhibiting the activation of the androgen receptor (AR).[8] Historically, the phenanthrene ring system was a foundational structure in the study of synthetic estrogens.[9][10] However, it was later determined that the core phenanthrene nucleus is not essential for estrogenic activity, although some hydroxylated derivatives can exhibit weak estrogenic effects.[9]
Chapter 3: Experimental Protocols for Activity Assessment
To ensure scientific rigor and reproducibility, standardized, self-validating protocols are essential. The causality behind the choice of each protocol lies in its ability to isolate and quantify a specific biological mechanism.
Protocol: In Vitro CAR Activation Luciferase Reporter Assay
Rationale: This assay is chosen to quantitatively compare the ability of phenanthrene isomers to specifically activate the CAR nuclear receptor. The use of a luciferase reporter provides a highly sensitive and linear readout of gene transcription driven by CAR activation. The HepG2 human hepatoma cell line is selected as it is a well-established model for studying liver-specific metabolic pathways.
Step-by-Step Methodology:
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Seed 5x10^4 cells per well in a 24-well plate. After 24 hours, co-transfect the cells using a lipid-based transfection reagent with:
-
A CAR expression vector.
-
A luciferase reporter plasmid containing PBREs upstream of the luciferase gene.
-
A Renilla luciferase control vector (for normalization).
-
-
Compound Exposure: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (e.g., Phenanthrene, Anthracene at concentrations from 0.1 to 20 µM) or vehicle control (DMSO, 0.1%).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using a passive lysis buffer. Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.
Caption: Workflow for CAR luciferase reporter assay.
Chapter 4: Quantitative Data Summary
Summarizing quantitative data in a structured format is crucial for direct comparison and interpretation.
| Compound | Receptor Target | Model System | Endpoint Measured | Result | Reference |
| Phenanthrene | Constitutive Androstane Receptor (CAR) | HepG2 cells, Mouse liver | CYP2B6/CYP2B10 gene expression | Significant Induction | [4][5] |
| Anthracene | Constitutive Androstane Receptor (CAR) | HepG2 cells, Mouse liver | CYP2B6/CYP2B10 gene expression | No Induction | [4][5] |
| Phenanthrene | K+/Ca2+ Ion Channels | Zebrafish Embryos | Heart Rate, AV Conduction | Bradycardia, AV Block | [7] |
| 1-Methyl-7-isopropyl-phenanthrene (Retene) | Aryl Hydrocarbon Receptor (AHR) | Zebrafish Embryos | Cardiac Development | Pericardial Edema | [2] |
| 11-Methyl-cyclopenta[a]phenanthren-17-one | Unknown (DNA Adducts) | Mouse Skin | Tumor Initiation | Potent Carcinogen | [3] |
| Phenanthrenequinone | Androgen Receptor (AR) | CALUX cell-based assay | AR Activation | Potent Inhibition | [8] |
Conclusion
This guide demonstrates that phenanthrene isomers cannot be treated as a homogenous group. The specific arrangement of their aromatic rings and the nature of their substituents dictate their interactions with distinct biological targets, leading to vastly different outcomes, including hepatotoxicity, cardiotoxicity, and carcinogenicity. Phenanthrene's ability to activate CAR, a mechanism not shared by its linear isomer anthracene, is a clear example of this structure-dependent activity. For researchers in toxicology and drug development, a deep understanding of these isomeric differences is not merely academic; it is a prerequisite for accurate risk assessment, environmental monitoring, and the rational design of novel therapeutics. The methodologies and data presented herein provide a robust framework for pursuing such investigations.
References
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Benzene - Wikipedia. Wikipedia. [Link]
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Yang, H., et al. (2019). Phenanthrene, but not its isomer anthracene, effectively activates both human and mouse nuclear receptor constitutive androstane receptor (CAR) and induces hepatotoxicity in mice. Toxicology and Applied Pharmacology, 378, 114618. [Link]
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Yang, H., et al. (2019). Phenanthrene, but not its isomer anthracene, effectively activates both human and mouse nuclear receptor constitutive androstane receptor (CAR) and induces hepatotoxicity in mice. PubMed.[Link]
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Madeen, E., et al. (2018). Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing. PubMed Central.[Link]
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Phenanthrene Organic Chemistry: Synthesis, Chemical Reactions and Uses | Polynuclear Hydrocarbons. (2020). YouTube.[Link]
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Phenanthrene | C14H10 | CID 995. PubChem, National Institutes of Health.[Link]
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L-20। U-4। Phenanthrene structure, synthesis, medicinal use।Polynuclear hydrocarbons।B Pharm 3rd sem. (2023). YouTube.[Link]
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Kovács, A., et al. (2007). Natural phenanthrenes and their biological activity. PubMed.[Link]
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Vignet, C., et al. (2024). Structure-activity relationships for alkyl-phenanthrenes support two independent but interacting synergistic models for PAC mixture potency. ResearchGate.[Link]
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Coombs, M. M., et al. (1973). Correlation between Carcinogenicity and Chemical Structure in Cyclopenta[a]phenanthrenes. Cancer Research, AACR Journals.[Link]
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Dodds, E. C., & Lawson, W. (1936). Molecular structure in relation to oestrogenic activity. Compounds without a phenanthrene nucleus. Proceedings of the Royal Society B: Biological Sciences.[Link]
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Dodds, E. C., & Lawson, W. (1936). Synthetic œstrogenic agents without the phenanthrene nucleus. SciSpace.[Link]
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Ohno, K., et al. (2022). Antiandrogenic and Estrogenic Activity Evaluation of Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons Using Chemically Activated Luciferase Expression Assays. National Institutes of Health.[Link]
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A Senior Application Scientist's Guide to Cross-Reactivity in Immunoassays for Ethyl Phenanthrene-2-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the precise world of immunoassays, specificity is paramount. For analysts developing quantitative methods for polycyclic aromatic hydrocarbons (PAHs) and their derivatives, understanding antibody cross-reactivity is not merely an academic exercise—it is the cornerstone of assay validity.[1][2] This guide provides an in-depth, technical comparison of cross-reactivity among ethyl phenanthrene-2-carboxylate derivatives. We will explore the causality behind experimental design, present a robust protocol for assessment, and analyze the structural implications of the findings.
Phenanthrene, a three-ring aromatic hydrocarbon, and its derivatives are of significant interest in environmental monitoring and toxicology due to their ubiquitous presence and potential carcinogenicity.[2][3][4][5] Immunoassays offer a high-throughput, cost-effective alternative to traditional chromatographic methods for screening these compounds.[2][6] However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibody binds to molecules structurally similar to the target analyte, leading to inaccurate quantification.[7][8] This guide uses this compound as the target analyte to illustrate a comprehensive cross-reactivity profiling workflow.
The Principle of Competitive ELISA in Cross-Reactivity Assessment
To quantify small molecules like this compound, a competitive enzyme-linked immunosorbent assay (cELISA) is the format of choice.[9][10][11] Unlike sandwich assays, which require two antibodies to bind the target, competitive assays rely on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
The core principle is this: a microtiter plate is coated with a conjugate of phenanthrene (e.g., phenanthrene-BSA). A specific monoclonal antibody raised against this compound is pre-incubated with the sample (containing unknown amounts of the analyte or its potential cross-reactants). This mixture is then added to the coated plate. Any antibody that has not bound to the analyte in the sample is free to bind to the antigen coated on the plate. After washing away unbound reagents, a secondary antibody conjugated to an enzyme (like HRP) is added, followed by a substrate that produces a measurable colorimetric signal. A high concentration of analyte in the sample leads to less antibody binding to the plate, resulting in a weak signal, and vice versa.
Experimental Protocol: A Self-Validating System
Trustworthiness in scientific data comes from robust and repeatable protocols. The following methodology is designed to be self-validating through the inclusion of appropriate controls.
Materials:
-
96-well high-binding polystyrene microtiter plates
-
Monoclonal antibody specific for this compound
-
This compound standard
-
Potential cross-reactants (e.g., Phenanthrene, Anthracene, Pyrene, Mthis compound, Ethyl phenanthrene-9-carboxylate)
-
Coating antigen (Phenanthrene-BSA conjugate)
-
Goat anti-mouse IgG-HRP (secondary antibody)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Buffers (Coating, Washing, Blocking, Assay)
-
Stop solution (e.g., 2 M H₂SO₄)
Step-by-Step Methodology:
-
Plate Coating: Dilute the coating antigen to 2 µg/mL in coating buffer (pH 9.6 carbonate-bicarbonate). Add 100 µL to each well. Incubate overnight at 4°C. This step immobilizes the competitor antigen.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well to remove any unbound antigen.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 2 hours at room temperature. This crucial step prevents non-specific binding of antibodies to the plate surface.
-
Standard & Cross-Reactant Preparation: Prepare serial dilutions of the this compound standard (e.g., from 1000 ng/mL to 0.1 ng/mL). Similarly, prepare serial dilutions for each potential cross-reactant over a broad concentration range.
-
Competitive Reaction: In a separate dilution plate, add 50 µL of the primary antibody (at a pre-optimized dilution) to 50 µL of each standard or cross-reactant dilution. Incubate for 1 hour at room temperature. This allows the competition to occur in the liquid phase.
-
Transfer to Assay Plate: Transfer 100 µL of the antibody/analyte mixtures from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[12]
-
Final Wash: Repeat the washing step as described in step 2.
-
Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes. Color will develop in inverse proportion to the amount of analyte.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data from the plate reader is used to generate inhibition curves for the target analyte and each potential cross-reactant. The key parameter derived from these curves is the IC50 , which is the concentration of the analyte that causes 50% inhibition of the maximum signal.
Cross-reactivity (CR%) is then calculated using the following formula:
CR (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100 [13]
A higher CR% indicates a greater potential for the compound to interfere with the assay.
Comparative Data Table (Hypothetical Results)
Below is a table of hypothetical, yet realistic, experimental data to illustrate the comparative analysis.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 3-ring, ethyl ester at C2 | 10.5 | 100% |
| Mthis compound | 3-ring, methyl ester at C2 | 15.2 | 69.1% |
| Ethyl phenanthrene-9-carboxylate | 3-ring, ethyl ester at C9 | 250.8 | 4.2% |
| Phenanthrene | 3-ring, no substitution | 875.0 | 1.2% |
| Anthracene | 3-ring isomer | > 5000 | < 0.2% |
| Pyrene | 4-ring PAH | > 10000 | < 0.1% |
Interpretation of Results
The data reveals critical insights into the antibody's specificity:
-
High Specificity for the Hapten Structure: The antibody shows the highest affinity for the target analyte, this compound.
-
Influence of the Ester Group: The significant cross-reactivity with Mthis compound (69.1%) demonstrates that while the antibody recognizes the ethyl ester, it also tolerates a smaller methyl group at the same position. This suggests the carboxylate linkage and the phenanthrene core are primary binding determinants.
-
Positional Isomer Discrimination: The dramatically lower cross-reactivity with Ethyl phenanthrene-9-carboxylate (4.2%) is a key finding. It indicates that the antibody's binding pocket (paratope) is highly specific to the substitution at the C2 position of the phenanthrene ring. The shape of the paratope likely sterically hinders the binding of the C9 isomer.
-
Core Structure Recognition: The low cross-reactivity with the parent phenanthrene molecule (1.2%) confirms that the ethyl carboxylate group is a critical part of the epitope recognized by the antibody.[1]
-
Discrimination of Isomeric and Larger PAHs: The negligible cross-reactivity with anthracene and pyrene showcases the antibody's ability to distinguish between different aromatic ring arrangements and sizes, a vital characteristic for specific environmental sample analysis.
Conclusion and Implications for Assay Development
This guide demonstrates a systematic approach to evaluating antibody cross-reactivity for this compound and its derivatives. The experimental results, though hypothetical, are structured to show that the specificity of an antibody is not absolute but a spectrum of binding affinities.[14] The structural basis for this specificity lies in the complementary 3D shapes of the antibody's paratope and the antigen's epitope.[7][15][16]
For researchers and drug development professionals, these findings have direct implications:
-
Assay Limitations: An assay using this hypothetical antibody would be excellent for specifically detecting C2-substituted phenanthrene carboxylates but would overestimate concentrations if both ethyl and methyl derivatives are present.
-
Method Validation: Cross-reactivity studies are a mandatory component of validation for any new immunoassay, ensuring that reported concentrations are accurate and specific to the target analyte.
-
Future Development: Understanding the structural basis of cross-reactivity can guide future antibody development.[17] For instance, if broader class-specificity for all phenanthrene esters is desired, the immunizing hapten could be designed to expose more of the common core structure and less of the specific ester group.
By rigorously applying the principles and protocols outlined here, scientists can develop highly reliable and well-characterized immunoassays, ultimately leading to more trustworthy data in environmental, clinical, and research applications.
References
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Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). Development of an Immunoassay for the Determination of Polyaromatic Hydrocarbons in Plasma Samples from Oiled Seabirds. Environmental Science & Technology. Retrieved from [Link]
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MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
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MDPI. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). Structural Basis of Antibody Cross-Reactivity: Solution Conformation of an Immunogenic Peptide Fragment Containing both T and B Epitopes. Biochemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved from [Link]
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Microbe Notes. (2010). Competitive ELISA Protocol and Animation. Retrieved from [Link]
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American Chemical Society Publications. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Retrieved from [Link]
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National Institutes of Health. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Retrieved from [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Retrieved from [Link]
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A Comparative Benchmarking Guide to Ethyl Phenanthrene-2-Carboxylate as a Novel Fluorescent Probe
Introduction: The Quest for Superior Fluorophores in Biological Imaging
In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time. The ideal probe should exhibit high brightness, significant Stokes shift, exceptional photostability, and minimal perturbation of the biological system under investigation. While a plethora of fluorescent dyes are commercially available, the search for novel scaffolds with superior photophysical properties is a continuous endeavor. This guide introduces Ethyl phenanthrene-2-carboxylate, a promising new fluorescent probe, and provides a comprehensive benchmark of its performance against established industry standards. Through objective comparison and detailed experimental protocols, we aim to equip researchers with the necessary information to evaluate the potential of this novel fluorophore for their specific applications.
Phenanthrene, a polycyclic aromatic hydrocarbon, possesses intrinsic fluorescence. The strategic addition of an ethyl carboxylate group at the 2-position is hypothesized to modulate its photophysical properties, potentially enhancing its utility as a fluorescent probe. This guide will delve into the synthesis, detailed characterization, and comparative performance of this compound against three widely used fluorescent probes: Coumarin 1, BODIPY FL, and Fluorescein Isothiocyanate (FITC).
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with a modified Haworth synthesis to construct the phenanthrene backbone, followed by esterification. The causality behind this choice of synthetic route lies in its versatility for creating substituted phenanthrenes from readily available starting materials.[1][2][3]
Synthetic Pathway Overview
Sources
The Pivotal Role of Structure in the Biological Activity of Phenanthrene Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the phenanthrene scaffold represents a privileged structure with a remarkable diversity of biological activities. This guide provides an in-depth comparison of phenanthrene derivatives, focusing on their structure-activity relationships (SAR) in anticancer, anti-inflammatory, and antimicrobial applications. We will delve into the experimental data that underpins these relationships and provide detailed protocols for their evaluation, offering a comprehensive resource for the rational design of novel therapeutic agents.
The Phenanthrene Core: A Versatile Foundation for Drug Design
Phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings, provides a rigid, planar framework that is ideal for interaction with biological macromolecules.[1] Its derivatives, found in various natural products and synthesized in the laboratory, exhibit a wide array of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3] The biological activity of these derivatives is exquisitely sensitive to the nature and position of substituents on the phenanthrene core, a classic illustration of structure-activity relationships.
Anticancer Activity: A Tale of Substituents and Planarity
The planar nature of the phenanthrene ring system allows for effective intercalation between the base pairs of DNA, a primary mechanism for the cytotoxic effects of many derivatives.[1] However, the specific functionalization of the phenanthrene core dictates the potency and selectivity of this anticancer activity.
Comparative Analysis of Anticancer Potency
The following table summarizes the cytotoxic activity (IC50 values) of various phenanthrene derivatives against a panel of human cancer cell lines. This data highlights key SAR trends.
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference(s) |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Phenanthrenequinone | Caco-2 | 0.97 | Electron-withdrawing ester group, methyl group at position 8 | [4][5] |
| Phenanthrenequinone derivative 10c | Phenanthrenequinone | Hep-2 | 1.06 | Bromine atoms at positions 3 and 6 | [4][6] |
| Juncuenin B | Dihydrophenanthrene | HeLa | 2.9 | Dihydrophenanthrene core, hydroxyl and vinyl groups | [7] |
| Cymucronin C | Biphenanthrene | U-87 MG | 19.91 | Dimeric structure with a C-O-C linkage | [8] |
| Denbinobin | Phenanthrenequinone | Various | 0.08 - 1.06 µg/mL | 5-hydroxy and 4-keto groups capable of intramolecular hydrogen bonding | [9] |
| Lusianthridin | Dihydrophenanthrene | A549 | Significant | Dihydrophenanthrene with specific methoxy and hydroxyl substitutions | [7] |
| Oxidized Juncuenin B analogue 1a-d | p-Quinol derivative | Various | More potent than Juncuenin B | Oxidation of the dihydrophenanthrene core to a p-quinol | [7][10] |
Key SAR Insights for Anticancer Activity:
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence and position of electron-withdrawing groups (e.g., esters, halogens) or electron-donating groups (e.g., methoxy, hydroxyl) significantly impact cytotoxicity. For instance, the potent activity of methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate against Caco-2 cells is attributed in part to the electron-withdrawing ester group.[4][5]
-
Phenanthrenequinone Moiety: Oxidation of the 9,10-positions to a quinone system is a common feature of many cytotoxic phenanthrene derivatives. This moiety can participate in redox cycling, generating reactive oxygen species (ROS) that induce cellular damage.
-
Intramolecular Hydrogen Bonding: In phenanthrenequinones like denbinobin, a hydroxyl group at C-5 and a carbonyl at C-4 can form an intramolecular hydrogen bond, which appears to be a crucial feature for potent cytotoxicity.[9]
-
Dimeric Structures: Dimerization, as seen in cymucronin C, can also confer cytotoxic properties, though the activity may be less potent than some monomeric derivatives.[8]
-
Planarity and DNA Intercalation: The planar aromatic system is a prerequisite for DNA intercalation, a common mechanism of action for these compounds.
Mechanism of Anticancer Action: Induction of Apoptosis
Many cytotoxic phenanthrene derivatives exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often mediated through the modulation of key signaling pathways. For example, some phenanthrene derivatives have been shown to inhibit the Akt and MEK/ERK signaling pathways, which are crucial for cell survival and proliferation. Concurrently, they can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and the execution of the apoptotic program.
Anti-inflammatory Activity: Quenching the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the search for novel anti-inflammatory agents is a key area of drug discovery. Phenanthrene derivatives have emerged as promising candidates, primarily through their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).
Comparative Analysis of Anti-inflammatory Potency
The following table presents the inhibitory activity of selected phenanthrene derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
| Compound | Derivative Class | IC50 (µM) for NO Inhibition | Key Structural Features | Reference(s) |
| Compound 11 | Phenanthrene analog | 5.05 | Specific substitution pattern on the phenanthrene core | [4] |
| Compound 17 | Phenanthrene analog | 20.31 | Varies from compound 11 in substituent type and position | [4] |
| Compound 10 | Phenanthrene analog | 37.26 | Different substitution pattern from 11 and 17 | [4] |
Key SAR Insights for Anti-inflammatory Activity:
-
Substituent Effects: The anti-inflammatory potency is highly dependent on the substitution pattern on the phenanthrene ring. While the exact SAR is complex and still under investigation, the data clearly shows that minor structural modifications can lead to significant changes in activity.
-
Inhibition of NO Production: A key indicator of anti-inflammatory potential for these compounds is their ability to inhibit the production of nitric oxide, a key signaling molecule in the inflammatory response.
Mechanism of Anti-inflammatory Action: Targeting NF-κB and MAPK Pathways
The anti-inflammatory effects of phenanthrene derivatives are largely attributed to their interference with key signaling pathways that regulate the expression of pro-inflammatory genes. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. Certain phenanthrene derivatives have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[4] Additionally, they can inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another critical pathway in the inflammatory response.[4]
Antimicrobial Activity: Disrupting Bacterial Defenses
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents with novel mechanisms of action. Phenanthrene derivatives have demonstrated promising activity against a range of bacteria, including multidrug-resistant strains.
Comparative Analysis of Antimicrobial Potency
The following table shows the minimum inhibitory concentration (MIC) values of selected phenanthrene derivatives against pathogenic bacteria.
| Compound | Derivative Class | Target Organism | MIC (µg/mL) | Key Structural Features | Reference(s) |
| Blestriacin | Dihydro-biphenanthrene | Staphylococcus aureus (MRSA) | 2 - 8 | Dimeric dihydrophenanthrene structure | [11][12][13] |
| Dehydrojuncuenin B | Phenanthrene | Staphylococcus aureus (MSSA & MRSA) | 15.1 (µM) | Specific pattern of hydroxyl and vinyl substituents | [6] |
| Ensifolin I | Phenanthrene | Staphylococcus aureus (MSSA & MRSA) | 15.3 (µM) | Isomeric to dehydrojuncuenin B with different substituent positions | [6] |
Key SAR Insights for Antimicrobial Activity:
-
Dimeric Structures: The potent activity of blestriacin against MRSA highlights the potential of dimeric phenanthrene structures as a source of new antibiotics.[11][12][13]
-
Specific Substitutions: The antimicrobial activity of monomeric phenanthrenes is highly dependent on the specific arrangement of substituents, as illustrated by the potent and similar activities of the isomers dehydrojuncuenin B and ensifolin I.[6]
-
Lipophilicity: The lipophilic nature of the phenanthrene core likely facilitates its interaction with and disruption of the bacterial cell membrane.
Mechanism of Antimicrobial Action: Breaching the Bacterial Membrane
A key mechanism by which phenanthrene derivatives exert their antimicrobial effects is the disruption of the bacterial cell membrane.[11][12] This leads to a loss of membrane potential and integrity, causing leakage of cellular contents and ultimately cell death.[11] This mechanism of action is advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, we provide detailed, step-by-step methodologies for the key biological assays.
Protocol 1: Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of phenanthrene derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., Hep-2, Caco-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Phenanthrene derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenanthrene derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Anti-inflammatory Activity Assessment by Nitric Oxide Inhibition Assay
This protocol describes the measurement of the inhibitory effect of phenanthrene derivatives on nitric oxide production in LPS-stimulated RAW264.7 macrophages using the Griess reagent.
Principle: Nitric oxide is an unstable molecule that rapidly oxidizes to nitrite and nitrate in culture medium. The Griess assay is a colorimetric method that detects nitrite as a measure of NO production.
Materials:
-
RAW264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phenanthrene derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the phenanthrene derivatives for 1 hour.
-
LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve by making serial dilutions of a stock solution in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the Griess reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control. Calculate the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing by Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a general method for determining the minimum inhibitory concentration (MIC) of phenanthrene derivatives against a bacterial strain using the broth microdilution method.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Phenanthrene derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic (e.g., vancomycin for S. aureus)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the phenanthrene derivatives in the bacterial growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria with no compound), a negative control (medium only), and a solvent control (bacteria with the highest concentration of the solvent used).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The phenanthrene scaffold is a rich source of biologically active molecules with significant potential for the development of new anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationships discussed in this guide underscore the critical importance of substituent patterns and core modifications in determining the potency and mechanism of action of these derivatives. The provided experimental protocols offer a framework for the systematic evaluation of novel phenanthrene compounds. By integrating the principles of SAR with robust biological testing, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.
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A Comparative Guide to the Cytotoxicity of Phenanthrene Compounds: A Handbook for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the phenanthrene scaffold represents a privileged structure with a diverse range of biological activities. This guide provides an in-depth comparison of the cytotoxic properties of various phenanthrene derivatives, offering insights into their mechanisms of action and the structural features that govern their potency. By synthesizing data from multiple studies, we aim to provide a clear, evidence-based resource to inform the design and selection of phenanthrene-based compounds for further investigation as potential therapeutic agents.
The Phenanthrene Scaffold: A Foundation for Potent Cytotoxicity
Phenanthrenes are a class of polycyclic aromatic hydrocarbons that have garnered significant attention in medicinal chemistry due to their presence in a variety of natural products with potent biological activities.[1] Their rigid, planar structure provides a unique framework for interaction with biological macromolecules, leading to a spectrum of effects, including anti-inflammatory, antimicrobial, and, most notably, cytotoxic activities against various cancer cell lines.[1][2] Understanding the nuances of how structural modifications to the phenanthrene core impact cytotoxicity is paramount for the rational design of novel anticancer agents.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of phenanthrene derivatives is highly dependent on the nature and position of substituents on the phenanthrene ring system. To facilitate a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values of several phenanthrene compounds against a panel of human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| 6-Methoxycoelonin | UACC-62 (Melanoma) | 2.59 ± 0.11 | [3] |
| Cymucronin C | U-87 MG (Glioblastoma) | 19.91 ± 4.28 | [4] |
| Compound 9 (from C. mucronatus) | U-87 MG (Glioblastoma) | 17.07 ± 3.72 | [4] |
| Biphenanthrene (Compound 1 from B. striata) | A549 (Lung Cancer) | < 10 | [5] |
| Biphenanthrene (Compound 2 from B. striata) | A549 (Lung Cancer) | < 10 | [5] |
| Simple Phenanthrene (Compound 9 from B. striata) | A549 (Lung Cancer) | > 10 | [5] |
| 1,4-Phenanthrenequinone (PQ) 4a | Ca9-22 (Gingival Cancer) | 2.17 µg/mL | [2] |
| 1,4-Phenanthrenequinone (PQ) 4c | Ca9-22 (Gingival Cancer) | 1.90 µg/mL | [2] |
| 3-Methoxy-1,4-PQ (6a) | Various | 0.08 - 0.89 µg/mL | [2] |
| Phenanthrene (unsubstituted) | Hep-2, Caco-2 | > 10 µg/mL | [1] |
| Quinone 10c | Hep-2 | 1.06 µg/mL | [1] |
| Phenazine 11c | Caco-2 | 3.93 µg/mL | [1] |
Unraveling the Mechanism: Apoptosis as a Key Driver of Cytotoxicity
A significant body of evidence points towards apoptosis, or programmed cell death, as a primary mechanism by which phenanthrene derivatives exert their cytotoxic effects.[5][6] Unlike necrosis, which is a form of uncontrolled cell death that can trigger inflammation, apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes.[7]
Phenanthrene-induced apoptosis often proceeds through the intrinsic (mitochondrial) pathway .[6][8][9] This pathway is initiated by cellular stress, leading to a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.[7][8] Key molecular events in phenanthrene-induced apoptosis include:
-
Activation of Caspases: Studies have shown a marked increase in the activity of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase) in response to phenanthrene exposure.[7][8]
-
Regulation of the Bcl-2 Family: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial. Phenanthrene derivatives have been shown to modulate this balance, favoring the induction of apoptosis.[5]
-
DNA Damage: Phenanthrene exposure can lead to DNA oxidative damage, which can serve as a trigger for the apoptotic cascade.[6]
The following diagram illustrates the key steps in the phenanthrene-induced intrinsic apoptotic pathway:
Caption: A typical experimental workflow for assessing phenanthrene cytotoxicity.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. [10][11] Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. [10]The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenanthrene compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [19][20] Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol: [19][20][21][22][23]
-
Cell Culture and Treatment: Culture and treat cells with the phenanthrene compounds as desired.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion
This guide provides a comprehensive comparison of the cytotoxicity of various phenanthrene compounds, highlighting the critical role of their chemical structure in determining their biological activity. The induction of apoptosis via the intrinsic pathway appears to be a central mechanism of action for many of these derivatives. The detailed experimental protocols provided herein offer a robust framework for researchers to reliably assess the cytotoxic potential of novel phenanthrene-based compounds. As the quest for more effective and selective anticancer agents continues, a deeper understanding of the structure-activity relationships and mechanisms of action of phenanthrene derivatives will be instrumental in guiding the development of the next generation of cancer therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Ethyl Phenanthrene-2-carboxylate in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. Ethyl phenanthrene-2-carboxylate, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, grounded in established scientific principles and regulatory standards, to ensure its safe handling from receipt to disposal.
Understanding the Hazard Profile: A Synthesis of Knowns and Inferred Risks
Core Hazards Associated with the Phenanthrene Moiety:
Phenanthrene is a well-characterized compound, and its established hazard profile serves as a crucial baseline for its derivatives. Key hazards include:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[3][4] Some evidence suggests it may also cause an allergic skin reaction.[3]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2]
-
Carcinogenicity: Phenanthrene is suspected of causing cancer.[3] As such, it should be handled as a potential carcinogen.
-
Respiratory Irritation: Inhalation of phenanthrene can irritate the nose and throat.[3][4]
The addition of an ethyl carboxylate group may influence the compound's physical and toxicological properties, potentially affecting its absorption, metabolism, and reactivity. Therefore, a conservative approach that accounts for these potential variations is essential.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the principles of chemical resistance and exposure prevention.
| PPE Component | Specifications and Rationale |
| Hand Protection | Butyl Rubber Gloves: Essential for handling this compound. Butyl rubber offers superior resistance to a wide array of chemicals, including esters and aromatic hydrocarbons.[1][5][6] Nitrile gloves, while common in laboratories, are generally not recommended for prolonged contact with aromatic solvents and esters as they offer poor resistance.[1][7] Double gloving is recommended when handling highly toxic chemicals or select carcinogens.[8] |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[9] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9] |
| Body Protection | Chemical-Resistant Laboratory Coat: A fully fastened lab coat made of a material appropriate for handling chemicals is mandatory.[2][8] This should be worn over clothing that covers the entire body. |
| Respiratory Protection | NIOSH-Approved Respirator: To be used within a chemical fume hood. The specific cartridge type should be selected based on a risk assessment of the procedure and the potential for aerosol or vapor generation. For solid compounds, a particulate filter may be necessary. |
Operational Protocols: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following diagram and procedural steps outline a comprehensive plan for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Establish a Designated Work Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.[10][11] The work surface should be covered with an absorbent, disposable liner.
-
Don Appropriate PPE: Before entering the designated area, put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Experimental Procedures:
-
Conduct all manipulations, including dissolving the compound and setting up reactions, within the chemical fume hood.
-
Keep all containers of this compound sealed when not in use.[11]
-
-
Decontamination:
-
After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Wipe down the work area with an appropriate solvent, followed by soap and water.[12]
-
Contaminated glassware should be decontaminated before being sent for general washing.[12]
-
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Disposable gloves should be removed first, followed by the lab coat (turning it inside out), face shield, and goggles.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[2]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of chemical waste containing this compound must be handled with the utmost care to protect the environment and comply with institutional and governmental regulations.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including disposable labware, gloves, and absorbent liners, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Aqueous Waste: Due to its high aquatic toxicity, aqueous solutions containing this compound must not be disposed of down the drain.[13] They must be collected as hazardous waste.
Disposal Procedure:
All hazardous waste containing this compound must be disposed of through your institution's designated hazardous waste management program.[13] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
Emergency Procedures: Preparedness for a Spill or Exposure
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If it is safe to do so, prevent the spread of the spill by using absorbent materials.
-
Report: Notify your laboratory supervisor and your institution's environmental health and safety (EHS) office immediately.
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE. For a solid spill, gently cover it with an absorbent material to avoid raising dust, then carefully sweep it into a labeled waste container.[4] For a liquid spill, use an appropriate absorbent material.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, begin rescue breathing.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenanthrene. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Safety & Risk Services - The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
